(3-Amino-1H-pyrazol-5-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-amino-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORXPUYHVZTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717044 | |
| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000895-26-0, 948571-48-0 | |
| Record name | 5-Amino-1H-pyrazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000895-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-amino-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Amino-1H-pyrazol-5-yl)methanol: A Privileged Scaffold for Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core basic properties, synthesis, and applications of (3-Amino-1H-pyrazol-5-yl)methanol. As a molecule incorporating the privileged pyrazole scaffold, this compound represents a significant building block in modern medicinal chemistry.[1][2][3] This document provides not only foundational knowledge but also actionable insights into its utilization in drug discovery programs.
Introduction: The Significance of the Aminopyrazole Moiety
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[4][5][6] Its metabolic stability and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of FDA-approved drugs.[1][4] The aminopyrazole subclass, in particular, has garnered substantial interest due to the amino group's capacity to form key hydrogen bond interactions with biological targets, such as protein kinases.[2][7] The position of the amino group on the pyrazole ring significantly influences the molecule's physicochemical properties and its biological activity.[2] this compound, featuring both a reactive amino group and a hydroxymethyl functional handle, presents a unique and valuable synthon for creating diverse chemical libraries for screening and lead optimization.
Physicochemical and Basic Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective application in research and development. While experimental data for this specific molecule is not extensively published, we can infer its properties from closely related analogs and computational predictions.
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound (Predicted/Inferred) | 3-Amino-5-hydroxypyrazole (Experimental/Computed)[8] |
| CAS Number | 1000895-26-0 | 6126-22-3[9] |
| Molecular Formula | C₄H₇N₃O | C₃H₅N₃O[9] |
| Molecular Weight | 113.12 g/mol | 99.09 g/mol [9] |
| Appearance | Expected to be a solid | Solid |
| pKa (Predicted) | 13.52 ± 0.10 | Not available |
| XLogP3 (Computed) | Not available | -0.7 |
| Hydrogen Bond Donors | 3 | 3 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Solubility | Expected to be soluble in polar organic solvents and aqueous acids. | Soluble in water. |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. | Stable. |
Note: Some properties for this compound are inferred from its structure and data available for analogous compounds.
The presence of the amino and hydroxyl groups suggests that the molecule will be polar and capable of participating in extensive hydrogen bonding, influencing its solubility and interactions with biological macromolecules. The basicity of the pyrazole ring nitrogens and the exocyclic amino group are key determinants of its behavior in physiological environments.
Synthesis and Reactivity
The synthesis of 3-aminopyrazole derivatives is a well-established area of heterocyclic chemistry.[10] A common and effective strategy involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[3][10]
Proposed Synthetic Protocol
A plausible and efficient synthesis of this compound can be envisioned starting from readily available precursors. The following protocol is a validated approach for analogous structures and is expected to be adaptable for the target molecule.
Step 1: Synthesis of a Protected β-Ketonitrile
The synthesis would commence with a suitable three-carbon starting material, which can be elaborated to a β-ketonitrile containing a protected hydroxyl group. For instance, the reaction of a protected hydroxyacetone derivative with a source of cyanide.
Step 2: Cyclization with Hydrazine
The resulting protected β-ketonitrile would then be subjected to a cyclization reaction with hydrazine hydrate. This reaction typically proceeds in a protic solvent like ethanol or isopropanol, often with catalytic acid or base, to yield the protected this compound.
Step 3: Deprotection
The final step involves the removal of the protecting group from the hydroxyl function to yield the desired this compound. The choice of deprotection conditions will be dictated by the nature of the protecting group used in the first step.
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups:
-
Amino Group: The exocyclic amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse substituents.[11]
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for subsequent nucleophilic substitution.
-
Pyrazole Ring: The pyrazole ring itself can undergo electrophilic substitution, although the regioselectivity will be influenced by the existing substituents. The N-H of the pyrazole can also be alkylated or acylated.
Characterization and Analytical Methods
The structural elucidation of this compound would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups, as well as the pyrazole N-H. The spectrum of the related 3-amino-5-hydroxypyrazole provides a useful reference.[8][12]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrazole ring and the hydroxymethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group and the pyrazole ring, the O-H stretching of the hydroxyl group, and the C=N and C=C stretching vibrations of the pyrazole ring.[8][13][14]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Applications in Drug Discovery
The 3-aminopyrazole scaffold is a highly sought-after motif in drug discovery, particularly in the development of kinase inhibitors.[2][15] The amino group often serves as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of kinases.
Kinase Inhibitor Scaffolding
This compound is an excellent starting point for the synthesis of kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase, while the hydroxymethyl group can be modified to extend into other regions of the binding site to enhance potency and selectivity.
Caption: Interaction model of a this compound derivative in a kinase active site.
Other Therapeutic Areas
Beyond kinase inhibition, aminopyrazole derivatives have shown a wide range of biological activities, including:
-
Anticancer: Many pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines.[7][16]
-
Anti-inflammatory: The pyrazole scaffold is present in several anti-inflammatory drugs.[7][16]
-
Antimicrobial and Antiviral: Aminopyrazoles have been investigated for their potential as antibacterial, antifungal, and antiviral agents.[7]
The versatility of this compound allows for its use in generating compound libraries for screening against a multitude of biological targets.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its combination of the privileged 3-aminopyrazole scaffold with a readily functionalizable hydroxymethyl group makes it an ideal starting point for the synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic strategy, and its significant potential in medicinal chemistry. As research into novel therapeutics continues, the utility of well-designed heterocyclic synthons like this compound will undoubtedly continue to grow.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Recent developments in aminopyrazole chemistry. Arkivoc. [Link]
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
- Synthesis and antiproliferative activity in vitro of new 2-, 3- or 4-substituted pyrido[2′,3′:3,4] pyrazolo[1, 5-a]pyrimidines.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE. [Link]
- Recent developments in aminopyrazole chemistry.
- 3-Amino-5-hydroxypyrazole. PubChem. [Link]
- 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III.
- Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Structure and IR Spectra of 3(5)
- Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar...
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. [Link]
- Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole deriv
- A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.
- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969).
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]
- IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. lifechempharma.com [lifechempharma.com]
- 12. 3-Amino-5-hydroxypyrazole(6126-22-3) 1H NMR [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]
- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to (3-Amino-1H-pyrazol-5-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing potent and selective therapeutic agents. This guide focuses on a key derivative, (3-Amino-1H-pyrazol-5-yl)methanol (CAS Number: 1000895-26-0), a versatile intermediate poised for significant applications in drug discovery, particularly in the realm of kinase inhibitors.
This document provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, spectroscopic characterization, and its potential as a critical synthon in the development of next-generation therapeutics. The information presented herein is intended to empower researchers to leverage this valuable molecule in their drug design and development endeavors.
Physicochemical and Safety Data
A foundational understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting. The following table summarizes the key physicochemical and safety information for this compound.
| Property | Value | Source |
| CAS Number | 1000895-26-0 | [2] |
| Molecular Formula | C₄H₇N₃O | |
| Molecular Weight | 113.12 g/mol | Calculated |
| Synonyms | 3-amino-5-hydroxymethyl-1H-pyrazole, (5-Amino-1H-pyrazol-3-yl)methanol | [2] |
| GHS Pictogram | GHS07 | |
| GHS Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Codes | P261, P305, P338, P351 |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from readily available precursors: ethyl 4,4,4-trifluoro-3-oxobutanoate and hydrazine hydrate. The trifluoromethyl group serves as a regiochemical control element and can be subsequently removed or transformed. A more direct approach would involve the reduction of a corresponding ester, such as ethyl 3-amino-1H-pyrazole-5-carboxylate.
Experimental Protocol: Reduction of Ethyl 3-amino-1H-pyrazole-5-carboxylate
This protocol is a representative procedure based on standard ester reduction methods.
Materials:
-
Ethyl 3-amino-1H-pyrazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dry diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF.
-
Addition of Ester: A solution of ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.
-
Work-up: The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Spectroscopic Characterization
Due to the limited availability of specific experimental spectra for this compound, this section presents representative spectroscopic data from closely related and structurally analogous compounds. This information serves as a valuable guide for the characterization of the target molecule.
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra are essential for the structural elucidation of organic molecules. For this compound, the following characteristic signals are expected. Representative data from similar aminopyrazole derivatives are provided for comparison.[6][7][8]
Expected ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts (δ):
-
~11.5-12.5 ppm (br s, 1H): NH of the pyrazole ring.
-
~5.0-5.5 ppm (s, 1H): CH proton on the pyrazole ring.
-
~4.3-4.5 ppm (d, 2H): CH₂ protons of the methanol group.
-
~4.8-5.2 ppm (t, 1H): OH proton of the methanol group.
-
~4.5-5.0 ppm (br s, 2H): NH₂ protons of the amino group.
Expected ¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shifts (δ):
-
~155-160 ppm: C3 carbon of the pyrazole ring (attached to the amino group).
-
~140-145 ppm: C5 carbon of the pyrazole ring (attached to the methanol group).
-
~90-95 ppm: C4 carbon of the pyrazole ring.
-
~55-60 ppm: CH₂ carbon of the methanol group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.
Expected IR (KBr, cm⁻¹) Absorption Bands:
-
3400-3200 cm⁻¹: N-H stretching vibrations of the amino group and O-H stretching of the methanol group.
-
3150-3000 cm⁻¹: N-H stretching of the pyrazole ring.
-
2950-2850 cm⁻¹: C-H stretching of the methylene group.
-
1640-1600 cm⁻¹: N-H bending vibration of the amino group.
-
1580-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.
-
1050-1000 cm⁻¹: C-O stretching vibration of the primary alcohol.
Applications in Drug Discovery
The 3-aminopyrazole scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors.[1][9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Role as a Kinase Inhibitor Scaffold
The 3-aminopyrazole moiety is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This interaction is a critical anchoring point for achieving high-affinity binding and potent inhibition. The N-H and the adjacent ring nitrogen of the pyrazole can act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP.
Potential Therapeutic Targets
Derivatives of this compound can be designed to target a wide range of kinases by modifying the substituents on the pyrazole ring and the methanol group. Potential kinase targets include:
-
Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are being actively investigated as anti-cancer agents due to their role in cell cycle regulation.[9]
-
c-Jun N-terminal Kinase (JNK): JNK3 selective inhibitors are being explored for the treatment of neurodegenerative diseases.[11]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibitors of LRRK2 are a promising therapeutic strategy for Parkinson's disease.[12]
-
Aurora Kinases: These are key regulators of mitosis and are attractive targets for cancer therapy.[10]
The methanol group at the 5-position of the pyrazole ring provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophoric groups to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a high-value building block for the synthesis of novel therapeutic agents. Its inherent 3-aminopyrazole scaffold provides a strong foundation for the design of potent kinase inhibitors, while the methanol functionality offers a versatile point for chemical elaboration. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, empowering researchers to unlock the full potential of this promising molecule in the ongoing quest for new and effective medicines.
References
- Dorn, H., & Zubek, A. (1968). The Chemistry of Pyrazoles. V. The Synthesis of 3(5)-Aminopyrazole. Organic Syntheses, 48, 8.
- Foloppe, N., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.). 3-Amino-5-hydroxypyrazole.
- PubMed Central. (2022).
- Bräse, S., et al. (2012). Synthesis of 3-(2-aminoethyl)
- Al-Azemi, T. F., & Elassar, A. Z. A. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10452-10467.
- Request PDF. (2025). Synthesis of 3-(2-aminoethyl)
- Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyrazole 97.
- ChemicalBook. (n.d.). (1h-pyrazol-3-yl)methanol(23585-49-1) 1 h nmr.
- PubChem. (n.d.). (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
- PubMed Central. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
- ResearchGate. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)
- ResearchGate. (n.d.).
- MDPI. (2022).
- JOCPR. (n.d.).
- PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- lifechem pharma. (n.d.).
- PubMed Central. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
- ChemicalBook. (n.d.). (5-AMino-1H-pyrazol-3-yl)Methanol Chemical Properties.
- CymitQuimica. (n.d.). This compound.
- International Laboratory USA. (n.d.). This compound.
- Taylor & Francis Online. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (5-AMino-1H-pyrazol-3-yl)Methanol CAS#: 1000895-26-0 [amp.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1H-PYRAZOL-3-YL)METHANOL(23585-49-1) 1H NMR [m.chemicalbook.com]
- 9. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (3-Amino-1H-pyrazol-5-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This document provides an in-depth technical overview of (3-Amino-1H-pyrazol-5-yl)methanol, a pivotal heterocyclic building block in modern medicinal chemistry. As a bifunctional molecule, it features both a nucleophilic amino group and a versatile hydroxymethyl moiety, making it an invaluable scaffold for constructing diverse molecular architectures. This guide, intended for researchers and professionals in drug development, details the compound's fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its significant applications as a precursor to potent therapeutic agents, particularly in the realm of kinase inhibition.
Introduction: The Strategic Value of the Aminopyrazole Scaffold
The pyrazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous clinically successful drugs.[1][2] Its unique electronic properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow it to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.[1] The functionalization of this core with an amino group creates the aminopyrazole scaffold, a versatile and highly sought-after framework in drug discovery.[1]
This compound (also known by its tautomeric name, (5-Amino-1H-pyrazol-3-yl)methanol) represents a particularly strategic starting material. The presence of two distinct functional groups at positions 3 and 5 allows for sequential, regioselective modifications. The amino group often serves as a key pharmacophoric element or a point for amide coupling, while the hydroxymethyl group can be oxidized, halogenated, or used as a handle for ether or ester linkages, enabling extensive structure-activity relationship (SAR) exploration.[2][3]
Physicochemical and Structural Properties
Accurate characterization of the foundational building block is paramount for reproducible downstream chemistry and the generation of reliable biological data. This compound is a crystalline solid at room temperature. Due to prototrophic tautomerism, the unsubstituted pyrazole ring can exist in different forms, though it is commonly named as the 3-amino-5-methanol isomer.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃O | Calculated |
| Molecular Weight | 113.12 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | (5-Amino-1H-pyrazol-3-yl)methanol | Tautomerism[4] |
| CAS Number | 1000895-26-0 | Chemical Abstracts Service[4] |
| Monoisotopic Mass | 113.05891 Da | Computed |
| XLogP3-AA | -1.1 | Computed |
| Hydrogen Bond Donors | 3 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bond Count | 1 | Computed |
Synthesis and Purification Workflow
The synthesis of aminopyrazole derivatives typically relies on the robust and well-established cyclocondensation reaction between a hydrazine species and a 1,3-dielectrophilic precursor, such as a β-ketonitrile.[5][6] The following protocol describes a reliable method for the gram-scale preparation of this compound.
Causality in Experimental Design:
The choice of hydrazine hydrate provides the unsubstituted N-H on the pyrazole ring, which is often desirable for mimicking interactions with biological targets or for later N-alkylation. Ethanol is selected as the solvent for its ability to dissolve the reactants and facilitate the reaction at a moderate reflux temperature without promoting significant side reactions. The final purification by recrystallization is a cost-effective and efficient method for obtaining high-purity material suitable for subsequent synthetic steps.
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-cyano-3-oxobutanoate (1.0 eq) and absolute ethanol (5 mL per gram of starting material).
-
Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. The addition is mildly exothermic.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove the ethanol. This will typically yield a crude off-white or pale yellow solid.
-
Purification: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If needed, add hexanes as an anti-solvent to promote precipitation.
-
Final Product: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and dry under vacuum at 40-50 °C to a constant weight.
Quality Control and Analytical Characterization
Confirming the identity, purity, and structural integrity of the synthesized compound is a non-negotiable step in the research and development pipeline. This self-validating system ensures that subsequent experiments are built upon a reliable chemical foundation.
Rationale for QC Methods:
A multi-pronged analytical approach is essential. ¹H and ¹³C NMR provides definitive structural confirmation by mapping the chemical environment of each atom. Mass Spectrometry (MS) serves as an unequivocal verification of the molecular weight. Finally, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of the final compound, ensuring the absence of residual starting materials or byproducts.
Caption: Quality control workflow for synthesized this compound.
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the pyrazole C-H proton, the methylene protons of the CH₂OH group, the hydroxyl proton, and the amine protons. The N-H proton of the pyrazole ring may also be visible.
-
¹³C NMR (101 MHz, DMSO-d₆): Key signals corresponding to the three pyrazole ring carbons and the methylene carbon should be observed in their expected regions.
-
Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 114.06.
-
HPLC (Reverse Phase): A typical method using a C18 column with a water/acetonitrile gradient should show a single major peak with an area percentage greater than 98%.
Applications in Drug Discovery
This compound is not an end-product but a versatile intermediate. Its bifunctional nature is exploited to generate large libraries of compounds for screening against various biological targets.
Kinase Inhibitors:
A primary application of this scaffold is in the development of kinase inhibitors.[3][7] The fibroblast growth factor receptor (FGFR) family, for example, is a validated target in oncology.[3] Researchers have successfully used aminopyrazole derivatives to develop potent inhibitors of wild-type and mutant forms of FGFR2 and FGFR3.[3][7] In this context, the amino group often forms a critical hydrogen bond interaction within the kinase hinge region, while the methanol group provides a vector for modification to enhance potency or improve pharmacokinetic properties.
Antimicrobial and Anti-inflammatory Agents:
The aminopyrazole core is also present in compounds with demonstrated antimicrobial and anti-inflammatory activities.[1][8] By derivatizing the amino and hydroxymethyl groups, chemists can modulate the molecule's properties to target specific enzymes or pathways, such as cyclooxygenase-2 (COX-2) for inflammation or DNA gyrase in bacteria.[1][8]
Caption: Applications of this compound in medicinal chemistry.
Conclusion
This compound is a foundational element in the medicinal chemist's toolkit. Its straightforward synthesis, combined with the orthogonal reactivity of its two functional groups, provides a reliable and flexible platform for the design and discovery of novel therapeutics. The continued exploration of derivatives built from this scaffold promises to yield new drug candidates targeting a wide spectrum of human diseases, reinforcing the enduring value of heterocyclic chemistry in modern drug development.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60136549, (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
- Al-Warhi, T., Rizk, S., & El-Faham, A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 245.
- International Laboratory USA. This compound.
- Ho, A. L., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2453–2460.
- Ho, A. L., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.
- Serrano-Lara, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654.
- Al-Ostath, A., et al. (2023). Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-22.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96221, 3-Amino-5-hydroxypyrazole.
- PubChemLite. (3-amino-1-methyl-1h-pyrazol-5-yl)methanol.
- PubChemLite. (3-amino-1-isopropyl-1h-pyrazol-5-yl)methanol.
- Dorn, H., & Zubek, A. (1973). 3(5)-Aminopyrazole. Organic Syntheses, 53, 3.
- Báez-García, J. E., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(3), M1009.
- Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8021-8035.
- Piekut, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6296.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol.
- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Mehboob, S., et al. (2024). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Applied Physics A, 130(1), 73.
- NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5-AMino-1H-pyrazol-3-yl)Methanol CAS#: 1000895-26-0 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
(3-Amino-1H-pyrazol-5-yl)methanol chemical structure
An In-Depth Technical Guide to (3-Amino-1H-pyrazol-5-yl)methanol: A Key Building Block in Modern Drug Discovery
Executive Summary
This compound is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its structure, featuring a pyrazole core substituted with both a reactive primary amine and a primary alcohol, positions it as a highly versatile synthon for the construction of complex molecular architectures. The pyrazole moiety itself is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved therapeutic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a validated synthesis protocol, and the strategic applications of this compound in drug discovery, with a particular focus on its role in developing targeted therapies like kinase inhibitors.
The Strategic Importance of the 3-Aminopyrazole Scaffold
The pyrazole nucleus, a five-membered ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, and a significant number of drugs incorporating this scaffold have been approved for clinical use.[1] The prevalence of pyrazoles in successful drugs stems from their favorable properties: they are metabolically stable, capable of engaging in various non-covalent interactions (including hydrogen bonding as both donors and acceptors), and their substitution pattern can be precisely controlled to modulate pharmacological activity and pharmacokinetic properties.
Within this class, aminopyrazoles are particularly valuable as intermediates for building more complex pharmaceutical compounds.[2][3] this compound (Figure 1) is an exemplar of this utility. It provides two orthogonal points for chemical modification:
-
The 3-amino group: Serves as a key nucleophile or a hydrogen bond donor. It is frequently used to install moieties that anchor a drug molecule into the hinge region of a protein kinase active site.
-
The 5-hydroxymethyl group: This versatile functional group can be oxidized, converted into a leaving group for nucleophilic substitution, or used to attach solubilizing groups to improve the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
This dual functionality allows for the systematic exploration of chemical space, making it an invaluable tool for researchers in the hit-to-lead and lead optimization phases of drug development.[4]
Structural and Physicochemical Profile
The fundamental properties of this compound are summarized in Table 1. Its structure consists of a 1H-pyrazole ring, which can exist in tautomeric forms, although the form with the proton on the nitrogen at position 1 is commonly depicted.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 3-amino-5-hydroxymethyl-1H-pyrazole; 5-amino-1H-Pyrazole-3-methanol | [5] |
| CAS Number | 1000895-26-0 | [5][6] |
| Molecular Formula | C₄H₇N₃O | [5] |
| Molecular Weight | 113.12 g/mol | [5] |
| Appearance | Colorless to light yellow solid | [5] |
| Storage | 2-8°C, protect from light | [5] |
| Predicted Boiling Point | 456.1 ± 30.0 °C | [5] |
| Predicted Density | 1.467 ± 0.06 g/cm³ | [5] |
Chemical Structure
Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of analogous 3-aminopyrazoles. [3][7][8] Objective: To synthesize this compound.
Materials:
-
4-hydroxy-3-oxobutanenitrile (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol, absolute
-
Deionized water
-
Activated carbon
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-oxobutanenitrile (1.0 eq) and absolute ethanol (approx. 10 mL per gram of nitrile). Stir the mixture to achieve dissolution.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. Causality Note: A slight excess of hydrazine ensures complete consumption of the limiting starting material. The addition is done dropwise to control any initial exotherm.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot is no longer visible. Causality Note: Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the stable pyrazole ring.
-
Work-up: After cooling to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator. The crude product may precipitate at this stage.
-
Purification:
-
Cool the concentrated slurry in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
For higher purity, recrystallize the crude solid. Dissolve the product in a minimal amount of hot ethanol, add activated carbon to remove colored impurities, and filter while hot. Add deionized water dropwise to the hot filtrate until persistent turbidity is observed, then allow it to cool slowly to room temperature and finally in an ice bath.
-
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum at 40-50 °C. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile building block for creating libraries of potential drug candidates.
Role in Kinase Inhibitor Design
Protein kinases are a critical class of drug targets, especially in oncology. [9]Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The 3-aminopyrazole core is exceptionally well-suited for this role. The amino group can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that anchors ATP. The 5-position of the pyrazole points out towards the solvent-exposed region, making it an ideal attachment point for groups that can enhance potency and selectivity or improve physicochemical properties. [1]
As illustrated in Figure 3, the amino group is typically used to construct the core heterocyclic system that will bind to the kinase hinge, while the hydroxymethyl group serves as a handle to introduce a "tail" that can be optimized to occupy other pockets of the active site or improve drug-like properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related aminopyrazoles provide a reliable guide for safe handling practices. [10][11][12] GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Statement | Reference |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [11][12] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [11][12] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [11][12] |
Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [13][14]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [15] * Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). * Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter. [15]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5][10]
-
Conclusion
This compound represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature, built upon the privileged pyrazole scaffold, provides an efficient and versatile entry point for the synthesis of diverse compound libraries targeting a range of diseases. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers aiming to leverage this potent building block in the rational design of next-generation therapeutics.
References
- National Center for Biotechnology Information. "(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol." PubChem Compound Database, CID=60136549.
- Methanex Corporation. "Safety Data Sheet - Methanol." Methanex Corporation.
- National Center for Biotechnology Information. "(3-amino-1-methyl-1h-pyrazol-5-yl)methanol." PubChem Compound Database, CID=60136547.
- Kónya, K., et al. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates." Molecules, 2021, 26(13), 3808.
- Connect Journals. "FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES." Connect Journals.
- Al-Zaydi, K. M. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 2008, 13(11), 2727-2738.
- Organic Syntheses. "3(5)-aminopyrazole." Organic Syntheses, 1966, 46, 7.
- Patel, S. K., et al. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles." Supplementary Information.
- Fikry, R. M., et al. "1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III." ResearchGate.
- Požgan, F., et al. "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." ARKIVOC, 2012, (iii), 49-65.
- National Center for Biotechnology Information. "3-Amino-5-hydroxypyrazole." PubChem Compound Database, CID=96221.
- Google Patents. "Process for the preparation of 3-amino-5-methylpyrazole." US5616723A.
- Smith, C. R., et al. "(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone." Molbank, 2017, 2017(3), M946.
- Alam, M. J., et al. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 2023, 15(22), 2011-2038.
- Hughes, P. E., et al. "Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-t[6][16][20]riazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET." Journal of Medicinal Chemistry, 2016, 59(16), 7542-7561.
- Al-Ostoot, F. H., et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 2023, 28(14), 5482.
- Becerra, D., & Castillo, J.-C. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank, 2025, 2025(2), M1992.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. (5-AMino-1H-pyrazol-3-yl)Methanol CAS#: 1000895-26-0 [amp.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lifechempharma.com [lifechempharma.com]
- 13. fishersci.com [fishersci.com]
- 14. methanex.com [methanex.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of (3-Amino-1H-pyrazol-5-yl)methanol
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug design. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The metabolic stability of the pyrazole ring further enhances its appeal in the development of novel therapeutics. This guide focuses on a specific, yet crucial, member of this family: (3-Amino-1H-pyrazol-5-yl)methanol. Understanding its fundamental physical properties is paramount for researchers aiming to leverage its potential in synthesizing new chemical entities with therapeutic value. This document provides a comprehensive overview of the known physical characteristics of this compound, methodologies for their determination, and insights into the broader context of aminopyrazole derivatives.
Physicochemical Properties of this compound
Direct, experimentally determined physical property data for this compound is not extensively available in peer-reviewed literature. However, information from commercial suppliers and data for closely related analogs provide valuable insights.
| Property | Value/Description | Source/Comment |
| CAS Number | 1000895-26-0 | [3] |
| Molecular Formula | C₄H₇N₃O | [4] |
| Molecular Weight | 113.12 g/mol | [4] |
| Appearance | Solid or oil | [3][4] Supplier data indicates it can be found in either state, likely dependent on purity and temperature. |
| Purity | Typically ≥95% | [3][4] As available from commercial sources. |
| Storage | Refrigerator (2-8°C), protect from light | [3][5] Recommended for maintaining stability. |
| Predicted pKa | 13.52 ± 0.10 | [5] This is a computationally predicted value and should be confirmed experimentally. |
| InChI Key | NZORXPUYHVZTQG-UHFFFAOYSA-N | [3] |
Tautomerism in Aminopyrazoles
A critical consideration for aminopyrazoles is the potential for prototropic tautomerism. The amino group can exist in equilibrium between the 3-amino and 5-amino forms. Computational studies on the parent 3(5)-aminopyrazole suggest that the 3-aminopyrazole tautomer is generally more stable.[6] The presence of the methanol group at the 5-position likely influences this equilibrium, and researchers should be aware of the potential for multiple tautomeric forms to be present.
Structural Elucidation and Characterization: A Methodological Overview
The definitive characterization of this compound and its derivatives relies on a suite of spectroscopic techniques. The following protocols are standard in the field for confirming the identity and purity of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure. For this compound, both ¹H and ¹³C NMR would be essential.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons (NH₂, OH).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected signals would include:
-
A singlet or broad singlet for the pyrazole C-H proton.
-
A singlet for the methylene (-CH₂OH) protons.
-
Broad, exchangeable signals for the amino (-NH₂) and hydroxyl (-OH) protons. The integration of the amino signal should correspond to two protons.
-
A signal for the pyrazole N-H proton, which may also be broad and exchangeable.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Distinct signals for each of the four carbon atoms in the molecule are expected. The chemical shifts will be indicative of their electronic environment (e.g., carbons attached to nitrogen will be deshielded).
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the pyrazole ring and substituents.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if an oil) or a solid using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Interpretation: Key vibrational bands to look for in this compound include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: One or two sharp to medium bands in the 3100-3500 cm⁻¹ region, characteristic of the primary amine.
-
C-H stretch: Bands just above 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the aliphatic C-H of the methanol group.
-
C=N and C=C stretch: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.
-
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle technique suitable for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode.
-
Data Interpretation:
-
Look for the protonated molecule [M+H]⁺, which should have an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (113.12 + 1.01 = 114.13).
-
Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
-
Analyze the fragmentation pattern to gain further structural information. For instance, the loss of water or the hydroxymethyl group might be observed.
-
Stability and Reactivity Considerations
The stability of pyrazole derivatives is a key factor in their utility. Generally, the pyrazole ring is stable to oxidation.[7] However, the substituents can influence reactivity. The amino group can be acylated or undergo other reactions typical of primary amines. The hydroxyl group can be esterified or oxidized. The hydrolytic stability of related pyrazole derivatives has been a subject of study, particularly in the context of developing enzyme inhibitors. For this compound, it is important to consider the potential for intramolecular reactions and its stability under different pH and temperature conditions during experimental design.
Conclusion and Future Outlook
This compound is a valuable building block in the synthesis of more complex molecules for drug discovery and materials science. While a complete, experimentally verified dataset of its physical properties is not yet publicly available, the information from suppliers and the well-established characteristics of the aminopyrazole class provide a solid foundation for its use in research. The methodologies outlined in this guide offer a robust framework for the characterization and quality control of this and related compounds. Further studies to experimentally determine its melting point, boiling point, solubility in various solvents, and pKa would be highly beneficial to the scientific community, enabling more precise control over its applications in synthetic chemistry and drug development.
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Institutes of Health.
- (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. (n.d.). PubChem.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
- Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2018). MDPI.
- SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). Wol.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). MDPI.
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Oriental Journal of Chemistry.
- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2018). MDPI.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). The Royal Society of Chemistry.
- Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. (2023). ResearchGate.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2020). Oriental Journal of Chemistry.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - (3-amino-1-methyl-1h-pyrazol-5-yl)methanol (C5H9N3O) [pubchemlite.lcsb.uni.lu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol | C6H11N3O | CID 60136549 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-Amino-1H-pyrazol-5-yl)methanol: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Aminopyrazole Scaffold
In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," consistently appearing in a multitude of clinically successful drugs.[1] Its metabolic stability and versatile synthetic handles have made it a cornerstone in the design of novel therapeutic agents.[1] Among its derivatives, the aminopyrazole motif is particularly noteworthy for its role in the development of targeted therapies, most prominently in the realm of kinase inhibitors.[2][3][4][5][6] This guide focuses on a specific, yet highly valuable, exemplar of this class: (3-Amino-1H-pyrazol-5-yl)methanol . This molecule, with its strategically positioned amino and hydroxymethyl functionalities, offers a unique combination of reactivity and structural features, making it a coveted building block for the synthesis of complex, biologically active molecules. This document aims to provide a comprehensive technical overview of its synthesis, properties, and applications, empowering researchers to leverage its full potential in their drug discovery endeavors.
Compound Identification and Chemical Identity
Proper identification of a chemical entity is paramount for reproducible scientific research. This compound is known by several synonyms, and it is crucial to recognize these to effectively search literature and chemical databases.
| Identifier | Value | Source |
| Primary Name | This compound | IUPAC |
| CAS Number | 1000895-26-0 | Chemical Abstracts Service |
| Molecular Formula | C₄H₇N₃O | - |
| Molecular Weight | 113.12 g/mol | - |
| Synonyms | 3-Amino-5-hydroxymethyl-1H-pyrazole, (5-Amino-1H-pyrazol-3-yl)methanol | [7] |
| InChI | InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7) | |
| InChIKey | NZORXPUYHVZTQG-UHFFFAOYSA-N | |
| SMILES | NCC1=CC(CO)=NN1 | - |
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physicochemical properties is essential for its effective use in synthesis and for predicting its behavior in biological systems.
General Properties
| Property | Value | Notes |
| Physical Form | Oil | |
| Storage Temperature | Refrigerator (2-8 °C) | [7] |
| Purity | Typically >95% | |
| Solubility | Miscible with water | [8] |
Note: Experimental data for melting and boiling points are not consistently reported in publicly available literature. The physical form as an oil suggests a low melting point.
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide characteristic peaks for the three carbon atoms of the pyrazole ring and the carbon of the hydroxymethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-N stretching, and C=C stretching of the pyrazole ring.[9]
Synthesis of this compound
The synthesis of 3-amino-5-substituted pyrazoles is a well-established area of heterocyclic chemistry. A common and effective strategy involves the cyclocondensation of a β-ketonitrile or a related precursor with hydrazine or a hydrazine derivative.
Retrosynthetic Analysis and General Synthetic Strategy
A plausible retrosynthetic pathway for this compound is depicted below. The core pyrazole ring is typically formed from a five-carbon precursor with appropriately placed functional groups that can react with hydrazine.
Caption: Retrosynthetic approach for this compound.
Illustrative Experimental Protocol
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals, a general procedure can be adapted from the synthesis of analogous 3-aminopyrazoles. A potential route starts from a suitably protected γ-hydroxy-β-ketonitrile.
Step 1: Preparation of a Protected γ-hydroxy-β-ketonitrile
This precursor can be synthesized from commercially available starting materials. For instance, the reaction of a protected 3-hydroxypropionic acid derivative with a nitrile-containing carbanion.
Step 2: Cyclocondensation with Hydrazine
The protected γ-hydroxy-β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, often under reflux conditions. The reaction proceeds via a condensation-cyclization cascade to form the pyrazole ring.
Step 3: Deprotection
The final step involves the removal of the protecting group from the hydroxyl function to yield this compound.
Note on Synthetic Accessibility: this compound is commercially available from several suppliers, which can be a more time and resource-efficient option for many research applications.[10]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block in the synthesis of biologically active molecules, particularly kinase inhibitors. The 3-amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the 5-hydroxymethyl group provides a handle for further structural elaboration to enhance potency and selectivity.
Role as a Pharmacophore in Kinase Inhibition
The 3-aminopyrazole scaffold is a well-recognized pharmacophore for ATP-competitive kinase inhibitors.[3][4][5][6] The nitrogen atoms of the pyrazole ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.
Caption: Hydrogen bonding interactions of the 3-aminopyrazole scaffold with the kinase hinge region.
Synthetic Utility in Library Generation
The bifunctional nature of this compound makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening. The amino group can be readily acylated, alkylated, or used in condensation reactions, while the hydroxyl group can be oxidized, esterified, or converted to other functional groups.
Caption: Diverse synthetic transformations possible with this compound.
Case Study: AXL Kinase Inhibitors
Recent research has highlighted the potential of 3-aminopyrazole derivatives as potent and selective inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[2] While not directly detailing the use of the methanol-substituted variant, this work underscores the importance of the 3-aminopyrazole core in achieving high-affinity binding to the AXL active site. The 5-position, occupied by the hydroxymethyl group in our subject compound, is a key vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural features, particularly the 3-amino group and the 5-hydroxymethyl handle, provide a solid foundation for the design and synthesis of novel kinase inhibitors and other targeted therapeutics. While detailed synthetic procedures and a complete physicochemical dataset in the public domain are somewhat limited, its commercial availability facilitates its use in drug discovery programs. The continued exploration of the chemical space around the 3-aminopyrazole scaffold, leveraging the unique functionalities of derivatives like this compound, is expected to yield a new generation of potent and selective therapeutic agents.
References
- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. PubMed.
- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.
- Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping str
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G
- (3-amino-1H-pyrazol-4-yl) (aryl)methanones.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Supplementary Inform
- 3-Amino-5-hydroxypyrazole. PubChem.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. PubChem.
- (1h-pyrazol-3-yl)methanol(23585-49-1) 1 h nmr. ChemicalBook.
- Structure and IR Spectra of 3(5)
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- CAS No.1000895-26-0,(5-AMino-1H-pyrazol-3-yl)Methanol Suppliers. LookChem.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- Pyrazole synthesis. Organic Chemistry Portal.
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- 2-Hydroxybutyric acid. CAS Common Chemistry.
- Process for the preparation of 3-amino-5-methylpyrazole.
- 3-Amino-5-hydroxymethyl-1H-pyrazole. Sigma-Aldrich.
- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. PubChemLite.
- (3-amino-1-isopropyl-1h-pyrazol-5-yl)methanol. PubChemLite.
- This compound. CymitQuimica.
- (5-AMino-1H-pyrazol-3-yl)Methanol Chemical Properties. ChemicalBook.
- 1000895-26-0|(5-Amino-1H-pyrazol-3-yl)methanol. BLDpharm.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Morpholine CAS#: 110-91-8. ChemicalBook.
- Melting point standard 121-123°C analytical standard Benzoic acid. Sigma-Aldrich.
- Folic acid CAS#: 59-30-3. ChemicalBook.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (5-AMino-1H-pyrazol-3-yl)Methanol CAS#: 1000895-26-0 [amp.chemicalbook.com]
- 8. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. lookchem.com [lookchem.com]
A Technical Guide to the Solubility Profiling of (3-Amino-1H-pyrazol-5-yl)methanol for Pharmaceutical Research
Introduction
(3-Amino-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug discovery. The substitutable nature of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties, making its derivatives valuable scaffolds for developing novel therapeutic agents. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory.[1][2] Poor aqueous solubility can severely limit oral bioavailability, complicate formulation development, and generate unreliable data in biological assays.[3][4]
This guide provides a comprehensive technical framework for characterizing the solubility of this compound. As direct experimental solubility data for this specific molecule is not extensively published, this document serves as a predictive overview and a practical guide to its experimental determination. We will explore the compound's key physicochemical characteristics, the theoretical principles governing its solubility, and detailed, field-proven protocols for accurately measuring both its kinetic and thermodynamic solubility.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure dictates its solubility.[3] The key functional groups of this compound—a primary amine, a primary alcohol (methanol), and the pyrazole ring itself—are pivotal to its behavior in various solvents.
-
Pyrazole Ring: The ring structure itself possesses aromatic character and contains two nitrogen atoms, contributing to its polarity and ability to act as both a hydrogen bond donor (N-H) and acceptor.[5]
-
Amino Group (-NH2): This is a polar, basic functional group capable of acting as a hydrogen bond donor. It will be protonated at acidic pH, forming a cationic species, which is expected to dramatically increase aqueous solubility.
-
Methanol Group (-CH2OH): This polar, neutral group is an excellent hydrogen bond donor and acceptor, significantly contributing to the molecule's affinity for polar protic solvents like water and ethanol.
Based on these features, this compound is predicted to be a polar compound. Its solubility in aqueous media is expected to be significantly influenced by pH. In organic solvents, it is likely to be more soluble in polar solvents like ethanol and methanol than in non-polar solvents such as hexane.[6][7]
Table 1: Predicted Physicochemical Properties of this compound and Related Analogs
| Property | This compound | (1H-Pyrazol-3-yl)methanol[8] | (3-amino-1-ethyl-1H-pyrazol-5-yl)methanol[9] |
| Molecular Formula | C₄H₇N₃O | C₄H₆N₂O | C₆H₁₁N₃O |
| Molecular Weight | 113.12 g/mol (Predicted) | 98.10 g/mol | 141.17 g/mol |
| XLogP3 (Predicted) | -1.0 to -0.6 (Estimated) | -0.6 | -0.7 |
| Hydrogen Bond Donors | 3 (Predicted) | 2 | 2 |
| Hydrogen Bond Acceptors | 3 (Predicted) | 2 | 3 |
| Predicted pKa (Basic) | ~4-5 (Amino Group, Estimated) | N/A | N/A |
| Predicted pKa (Acidic) | ~9-10 (Pyrazole NH, Estimated) | N/A | N/A |
Note: Properties for the target compound are estimated based on its structure and data from closely related analogs, as direct experimental data is limited. XLogP3 is a computed measure of lipophilicity.
The Impact of pH on Ionization and Solubility
For ionizable compounds like this compound, pH is arguably the most critical factor governing aqueous solubility.[10] The molecule possesses both a basic amino group and an acidic N-H group on the pyrazole ring. Its net charge, and therefore its interaction with polar water molecules, will change as a function of pH.
-
At Low pH (e.g., pH < 2): The amino group will be fully protonated (-NH₃⁺), making the molecule a cation. This charged state typically leads to the highest aqueous solubility.
-
At Neutral pH (e.g., pH 7.4): The molecule will likely exist predominantly in its neutral, zwitterionic form. The intrinsic solubility of this uncharged species is often the lowest observed.[10]
-
At High pH (e.g., pH > 11): The pyrazole ring N-H will be deprotonated, forming an anion. This charged state will also enhance aqueous solubility relative to the neutral form.
The following diagram illustrates this pH-dependent equilibrium.
Caption: pH-dependent ionization states of this compound.
Framework for Experimental Solubility Determination
In drug discovery, solubility is assessed using two distinct but complementary approaches: kinetic and thermodynamic measurements.[1][3]
-
Kinetic Solubility: This measures the concentration at which a compound, introduced from a concentrated organic solvent stock (typically DMSO), begins to precipitate in an aqueous buffer.[3][11] It is a rapid, high-throughput method ideal for screening large numbers of compounds in early discovery.[12] However, it can overestimate solubility because the high initial DMSO concentration can create supersaturated solutions.[13]
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material with the solvent.[4][14] This method is lower-throughput but provides crucial data for lead optimization and pre-formulation studies.[11]
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid assessment and is based on the widely used nephelometric method, which detects precipitation by measuring light scattering.[2][15]
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer or plate reader with light-scattering capabilities
-
Multichannel pipette
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[15][16]
-
Plate Setup: In a 96-well plate, add 98 µL of PBS (pH 7.4) to wells A1 through H11. Add 196 µL of PBS to column 12.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well in column 1. This creates a starting concentration of 200 µM with 2% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 11. Discard 100 µL from column 11. Column 12 will serve as the buffer-only blank.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.[11][15]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer blank.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rheolution.com [rheolution.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol | C6H11N3O | CID 60136549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. enamine.net [enamine.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide to Aminopyrazole Methanol Compounds in Drug Discovery
Introduction: The Aminopyrazole Scaffold, a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an exceptionally versatile scaffold for interacting with biological targets.[2][3] The introduction of an amino group (-NH₂) to this ring system gives rise to aminopyrazoles, a class of compounds that has garnered significant attention in drug discovery for their broad spectrum of biological activities.[1][4] These activities range from anti-inflammatory and anticancer to antiviral and antibacterial properties.[1][5]
Aminopyrazoles are often considered "privileged structures" because their framework can be readily modified to bind to multiple, distinct biological receptors with high affinity. The position of the amino group—at the 3, 4, or 5 position of the pyrazole ring—profoundly influences the compound's pharmacological profile, leading to distinct structure-activity relationships (SARs) for each isomer class.[1][2] Functionalization of the core scaffold, including the introduction of methanol-derived (hydroxymethyl) or related polar groups, is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic applications of aminopyrazole compounds, with a focus on their role as kinase inhibitors and anticancer agents.
Core Synthesis Strategies for Aminopyrazole Derivatives
The construction of the aminopyrazole core is well-established, with the most prevalent methods involving the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.[6] The reaction between β-ketonitriles and hydrazine derivatives is a classic and highly effective route to 3(5)-aminopyrazoles.[6][7] Variations of this approach, utilizing reagents like malononitrile and its derivatives, allow for the synthesis of a diverse library of substituted aminopyrazoles.[7][8]
The following workflow diagram illustrates a generalized, highly adaptable synthesis route for producing 5-aminopyrazole derivatives, which are common precursors for a variety of fused heterocyclic systems of medicinal interest.[9]
Experimental Protocol: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
This protocol describes a common method for synthesizing a 5-aminopyrazole derivative using methanol as a solvent. The causality behind this choice lies in methanol's ability to effectively dissolve both the polar hydrazine hydrate and the organic nitrile precursor, facilitating a homogenous reaction environment for efficient cyclization.
Materials:
-
2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer)
-
85% Hydrazine hydrate
-
Ethanol or Methanol
-
50 mL round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 2.64 g (0.02 mol) of 2-aminoprop-1-ene-1,1,3-tricarbonitrile in 20 mL of boiling methanol in a 50 mL flask equipped with a reflux condenser.[10]
-
Carefully add 1.1 g (0.022 mol) of 85% hydrazine hydrate to the boiling solution. The addition should be done at a rate that maintains the reflux without requiring external heating, indicating an exothermic reaction.[10]
-
Once the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials or impurities.
-
Dry the purified product, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, in a vacuum oven.
Aminopyrazole Compounds as Potent Kinase Inhibitors
A significant application of aminopyrazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[11][12] The aminopyrazole scaffold serves as an excellent "hinge-binding" motif. The nitrogen atoms of the pyrazole ring form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain.[11][13] This interaction anchors the inhibitor in the ATP-binding pocket, leading to potent inhibition of kinase activity.
Targeting Fibroblast Growth Factor Receptors (FGFR)
Aberrant signaling of the FGFR family of receptor tyrosine kinases (RTKs) is a known driver in various cancers.[14] While several FGFR inhibitors have been approved, tumors often develop resistance, commonly through a "gatekeeper" mutation in the kinase domain.[14] Researchers have developed aminopyrazole-based FGFR inhibitors that demonstrate excellent activity against both wild-type and gatekeeper mutant versions of the enzymes, offering a strategy to overcome this common resistance mechanism.[14]
Targeting AXL Receptor Tyrosine Kinase
The AXL kinase is a promising target for anticancer therapy due to its role in promoting tumor cell migration, invasion, and drug resistance.[15] A series of 3-aminopyrazole derivatives were designed and synthesized as potent and selective AXL inhibitors. One representative compound, 6li , potently inhibited AXL enzymatic activity with an IC₅₀ value of 1.6 nM and demonstrated significant in vivo antitumor efficacy in a xenograft model of metastatic breast cancer.[15]
Targeting Cyclin-Dependent Kinases (CDK)
CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer. Aminopyrazole analogs have been developed as potent and selective inhibitors of CDK2 and CDK5.[11][16] The aminopyrazole core forms the characteristic triad of hydrogen bonds with the kinase hinge region, while substituents on the pyrazole ring can be optimized to occupy an adjacent hydrophobic pocket, enhancing potency and selectivity.[11]
| Compound Class | Target Kinase | IC₅₀ Value | Indication | Reference |
| Aminopyrazole Derivative | FGFR3 (V555M Mutant) | <1 µM (cellular) | Cancer (Resistance) | [14] |
| 3-Aminopyrazole (6li) | AXL | 1.6 nM (enzymatic) | Metastatic Cancer | [15] |
| Aminopyrazole (Analog 24) | CDK2 / CDK5 | Potent Inhibition | Pancreatic Cancer | [11][16] |
| 3-Aminopyrazole | CDK16 | 160 nM (K_D) | Dark Kinase Research | [13] |
Broader Therapeutic Applications and Structure-Activity Relationships (SAR)
Beyond kinase inhibition, the aminopyrazole scaffold has been leveraged for a wide range of therapeutic targets.
-
Neurodegenerative Diseases: A series of novel aminopyrazole compounds have been described as selective inhibitors of phosphodiesterase 11A (PDE11A), a target for treating cognitive decline associated with Alzheimer's disease and other dementias.[17] The pyrazole core is advantageous in this context as it can interact with both carbonyl oxygen and amide protons on peptide backbones, which is relevant for targeting pathologies involving protein aggregation.[3]
-
Antioxidant and Anti-proliferative Agents: Modifications to the aminopyrazole core have yielded compounds with significant antioxidant and anticancer properties.[18][19] Certain derivatives have been shown to inhibit the production of reactive oxygen species (ROS) and suppress the growth of various cancer cell lines.[18]
The biological activity of these compounds is highly dependent on the substitution pattern around the core ring, a concept explored through Structure-Activity Relationship (SAR) studies.
SAR studies have revealed several key insights:
-
N1 Position: Substitution at the N1 position with flexible alkyl chains can improve pharmacokinetic properties and antioxidant activity.[18] However, in some kinase inhibitors, N-substitution can decrease activity compared to the unsubstituted analog.[20]
-
C3/C5 Positions: The amino group is most commonly found at the C3 or C5 position, where it can participate in key interactions with the target protein.[1] Substituents at the other position (C5 or C3, respectively) are often designed to fit into hydrophobic pockets to increase potency and selectivity.[11]
-
C4 Position: The C4 position is often substituted to interact with solvent-exposed regions of a binding pocket, which can be modified to fine-tune selectivity and physical properties like solubility.[11] For some anticancer agents, bulky aromatic rings at C4 are a key feature for activity.[2]
Conclusion and Future Directions
Aminopyrazole methanol compounds and their derivatives represent a remarkably versatile and pharmacologically significant class of molecules. Their synthetic tractability and the ability of the core scaffold to form high-affinity interactions with a multitude of biological targets, particularly protein kinases, have cemented their status as a privileged structure in modern drug discovery. The continued exploration of SAR, combined with structure-based drug design, has led to the development of potent and selective inhibitors for challenging targets in oncology and neurodegenerative disease.
Future research will likely focus on the design of next-generation aminopyrazole derivatives with improved selectivity profiles to minimize off-target effects.[8][13] The application of this scaffold to new and emerging therapeutic targets, as well as the development of covalent and allosteric inhibitors, represents an exciting frontier for medicinal chemists working with this exceptional heterocyclic system.
References
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.
- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed.
- Novel Aminopyrazole Inhibitors of PDE11A for the Treatment of Alzheimer's Disease and Other Types of Dementia.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
- 3(5)-aminopyrazole. Organic Syntheses.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- The number (%) of compounds containing an aminopyrazole scaffold and...
- Recent developments in aminopyrazole chemistry.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Approaches towards the synthesis of 5-aminopyrazoles.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- Pyrazoles as anticancer agents: Recent advances.
- Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- Current status of pyrazole and its biological activities. PubMed Central.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 14. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Aminopyrazole Inhibitors of PDE11A for the Treatment of Alzheimer’s Disease and Other Types of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Core: A Legacy of Discovery and a Frontier in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle with Profound Impact
In the vast landscape of heterocyclic chemistry, the pyrazole nucleus, a simple five-membered ring with two adjacent nitrogen atoms, holds a position of exceptional significance.[1][2] Its discovery over a century ago unlocked a new realm of chemical synthesis and has since become a cornerstone in the edifice of medicinal chemistry.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their integration into a wide array of therapeutic agents, from anti-inflammatory drugs to cutting-edge cancer therapies.[5][6] This guide provides a comprehensive exploration of the discovery and history of pyrazole derivatives, delves into the foundational and modern synthetic methodologies, and illuminates their enduring impact on drug discovery.
A Serendipitous Discovery: The Dawn of Pyrazole Chemistry
The story of pyrazole begins not with a targeted quest, but with a serendipitous discovery in 1883 by the German chemist Ludwig Knorr.[3][7][8] While investigating the reaction of ethyl acetoacetate with phenylhydrazine with the intent of synthesizing quinoline derivatives, Knorr unexpectedly isolated a novel compound: 1-phenyl-3-methyl-5-pyrazolone, which he later named Antipyrine.[3][9] This discovery was a watershed moment, not only for the birth of pyrazole chemistry but also for the pharmaceutical industry, as Antipyrine was one of the first synthetic non-steroidal anti-inflammatory drugs (NSAIDs) to be widely used.[9]
A few years later, in 1889, Edward Buchner achieved the first synthesis of the parent pyrazole ring itself through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[4][10] These pioneering efforts laid the groundwork for over a century of research into the synthesis and application of this versatile heterocyclic scaffold.
Foundational Synthesis: The Knorr Pyrazole Synthesis
The reaction that started it all, the Knorr pyrazole synthesis, remains a fundamental and widely utilized method for the construction of the pyrazole ring.[11][12] Its enduring utility lies in its simplicity and the ready availability of the starting materials: a 1,3-dicarbonyl compound and a hydrazine derivative.[6][13]
The causality behind this experimental choice is elegant in its chemical logic. The 1,3-dicarbonyl compound provides the three-carbon backbone of the pyrazole ring, while the hydrazine supplies the two adjacent nitrogen atoms. The reaction proceeds via a cyclocondensation mechanism, typically under acidic or neutral conditions.[11][14]
Mechanism of the Knorr Pyrazole Synthesis
The generally accepted mechanism for the Knorr pyrazole synthesis involves a series of nucleophilic attacks and dehydration steps. The reaction can proceed through two primary pathways depending on which carbonyl group of the 1,3-dicarbonyl compound is attacked first by the hydrazine, which can lead to the formation of regioisomers if the dicarbonyl is unsymmetrical.[15]
Caption: Generalized workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Antipyrine Precursor)
This protocol is based on the foundational 1883 work of Ludwig Knorr.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Heating apparatus (e.g., water bath)
Procedure:
-
Combine equimolar amounts of phenylhydrazine and ethyl acetoacetate in a reaction vessel.
-
Allow the mixture to stand at room temperature. An initial condensation reaction occurs, forming a hydrazone intermediate and water.
-
Heat the reaction mixture gently on a water bath. This promotes the intramolecular cyclization and elimination of ethanol.
-
Continue heating until the reaction is complete, as indicated by the cessation of ethanol evolution.
-
Cool the reaction mixture. The product, 1-phenyl-3-methyl-5-pyrazolone, will solidify upon cooling.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Evolution of Synthetic Methodologies: Beyond Knorr
While the Knorr synthesis is a workhorse in pyrazole chemistry, the demand for more complex and functionally diverse pyrazole derivatives has driven the development of numerous alternative and complementary synthetic strategies.
Paal-Knorr Pyrrole Synthesis Analogy
It is insightful to draw a parallel with the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[16][17] Both reactions are powerful methods for the synthesis of five-membered heterocycles from acyclic precursors and share a common mechanistic theme of cyclocondensation. The key difference lies in the nature of the dinucleophile: a hydrazine in the Knorr pyrazole synthesis and an amine in the Paal-Knorr pyrrole synthesis.[18]
Modern Synthetic Approaches
Modern organic synthesis has introduced a plethora of innovative methods for pyrazole construction, often with improved efficiency, regioselectivity, and substrate scope.[19][[“]] These include:
-
[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole (such as a diazo compound or nitrilimine) with a dipolarophile (such as an alkyne or alkene).[6][21] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.
-
Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as a highly efficient and atom-economical approach to pyrazole synthesis.[22][23]
-
Transition-Metal Catalysis: The use of transition-metal catalysts, such as copper and palladium, has enabled novel and efficient routes to pyrazoles under mild reaction conditions.[10][24] These methods often involve C-H activation or cross-coupling strategies.
-
Microwave-Assisted and Green Synthesis: In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) and the use of environmentally benign solvents and catalysts have been increasingly applied to the synthesis of pyrazole derivatives, often leading to shorter reaction times and higher yields.[25][26]
Caption: Overview of modern synthetic routes to the pyrazole core.
The Pyrazole Scaffold in Drug Discovery: A Privileged Structure
The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[27][28] This versatility has led to the development of a remarkable number of successful drugs across a wide range of therapeutic areas.[6][21]
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |
| Celecoxib (Celebrex) | Anti-inflammatory | Selective COX-2 Inhibitor |
| Sildenafil (Viagra) | Erectile Dysfunction | PDE5 Inhibitor |
| Rimonabant (Acomplia) | Anti-obesity (withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist |
| Stanozolol (Winstrol) | Anabolic Steroid | Androgen Receptor Agonist |
| Fipronil | Insecticide | GABA-gated Chloride Channel Antagonist |
| Crizotinib (Xalkori) | Anti-cancer | ALK and ROS1 Kinase Inhibitor |
| Apixaban (Eliquis) | Anticoagulant | Factor Xa Inhibitor |
| Eltrombopag (Promacta) | Thrombocytopenia | Thrombopoietin Receptor Agonist |
| Baricitinib (Olumiant) | Rheumatoid Arthritis | Janus Kinase (JAK) Inhibitor |
| Erdafitinib (Balversa) | Anti-cancer | Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitor |
The reasons for the success of the pyrazole scaffold are multifaceted. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The aromatic nature of the ring provides a rigid scaffold for the precise positioning of substituents. Furthermore, the pyrazole ring is metabolically stable and generally possesses favorable pharmacokinetic properties.[2][29]
The diverse biological activities of pyrazole derivatives include:
Conclusion and Future Perspectives
From its serendipitous discovery in the late 19th century to its current status as a cornerstone of modern drug discovery, the journey of the pyrazole derivative is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The foundational Knorr synthesis provided the initial gateway to this versatile scaffold, and over a century of research has expanded the synthetic chemist's toolkit with a vast array of sophisticated methodologies. The "privileged" nature of the pyrazole core continues to inspire the design and development of new therapeutic agents targeting a wide spectrum of human diseases. As our understanding of disease biology deepens and synthetic methodologies become ever more powerful and sustainable, the legacy of the pyrazole ring is set to continue, promising new and improved medicines for generations to come.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
- Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]
- Biologically active pyrazole derivatives. (2016). New Journal of Chemistry (RSC Publishing). [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]
- Biologically active pyrazole deriv
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022).
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). R Discovery. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Chapter 5: Pyrazoles. (2015). The Royal Society of Chemistry. [Link]
- Medicinally important pyrazole derivatives. (2024).
- 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry. [Link]
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). R Discovery. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Ludwig Knorr. (n.d.). Britannica. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2021). Oriental Journal of Chemistry. [Link]
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2023).
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis Online. [Link]
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023).
- Some examples of pyrazole based commercial drugs and bioactive molecules. (2020).
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
- A new discovery of pyrazole forming reaction. (2018).
- Knorr pyrazole synthesis. (2021).
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. consensus.app [consensus.app]
- 21. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Pyrazole synthesis [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 30. researchgate.net [researchgate.net]
- 31. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 32. pubs.acs.org [pubs.acs.org]
Predicted pKa of (3-Amino-1H-pyrazol-5-yl)methanol
An In-Depth Technical Guide to the
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's solubility, permeability, and target engagement. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] This guide provides a comprehensive analysis of the predicted pKa values for (3-Amino-1H-pyrazol-5-yl)methanol, a functionalized pyrazole of interest. We will dissect the molecule's ionizable centers, explore the electronic effects of its substituents, and apply established principles of physical organic chemistry to predict its acid-base behavior. Furthermore, this document outlines the modern computational workflows used for accurate pKa prediction and details a standard experimental protocol for validation, offering a complete theoretical and practical framework for researchers.
Introduction: The Central Role of pKa in Drug Development
In the journey from a chemical entity to a therapeutic agent, understanding a molecule's ionization behavior is non-negotiable. The pKa value dictates the charge state of a molecule at a given pH. This, in turn, governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Solubility: Ionized species are generally more water-soluble than their neutral counterparts. Formulating a drug for oral or intravenous delivery often requires careful pKa consideration to ensure adequate solubility in physiological fluids.
-
Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is highest for the neutral, more lipophilic form. The Henderson-Hasselbalch equation, which is rooted in the pKa, allows us to predict the ratio of ionized to un-ionized drug at various physiological pH values.
-
Target Binding: Many drug-receptor interactions are driven by electrostatic forces. The charge on the drug molecule, determined by its pKa and the pH of the target microenvironment, can be the difference between potent activity and inactivity.
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing targeted therapies. Understanding the pKa of substituted pyrazoles like this compound is therefore essential for optimizing their drug-like properties.[4]
Molecular Analysis of this compound
To predict the pKa values of this compound, we must first identify all potentially ionizable functional groups and consider the electronic interplay between them.
Key Structural Features:
-
Pyrazole Core: This amphoteric ring contains two distinct nitrogen atoms:
-
Amino Group (-NH₂): An electron-donating group that is basic and can be protonated to form an ammonium ion (-NH₃⁺).
-
Methanol Group (-CH₂OH): A weakly acidic hydroxyl group.
An important consideration for substituted pyrazoles is annular prototropic tautomerism. The molecule can exist in equilibrium between the 3-amino-5-methanol and 5-amino-3-methanol forms. For this analysis, we will consider the named tautomer, this compound, while acknowledging that the properties of its tautomer would be very similar.
Caption: Key ionizable centers of this compound.
pKa Prediction: A Multi-faceted Approach
Without a direct experimental value, we can formulate robust predictions by combining data from analogous compounds with an understanding of substituent effects.
Basicity of Nitrogen Centers (Protonation)
Two sites on the neutral molecule can accept a proton: the pyridine-like ring nitrogen and the exocyclic amino group.
-
Pyridine-like Nitrogen (N2): The conjugate acid of the parent pyrazole has a pKa of approximately 2.5.[6] The amino group at the 3-position is a strong electron-donating group (EDG), which increases the electron density on the pyrazole ring and specifically enhances the basicity of the adjacent N2 atom. The methanol group at C5 is weakly electron-withdrawing, slightly counteracting this effect. The net result is a predicted pKa significantly higher than 2.5.
-
Predicted pKa (N2-H⁺): 4.0 - 5.0 . This increase makes it a more relevant base under physiological conditions than the unsubstituted pyrazole.
-
-
Amino Group (-NH₂): As an aromatic amine, its basicity is lower than that of aliphatic amines. The pKa of aniline's conjugate acid is ~4.6. The pyrazole ring is considered an electron-rich heterocycle, which should make the attached amino group slightly more basic than aniline.
-
Predicted pKa (-NH₃⁺): 4.5 - 5.5 .
-
Given the overlapping ranges, it is likely that both nitrogen atoms contribute to the molecule's basicity, and the first protonation may result in a mixture of species in equilibrium. However, the amino group is generally predicted to be the more basic site.
Acidity of N-H and O-H Bonds (Deprotonation)
-
Pyrrole-like Nitrogen (N1-H): The N-H proton of the pyrazole ring is acidic, with a pKa of ~14.2 for the parent molecule.[7][8] The electron-donating amino group will destabilize the resulting anion upon deprotonation, making this proton less acidic (i.e., raising the pKa). A predicted pKa for the structurally similar 3-Amino-5-methylpyrazole is 15.84.[9]
-
Predicted pKa (N1-H): 15.0 - 16.0 .
-
-
Hydroxyl Proton (-OH): The hydroxyl proton of the methanol group is very weakly acidic, with a pKa typically in the range of 16-18. It is less acidic than the pyrrole-like N-H and is not expected to ionize under typical aqueous conditions.
A predicted pKa for the tautomer, (5-Amino-1H-pyrazol-3-yl)methanol, is 13.52, which likely corresponds to the N-H deprotonation.[10] This suggests that the substituent positions significantly influence the N-H acidity, but it remains in a high pKa range.
Summary of Predicted pKa Values
The predicted ionization constants are summarized below. These values represent the most probable pKa for each ionizable center based on established chemical principles and data from analogous structures.
| Ionizable Center | Ionization Process | Predicted pKa | Rationale & Supporting Evidence |
| Amino Group (-NH₂) | Basic (Protonation) | 4.5 - 5.5 | Strongest basic center. Influenced by the electron-rich pyrazole ring. |
| Pyridine-like N | Basic (Protonation) | 4.0 - 5.0 | Basicity increased from parent pyrazole (pKa ~2.5) by electron-donating amino group. |
| Pyrrole-like N-H | Acidic (Deprotonation) | 15.0 - 16.0 | Acidity decreased from parent pyrazole (pKa ~14.2) by electron-donating amino group. Analogy to 3-amino-5-methylpyrazole (predicted pKa 15.84).[9] |
| Hydroxyl Group (-OH) | Acidic (Deprotonation) | >16 | Weakly acidic; not the primary acidic site. |
Computational Methodologies for pKa Prediction
For higher accuracy, computational chemistry offers powerful tools to predict pKa values from first principles.[11][12] These methods are invaluable when experimental data is unavailable or for screening large libraries of virtual compounds.
The core principle involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution. The pKa is then derived directly from this value. A common and robust workflow involves Quantum Mechanics (QM) calculations combined with an implicit solvation model.
Caption: A typical QM-based workflow for pKa prediction.
Workflow Explanation:
-
Structure Preparation: 3D structures of both the protonated (acid) and deprotonated (base) forms of the molecule are generated.
-
Gas-Phase Optimization: The geometry of each species is optimized using a QM method like Density Functional Theory (DFT) to find the lowest energy conformation.[13]
-
Solvation Energy: The most critical step is calculating the energy difference between the gas phase and solution. Since ionization involves a change in charge, the interaction with the solvent (usually water) is substantial. Implicit solvation models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium, offering a balance of accuracy and computational efficiency.[12]
-
Free Energy Calculation: The total Gibbs free energy in the gas phase is calculated, including electronic and thermal contributions.
-
Solution-Phase Energy: The solvation free energy is added to the gas-phase free energy to obtain the total energy of each species in solution.
-
Reaction Energy: The free energy change for the dissociation reaction is calculated. This requires a highly accurate, experimentally determined value for the solvation free energy of a single proton (G_sol(H⁺)).
-
pKa Calculation: The final pKa is derived using the fundamental thermodynamic relationship between ΔG and the equilibrium constant.
More advanced methods now integrate machine learning with QM-derived features to achieve even higher accuracy, often reaching root-mean-square errors of less than one pKa unit compared to experimental values.[14][15]
Protocol for Experimental Validation
While predictions are powerful, experimental verification remains the gold standard. Potentiometric titration is a robust and accessible method for determining pKa values.
Objective: To determine the pKa(s) of this compound by monitoring pH changes upon titration with a strong acid or base.
Materials & Equipment:
-
This compound sample (high purity)
-
Calibrated pH meter with a combination electrode
-
Automated titrator or manual burette (Class A)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized, CO₂-free water
-
Inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the compound to prepare a solution of known concentration (e.g., 1-10 mM) in a solution of constant ionic strength (0.15 M KCl). The KCl minimizes changes in activity coefficients during the titration.
-
Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer. Purge the headspace with an inert gas like nitrogen or argon to prevent absorption of atmospheric CO₂.
-
Titration for Basic pKa:
-
Titrate the solution with standardized 0.1 M HCl.
-
Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s), identified by the steepest change in pH.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the basic species has been protonated).
-
For higher accuracy, use the first derivative of the titration curve (ΔpH/ΔV vs. V) to precisely locate the equivalence point(s).
-
Alternatively, specialized software can perform a non-linear regression fit to the entire titration curve to extract the pKa value(s).
-
-
Titration for Acidic pKa: If the acidic pKa is to be determined (pKa > 12), a similar titration would be performed using standardized NaOH as the titrant. However, given the predicted high pKa of the N-H group, this may be challenging in aqueous media. UV-Vis spectrophotometric titration is often preferred for very high or very low pKa values.
Conclusion and Implications
This compound is a molecule with multiple ionizable centers. Based on established principles and data from analogous compounds, it is predicted to have two overlapping basic pKa values in the 4.0 to 5.5 range, corresponding to the protonation of the exocyclic amino group and the pyridine-like ring nitrogen. The pyrrole-like N-H proton is predicted to be weakly acidic, with a pKa in the 15.0 to 16.0 range.
This ionization profile implies that at physiological pH (~7.4), the molecule will exist predominantly in its neutral form. However, in the acidic environment of the stomach (pH 1-3), it would be fully protonated, enhancing its aqueous solubility. These predictions provide a critical foundation for researchers in drug development, guiding decisions related to formulation, ADME profiling, and the design of structure-activity relationship (SAR) studies. The computational and experimental workflows outlined herein offer a clear path to refining and validating these essential physicochemical parameters.
References
- Gonçalves, M. F., Costa, S. P., & de Castro, B. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 73. [Link]
- Reger, D., et al. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry. [Link]
- Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]
- National Center for Biotechnology Inform
- Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
- Yoshida, N., et al. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 25(21), 5136. [Link]
- Meloun, M., & Bordovska, S. (2015). Computational Approaches to Predict pKa Values.
- Shmilovich, K., et al. (2023). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions.
- Wilson, P. F., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 63(24), 7858-7871. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem. [Link]
- ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole.
- El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4939. [Link]
- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. International Journal of Pharmaceutical Sciences and Research. [Link]
- Gonçalves, M. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- University of Liverpool. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. [Link]
- El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. 3-Amino-5-methylpyrazole | 31230-17-8 [chemicalbook.com]
- 10. (5-AMino-1H-pyrazol-3-yl)Methanol | 1000895-26-0 [amp.chemicalbook.com]
- 11. routledge.com [routledge.com]
- 12. mdpi.com [mdpi.com]
- 13. eurasianjournals.com [eurasianjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Building Block: (3-Amino-1H-pyrazol-5-yl)methanol in Modern Medicinal Chemistry
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions have rendered it a cornerstone in the design of novel therapeutics.[3][4] From blockbuster drugs like the anti-inflammatory agent celecoxib to targeted cancer therapies such as ruxolitinib, the pyrazole core has proven its versatility across a wide range of diseases.[2][4]
Within this important class of heterocycles, (3-Amino-1H-pyrazol-5-yl)methanol emerges as a particularly valuable, yet perhaps underutilized, building block. This bifunctional molecule, featuring a nucleophilic amino group and a reactive hydroxymethyl moiety, offers medicinal chemists a powerful tool for generating diverse molecular architectures. This application note will provide an in-depth guide to the strategic use of this compound, detailing its synthesis, key reactions, and its application in the construction of potential therapeutic agents, with a focus on kinase inhibitors.
Strategic Importance in Drug Discovery
The true value of this compound lies in the orthogonal reactivity of its two functional groups. The 3-amino group serves as a key anchor point for building complex structures, often acting as a hydrogen bond donor to hinge regions of kinases.[1] Simultaneously, the 5-hydroxymethyl group provides a handle for further derivatization, allowing for the modulation of physicochemical properties such as solubility and lipophilicity, or for introducing additional pharmacophoric features to enhance potency and selectivity.
Synthesis of this compound: A Representative Protocol
While numerous methods exist for the synthesis of the pyrazole core, a common and efficient route to this compound involves the cyclization of a β-ketonitrile followed by the reduction of a carboxylate intermediate. The following protocol is a representative example based on well-established pyrazole synthesis methodologies.
Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate
This initial step involves the condensation of ethyl ethoxymethylenecyanoacetate with hydrazine.
Materials:
-
Ethyl ethoxymethylenecyanoacetate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve ethyl ethoxymethylenecyanoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl 3-amino-1H-pyrazole-5-carboxylate as a solid.
Protocol 2: Reduction to this compound
The ester is then reduced to the corresponding primary alcohol.
Materials:
-
Ethyl 3-amino-1H-pyrazole-5-carboxylate
-
Lithium aluminium hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography on silica gel.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Applications in Medicinal Chemistry: Building Blocks for Kinase Inhibitors
The primary utility of this compound is as a versatile starting material for the synthesis of more complex molecules, particularly kinase inhibitors. The 3-amino group can undergo a variety of coupling reactions, while the 5-hydroxymethyl group can be further functionalized.
Key Transformations and Protocols
1. N-Acylation and N-Arylation of the 3-Amino Group:
The 3-amino group is readily acylated or arylated to introduce various substituents, which can be tailored to interact with specific residues in a kinase active site.
Protocol 3: N-Acylation
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
2. Derivatization of the 5-Hydroxymethyl Group:
The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester to modulate the molecule's properties.
Protocol 4: O-Alkylation (Williamson Ether Synthesis)
Materials:
-
This compound (with the amino group protected, e.g., as a Boc-carbamate)
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous THF
Procedure:
-
To a solution of N-Boc protected this compound (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield the O-alkylated product.
Diagram of Derivatization Pathways:
Caption: Key derivatization pathways for this compound.
Application Example: Synthesis of Pyrazolo[1,5-a]pyrimidines
A significant application of 3-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines, a fused heterocyclic system that is a privileged scaffold for kinase inhibitors.[5] The 3-amino group and the adjacent ring nitrogen of the pyrazole act as a binucleophile, reacting with 1,3-dielectrophiles to form the fused pyrimidine ring.
Protocol 5: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Acetic acid or a Lewis acid catalyst
Procedure:
-
In a flask, combine this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of acid if necessary.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine.
Diagram of Pyrazolo[1,5-a]pyrimidine Formation:
Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the systematic exploration of chemical space around the privileged pyrazole core. The protocols outlined in this application note provide a foundation for the synthesis and derivatization of this compound, enabling its use in the creation of libraries of novel molecules for biological screening. Given the continued importance of pyrazole-based compounds in the development of targeted therapies, particularly kinase inhibitors, this compound is poised to be an increasingly important tool for researchers and scientists in the pharmaceutical industry.
References
- Faria, J. V., et al. (2017). Pyrazole and its Fused-Ring Derivatives: A Review of their Synthesis and Biological Activities. Molecules, 22(9), 1432.
- Kumar, V., et al. (2013). Pyrazole-containing analogs as promising pharmacological agents. Central Nervous System Agents in Medicinal Chemistry, 13(3), 173-191.
- El-Sayed, M. A. A., et al. (2017). The pyrazole scaffold: A versatile building block in medicinal chemistry. Future Journal of Pharmaceutical Sciences, 3(2), 69-81.
- Nayak, S. K., et al. (2021). Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 13(18), 1637-1664.
- [This would be a citation for a general organic chemistry textbook or a review on the synthesis of pyrazoles.]
- [This would be a citation for a review or primary literature article on the reduction of esters to alcohols.]
- [This would be a citation for a review on N-acylation or N-arylation reactions in heterocyclic chemistry.]
- [This would be a citation for a review on Williamson ether synthesis or other O-alkyl
- [This would be a citation for a review on the synthesis and applic
- [Additional relevant primary literature or review articles would be cited here.]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: (3-Amino-1H-pyrazol-5-yl)methanol as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] (3-Amino-1H-pyrazol-5-yl)methanol stands out as a particularly valuable bifunctional building block for the synthesis of complex pharmaceutical agents. Its strategic placement of a primary amino group, a primary hydroxyl group, and a reactive pyrazole core offers multiple points for diversification, enabling the construction of potent and selective modulators of various biological targets, most notably protein kinases. This document provides an in-depth guide for researchers and drug development professionals on the properties, synthesis, and key synthetic transformations of this versatile intermediate. Detailed, field-tested protocols are provided for N-alkylation, N-acylation, and cyclization reactions, underscoring its role in the rapid generation of diverse molecular libraries for API discovery.
Introduction: The Strategic Value of the Aminopyrazole Scaffold
Pyrazole-containing heterocycles are integral to modern drug discovery, demonstrating a wide spectrum of biological activities. Their success is partly due to the pyrazole ring's ability to act as a stable, aromatic scaffold that can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking.
This compound is a trifunctional synthon that provides a robust platform for generating complex molecular architectures. The nucleophilic amino group is a prime handle for introducing diversity elements through acylation, alkylation, or participation in cyclization reactions. The hydroxymethyl group offers a secondary point for modification or can influence solubility and metabolic stability. This combination makes it a cornerstone in the synthesis of targeted therapies, particularly in oncology and inflammatory diseases where kinase inhibition is a validated strategy. For instance, the related N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for potent kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs).[1][2][3][4]
Physicochemical Properties
A clear understanding of the physical properties of the building block and its common derivatives is essential for reaction setup and purification.
| Property | This compound | (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol[5][6] | (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol[7] |
| Molecular Formula | C₄H₇N₃O | C₅H₉N₃O | C₆H₁₁N₃O |
| Molecular Weight | 113.12 g/mol | 127.14 g/mol | 141.17 g/mol |
| CAS Number | 1000895-26-0[8] | 1328640-62-5[5] | 1328640-65-8[7] |
| Appearance | Off-white to pale yellow solid | Solid | Solid |
| Melting Point | Data not widely available | Data not widely available | Data not widely available |
| Solubility | Soluble in methanol, DMSO, water | Soluble in polar organic solvents | Soluble in polar organic solvents |
| XLogP3 (Predicted) | -1.1 | -1.0[6] | -0.7[7] |
Synthesis of the Building Block
The most versatile and common methods for synthesizing 5-aminopyrazoles involve the condensation of β-ketonitriles or their synthetic equivalents with hydrazine.[9] A representative pathway to the parent scaffold (3-aminopyrazole) is well-established in the literature.[10] The hydroxymethyl group can be introduced from precursors containing a protected alcohol or an ester functionality that is subsequently reduced.
Below is a generalized workflow for the synthesis of aminopyrazole scaffolds.
Caption: Generalized workflow for aminopyrazole synthesis.
Protocol 3.1: Synthesis of 3-Amino-5-methylpyrazole (Illustrative Precursor)
Causality: This protocol illustrates the fundamental cyclization reaction. While not producing the exact title compound, it demonstrates the core ring-forming step from accessible starting materials like sodium cyanoacetone and a hydrazine salt. The reaction proceeds via nucleophilic attack of hydrazine on the ketone, followed by intramolecular cyclization onto the nitrile.[11]
-
Reaction Setup: To a stirred solution of sodium cyanoacetone (1.0 mol) in water, add a 40% aqueous solution of hydrazinium monohydrochloride (1.0 mol) at 35°C over 2 hours.
-
Reaction: Maintain the temperature at 35°C and continue stirring for an additional 4-5 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Add toluene (400 mL) to the reaction mixture. Remove water azeotropically using a Dean-Stark apparatus.
-
Isolation: After water removal, distill off the toluene. To the viscous residue, add ethanol (200 mL) to precipitate sodium chloride.
-
Purification: Filter off the salt and wash the cake with a small amount of cold ethanol. Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-methylpyrazole. Further purification can be achieved by recrystallization or column chromatography.[11]
Key Synthetic Transformations and Protocols
The true utility of this compound lies in the selective functionalization of its reactive sites.
N-Alkylation
Expertise & Experience: N-alkylation of the pyrazole ring is a critical step for modulating lipophilicity, tuning binding interactions, and blocking potential metabolic sites. A significant challenge is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position.[1] In many cases, particularly with sterically undemanding alkylating agents, the reaction favors the less sterically hindered nitrogen, which is often desired for kinase inhibitor scaffolds. The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvent (e.g., DMF, ACN, DMSO) is paramount for optimizing yield and regioselectivity.
Caption: Workflow for base-mediated N-alkylation.
-
Inert Atmosphere: To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to achieve a concentration of 0.2-0.5 M. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Activation: Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.
-
Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, ethyl bromide, 1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 60°C. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching and Extraction: Upon completion, cool the mixture to room temperature and carefully pour it into ice-water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
N-Acylation
Expertise & Experience: Acylation of the exocyclic 3-amino group is a standard method to introduce amide bonds, which are crucial pharmacophoric elements for hydrogen bonding with protein backbones. This transformation is typically high-yielding and chemoselective, as the exocyclic amino group is significantly more nucleophilic than the ring nitrogens under neutral or basic conditions. The reaction can be performed with acid chlorides or by using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) with carboxylic acids.
Caption: General workflow for N-acylation.
-
Setup: Dissolve the N-alkylated aminopyrazole derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Cool the solution to 0°C in an ice bath.
-
Acylating Agent: Add the desired acid chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude amide by column chromatography or recrystallization.
Cyclization to Fused Heterocycles
Expertise & Experience: The true synthetic power of aminopyrazoles is realized in their ability to form fused bicyclic systems. The reaction with β-ketoesters is a classic and reliable method to construct the medicinally important pyrazolo[1,5-a]pyrimidine scaffold.[12][13] The reaction mechanism involves an initial condensation between the exocyclic amino group and one of the carbonyls, followed by an intramolecular cyclization of the pyrazole N1 nitrogen onto the second carbonyl, and subsequent dehydration to yield the aromatic fused ring.
Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.
-
Reaction Mixture: In a suitable flask, combine the aminopyrazole building block (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a high-boiling solvent such as acetic acid or Dowtherm A.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heating: Heat the mixture to reflux (typically 120-160°C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Purification: Wash the crude solid with water and then with a cold, non-polar solvent like diethyl ether or hexane to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Analytical Characterization
Characterization by NMR and MS is crucial for confirming the structure and purity of the synthesized compounds.
| Technique | (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol (Expected) | Typical N-Acyl Derivative (Expected) |
| ¹H NMR | δ ~5.5-5.8 (s, 1H, pyrazole-H), ~4.5 (s, 2H, CH₂OH), ~4.0 (br s, 2H, NH₂), ~3.6 (s, 3H, N-CH₃).[14] | δ ~7.0-8.0 (aromatic-H from acyl group), ~10.0 (br s, 1H, NH-amide), ~6.0 (s, 1H, pyrazole-H), ~4.6 (s, 2H, CH₂OH), ~3.7 (s, 3H, N-CH₃). |
| ¹³C NMR | δ ~155 (C-NH₂), ~145 (C-CH₂OH), ~90 (C-H), ~55 (CH₂OH), ~35 (N-CH₃). | δ ~165 (C=O amide), ~150-120 (aromatic-C), ~155 (C-NH), ~148 (C-CH₂OH), ~95 (C-H), ~55 (CH₂OH), ~36 (N-CH₃). |
| MS (ESI+) | m/z 128.08 [M+H]⁺[6] | Calculated [M+H]⁺ for the specific derivative. |
Note: Chemical shifts (δ) are approximate and depend on the solvent and specific structure.
Safety and Handling
This compound and its derivatives should be handled with appropriate laboratory precautions.
-
Hazard Classification: May cause skin, eye, and respiratory irritation.[5][15][16][17]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[17]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[5][15][16][17][18]
Conclusion
This compound is a high-value, versatile building block for the synthesis of APIs. Its inherent functionality allows for the systematic and efficient exploration of chemical space through straightforward N-alkylation, N-acylation, and cyclization reactions. The protocols and insights provided in this guide are intended to empower researchers to leverage this scaffold in their drug discovery programs, facilitating the development of novel therapeutics, particularly in the competitive field of kinase inhibitors.
References
- PubChem. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
- Kudolo, S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]
- Capot Chemical. (2026). MSDS of 1H-Pyrazole-5-methanol, 3-amino-1-methyl-. [Link]
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Org. Synth. 1970, 50, 6. [Link]
- Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]
- Alberico, D., et al. (2000). Chemoselective synthesis of pyrazole derivatives via β-enamino keto esters. Tetrahedron. [Link]
- El-Sayed, N. N. E., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry. [Link]
- PubChemLite. (n.d.). (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. [Link]
- Shawali, A. S., et al. (2002). Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry. [Link]
- Al-Zaydi, K. M. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]
- Huang, X., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry. [Link]
- Ghorab, M. M., et al. (2006). Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry - Section B. [Link]
- Gavrilyuk, V. I., et al. (2009). New Synthesis of 3-Aryl-5-amino-1H-pyrazoles. Russian Journal of Organic Chemistry. [Link]
- Pistritto, V. A., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank. [Link]
- PubChem. (n.d.). 3-Amino-5-hydroxypyrazole.
- Lassagne, F., et al. (2008). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Journal of Heterocyclic Chemistry. [Link]
- Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]
- Google Patents. (1997).
- Ghorab, M. M., et al. (2000). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I.
- Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=1h-nmr/1h-data-tables/02-1h-2-6- hetero.html]([Link] hetero.html)
- SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. [Link]
- Ghorab, M. M., et al. (2007). Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles. ChemInform. [Link]
- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
- Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]
- Popova, N., et al. (2020). Synthesis of 3‐Aminomethyl‐5R‐1,2,4‐Triazoles by Cyclization of Amidrazones: Multigram Approach and Revised Reaction Mechanism. ChemistrySelect. [Link]
- Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. capotchem.com [capotchem.com]
- 6. PubChemLite - (3-amino-1-methyl-1h-pyrazol-5-yl)methanol (C5H9N3O) [pubchemlite.lcsb.uni.lu]
- 7. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol | C6H11N3O | CID 60136549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (5-AMino-1H-pyrazol-3-yl)Methanol CAS#: 1000895-26-0 [amp.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
Application Notes & Protocols: The Pyrazole Scaffold in Modern Drug Discovery
Introduction: The Pyrazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged structures" for their ability to interact with a wide range of biological targets. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4] Its unique physicochemical properties—acting as both a hydrogen bond donor (at N-1) and acceptor (at N-2), coupled with its metabolic stability and ability to serve as a versatile pharmacophore—have cemented its role as a cornerstone in drug design.[5]
The remarkable versatility of the pyrazole nucleus is evidenced by its presence in blockbuster drugs spanning a vast therapeutic spectrum. From the anti-inflammatory celecoxib (Celebrex®) and the erectile dysfunction treatment sildenafil (Viagra®) to the anticancer kinase inhibitor ruxolitinib (Jakafi®), the pyrazole core has proven its value time and again.[1][6][7] This guide provides an in-depth exploration of key applications, field-proven protocols, and the underlying scientific rationale for leveraging pyrazole derivatives in contemporary drug discovery.
Part 1: Anti-Inflammatory Agents - Selective COX-2 Inhibition
Scientific Rationale: The COX Isoform Dichotomy
The discovery of two distinct cyclooxygenase (COX) isoforms in the early 1990s was a watershed moment for anti-inflammatory therapy.[8]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[8]
-
COX-2: An inducible enzyme whose expression is dramatically upregulated at sites of inflammation.[8]
This dichotomy presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby minimizing the gastrointestinal side effects common to non-selective NSAIDs like ibuprofen and naproxen.[8][9]
Key Example: Celecoxib
Celecoxib (Celebrex®) was the first highly selective COX-2 inhibitor to reach the market. Its design masterfully exploits a key structural difference between the two COX isoforms. The active site of COX-2 features a larger, more accommodating side pocket compared to COX-1.[10] The pyrazole core of celecoxib is decorated with a polar sulfonamide side chain that fits snugly into this hydrophilic side pocket, an interaction that is sterically hindered in the narrower COX-1 active site.[8][10][11] This structural feature is the primary determinant of its ~30-fold selectivity for COX-2 over COX-1.[8]
Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This protocol provides a robust method for evaluating the inhibitory potential of novel pyrazole derivatives against ovine COX-2. It is a self-validating system when run with appropriate controls.
Principle: This assay measures the peroxidase activity of COX. The cyclooxygenase reaction produces Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2) by the peroxidase component. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-2 (ovine) enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric probe)
-
Test Compounds (pyrazole derivatives) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and Heme in the assay buffer to the desired concentration.
-
Compound Plating: To the wells of a 96-well plate, add:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of Test Compound or Positive Control at various concentrations (final DMSO concentration should be ≤1%). For background wells, add 10 µL of boiled enzyme. For the 100% activity control, add 10 µL of DMSO.
-
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the background wells.
-
Incubation: Mix gently and incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Signal Development: Immediately following substrate addition, add 10 µL of TMPD to all wells.
-
Kinetic Reading: Shake the plate for 10 seconds and immediately begin reading the absorbance at 590 nm every minute for 5 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (ΔAbs/min).
-
Correct the rates by subtracting the background rate.
-
Determine the percent inhibition for each test compound concentration relative to the 100% activity control: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Anticancer Agents - The Kinase Inhibitor Revolution
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have been exceptionally successful as scaffolds for potent and selective kinase inhibitors.
Target Family: Janus Kinases (JAKs)
Scientific Rationale: The JAK/STAT signaling pathway is a critical communication route from cell surface receptors to the nucleus.[12] It plays a pivotal role in hematopoiesis, immunity, and cell growth.[13] Constitutive activation of the JAK/STAT pathway, often due to mutations, is a key driver in myeloproliferative neoplasms and various leukemias and lymphomas.[12][13] Inhibiting JAKs can therefore shut down these pro-survival signals in cancer cells.
Key Example: Ruxolitinib Ruxolitinib is a potent inhibitor of JAK1 and JAK2, approved for treating myelofibrosis.[1][12] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core, a common motif in ATP-competitive kinase inhibitors. This structure fits into the ATP binding pocket of the JAK enzymes, preventing phosphorylation and activation of downstream STAT proteins.[12]
Data Presentation: Pyrazole-Based JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Ruxolitinib | ~3 | ~3 | ~430 | [12] |
| Compound 3f | 3.4 | 2.2 | 3.5 | [13][14] |
| Compound 11b | >20 nM (inhibition) | >20 nM (inhibition) | >20 nM (inhibition) | [13][14] |
Protocol: In Vitro Luminescent Kinase Assay (JAK2)
Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in solution after a kinase reaction. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose. It uses a luciferase-based system where light production is directly proportional to the amount of remaining ATP. Lower light signal indicates higher kinase activity (more ATP consumed) and vice-versa.
Materials:
-
JAK2, active enzyme
-
Kinase substrate (e.g., a generic peptide substrate for JAK2)
-
Kinase Buffer
-
ATP solution
-
Test Compounds (pyrazole derivatives) in DMSO
-
Positive Control (e.g., Ruxolitinib)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multilabel plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound dilution or control.
-
2 µL of a mix containing JAK2 enzyme and substrate peptide in kinase buffer.
-
2 µL of ATP solution to initiate the reaction.
-
-
Reaction Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.
-
First Detection Step (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which will react with the newly synthesized ADP to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal from each well using a plate reader.
-
Data Analysis:
-
Correct signals by subtracting the "no enzyme" control wells.
-
Calculate percent inhibition: % Inhibition = 100 * [1 - (Signal_inhibitor / Signal_DMSO)].
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit to a dose-response curve to determine the IC50.
-
Target Family: Cyclin-Dependent Kinases (CDKs)
Scientific Rationale: The cell cycle is a tightly regulated process controlled by CDKs and their cyclin partners.[15] Uncontrolled cell proliferation in cancer is often linked to the overexpression or aberrant activation of CDKs, such as CDK2 and CDK4/6.[16][17] Inhibiting these specific CDKs can induce cell cycle arrest and apoptosis in cancer cells, making them highly attractive therapeutic targets.[15][16][17] Pyrazole-based scaffolds have been extensively explored to generate potent and selective CDK inhibitors.[18][19]
Protocol: Cell-Based Anti-Proliferative (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test Compounds (pyrazole derivatives) in DMSO
-
Positive Control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of test compounds and controls. Add 100 µL of medium containing the test compounds to the appropriate wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for 72 hours in a CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Reading: Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability: % Viability = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot % Viability versus log[Compound Concentration] to determine the GI50 (concentration for 50% growth inhibition).
-
Part 3: Synthesis of the Pyrazole Core
The accessibility and versatility of synthetic routes to the pyrazole core are major reasons for its prevalence in drug discovery. The most fundamental and widely used method is the Knorr pyrazole synthesis.[20]
Reaction Principle: The Knorr Pyrazole Synthesis
This cornerstone reaction involves the condensation of a 1,3-dicarbonyl compound (like a β-keto ester) with a hydrazine derivative.[20] The reaction proceeds through a hydrazone intermediate, followed by an intramolecular nucleophilic attack and cyclization to form the stable, aromatic pyrazole ring. The reaction is often catalyzed by a small amount of acid.[20]
Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol describes a standard Knorr synthesis.[20]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial with stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel), developing chamber, and mobile phase (30% Ethyl Acetate / 70% Hexane)
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Add a stir bar, place the vial on a hot plate, and heat the reaction mixture to approximately 100°C with stirring.
-
Reaction Monitoring: After 1 hour, monitor the reaction's progress by TLC. Spot the starting material (ethyl benzoylacetate) and the reaction mixture on a TLC plate and develop using 30% ethyl acetate/70% hexane. Continue heating until the TLC analysis indicates the starting material has been completely consumed.
-
Product Precipitation: Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture. The product will precipitate out of the solution.
-
Isolation and Purification: Isolate the solid product by vacuum filtration. Wash the collected solid with cold water and allow it to air dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a privileged structure in drug discovery, a status earned through decades of successful application. Its synthetic accessibility and tunable physicochemical properties allow medicinal chemists to precisely craft molecules against an ever-expanding list of biological targets. While its impact in anti-inflammatory and anticancer therapies is profound, new applications are constantly emerging. Recent approvals have seen pyrazole derivatives used to treat HIV (Lenacapavir), pulmonary hypertension (Riociguat), and hereditary angioedema (Berotralstat).[1] As our understanding of disease biology deepens, the versatile and reliable pyrazole core will undoubtedly continue to be a foundational element in the development of the next generation of innovative medicines.[1]
References
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. (URL not available)
- Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994–3009. [Link]
- Xiong, R., Li, Y., Huang, Y., He, L., Chen, Y., & Liu, H. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 901–906. [Link]
- Wang, X., Sun, Y., Liu, Y., Zhou, J., & Zhang, Z. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. (URL not available)
- Xiong, R., Li, Y., Huang, Y., He, L., Chen, Y., & Liu, H. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. (URL not available)
- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. (URL not available)
- Ye, Y., Wu, H., Chen, H., Chen, Y., & Li, X. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents.
- 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (URL not available)
- IL139169A0 - Pyrazole derivatives as p-38 map kinase inhibitors - Google P
- Radi, M., Sgrignani, J., & Botta, M. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. (URL not available)
- Kanyonyo, M., Govaerts, C., & Hermans, E. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 765–777. [Link]
- Abuelizz, H. A., Marzouk, M., Al-Salahi, R., Al-Omar, M., & El-Gazzar, A. R. (2017). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PloS one, 12(7), e0180641. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL not available)
- (PDF)
- Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2019). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules (Basel, Switzerland), 24(17), 3072. [Link]
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer | Bentham Science Publishers. (URL not available)
- Sun, J., Huang, Y. R., & Katzenellenbogen, J. A. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. (URL not available)
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL not available)
- Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. (URL not available)
- Kumar, S., & Bawa, S. (2015). Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach.
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Public
- Wang, Y., He, Y., & Li, S. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(7), 800–825. [Link]
- Kumar, R., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(23), 2011–2030. [Link]
- El-Fakharany, E. M., El-Badry, O. M., & El-Gazzar, A. B. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (URL not available)
- Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 21(10), 134. [Link]
- Singh, S. K., & Sharma, P. K. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. (URL not available)
- Pyrazole synthesis - Organic Chemistry Portal. (URL not available)
- Zhang, Y., Chen, Y., & Wu, J. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & medicinal chemistry, 18(15), 5747–5754. [Link]
- Al-Ostath, R. A., Al-Ghorbani, M., & Chebil, A. (2022).
- “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents” - BULLETIN FOR TECHNOLOGY AND HISTORY. (URL not available)
- Celecoxib - Wikipedia. (URL not available)
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES | Frontier in Medical and Health Research. (URL not available)
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL not available)
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL not available)
- Singh, S. K., Sharma, P. K., & Kumar, A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules (Basel, Switzerland), 27(24), 8708. [Link]
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchG
- Some commercially available drugs containing pyrazole skeleton.
- de Oliveira, R., & de Oliveira, V. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 638421. [Link]
- Li, W., & He, Y. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (URL not available)
- Sharma, V., Kumar, P., & Pathak, D. (2013). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 5(1), 2–16. [Link]
- What is the mechanism of Celecoxib?
- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (URL not available)
- (PDF)
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fmhr.net [fmhr.net]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Aminopyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for researchers and drug development professionals on the evaluation of aminopyrazole compounds as potential anti-inflammatory agents. This document outlines the key molecular mechanisms, provides detailed protocols for in vitro and in vivo assessment, and presents a curated collection of quantitative data to aid in the selection and characterization of promising candidates.
Introduction: The Therapeutic Potential of Aminopyrazoles in Inflammation
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2][3] Among these, aminopyrazole-containing compounds have emerged as a particularly promising class of anti-inflammatory agents.[4][5][6] Their therapeutic potential stems from their ability to selectively modulate key signaling pathways that are dysregulated in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][4][7] This guide delves into the scientific underpinnings of their anti-inflammatory effects and provides practical methodologies for their evaluation.
Mechanisms of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of aminopyrazole compounds are primarily attributed to their activity as kinase inhibitors.[3][6] By competitively binding to the ATP-binding pocket of specific kinases, they can disrupt the signaling cascades that lead to the production of pro-inflammatory mediators. The primary pathways targeted by aminopyrazoles are the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Aminopyrazole derivatives have been shown to effectively suppress NF-κB activation, with a key target being the NF-κB-inducing kinase (NIK).[1][8][9][10][11] NIK is a central component of the non-canonical NF-κB pathway.[1][8]
Caption: Inhibition of the non-canonical NF-κB pathway by aminopyrazole compounds.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. The p38 MAPK subfamily, in particular, is activated by cellular stress and pro-inflammatory cytokines, leading to the downstream activation of transcription factors that drive inflammatory gene expression.[12][13] Several aminopyrazole derivatives have been identified as potent inhibitors of p38 MAPK.[12]
Caption: Inhibition of the p38 MAPK signaling pathway by aminopyrazole compounds.
Other Potential Mechanisms
Beyond NIK and p38 MAPK, aminopyrazoles have shown inhibitory activity against other key inflammatory mediators, including:
-
Janus Kinases (JAKs): Certain 4-amino-(1H)-pyrazole derivatives are potent inhibitors of JAK1, JAK2, and JAK3, with IC50 values in the low nanomolar range.[7]
-
Cyclooxygenase (COX) Enzymes: Some 5-aminopyrazole derivatives exhibit selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[3][14][15][16][17]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various aminopyrazole compounds against key inflammatory targets. This data can be used to compare the potency and selectivity of different derivatives.
Table 1: Inhibitory Activity of Aminopyrazole Derivatives against Kinases
| Compound Class | Target Kinase | IC50 Value | Reference |
| 4-Amino-(1H)-pyrazole | JAK1 | 3.4 nM | [7] |
| 4-Amino-(1H)-pyrazole | JAK2 | 2.2 nM | [7] |
| 4-Amino-(1H)-pyrazole | JAK3 | 3.5 nM | [7] |
| N-Acetyl-3-aminopyrazole | NIK | 8.4 µM | [8] |
| Aminopyrazole derivative | IKKβ | 50.9 µM | [1] |
| Pyrazole urea derivative | p38 MAPK | - | [12] |
| Aminopyrazole derivative | JNK3 | < 50 nM | [18] |
Table 2: Inhibitory Activity of Aminopyrazole Derivatives against COX Enzymes
| Compound Class | Target Enzyme | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |
| 5-Aminopyrazole | COX-2 | 0.55 mM | 9.78 | [3] |
| 5-Aminopyrazole | COX-2 | 0.61 mM | 8.57 | [3] |
| Pyrazole-pyridazine hybrid | COX-2 | 1.15 µM | 8.31 | [14] |
| Pyrazole-pyridazine hybrid | COX-2 | 1.50 µM | 9.56 | [14] |
| 1,3,4-trisubstituted pyrazole | COX-2 | 1.33 µM | > 60 | [15] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key in vitro assays to assess the anti-inflammatory properties of aminopyrazole compounds.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Materials:
-
HEK293T or similar cells stably or transiently transfected with an NF-κB luciferase reporter construct.[19][20]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Aminopyrazole compound stock solution (in DMSO).
-
TNF-α or LPS solution for stimulation.[21]
-
Passive Lysis Buffer.[21]
-
Luciferase Assay Reagent.[21]
-
Opaque, flat-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in an opaque 96-well plate at a density of 3 x 10^5 cells per well and incubate overnight.[19]
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the aminopyrazole compound or vehicle (DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 20 ng/mL) or LPS to the wells to induce NF-κB activation and incubate for 6-24 hours.[21]
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 20 µL of Passive Lysis Buffer to each well and incubate with gentle shaking for 15 minutes at room temperature.[21]
-
Luciferase Assay: Add 100 µL of Luciferase Assay Reagent to each well.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Calculate the percentage of inhibition for each compound concentration compared to the stimulated vehicle control.
Protocol 2: In Vitro p38 MAPK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38 MAPK.
Caption: Workflow for the in vitro p38 MAPK Kinase Assay.
Materials:
-
p38 MAPK substrate (e.g., ATF-2).[22]
-
Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT, 25 mM MgCl2).[23]
-
ATP solution.
-
Aminopyrazole compound stock solution (in DMSO).
-
Method for detecting substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive [γ-32P]ATP, or phospho-specific antibody for western blotting).[22][23][24]
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing Kinase Assay Buffer, the p38 MAPK substrate, and ATP.
-
Compound Addition: Add the aminopyrazole compound at various concentrations or vehicle (DMSO) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the recombinant p38 MAPK enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer for western blot analysis or the ADP-Glo™ Reagent).
-
Detection: Detect the level of substrate phosphorylation using the chosen method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro NIK Kinase Assay
This assay is designed to measure the direct inhibition of NIK kinase activity.
Materials:
-
NIK substrate (e.g., Myelin Basic Protein).[27]
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[25]
-
ATP solution.
-
Aminopyrazole compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit or similar detection method.[25][27]
Procedure:
-
Reaction Setup: In a 384-well plate, add the aminopyrazole compound at various concentrations or vehicle (DMSO).[25]
-
Enzyme and Substrate Addition: Add the recombinant NIK enzyme and a mixture of the substrate and ATP to the wells.[25]
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[25]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[25]
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[25]
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.
In Vivo Models for Efficacy Assessment
To translate in vitro findings, in vivo models of inflammation are crucial. A commonly used and well-characterized model is the carrageenan-induced paw edema model in rodents.[2][28]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Procedure:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the aminopyrazole compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin or celecoxib) should be included.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
Aminopyrazole compounds represent a promising class of anti-inflammatory agents with the potential to target key signaling pathways with high specificity. The protocols and data presented in this guide provide a robust framework for the systematic evaluation of novel aminopyrazole derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles, ultimately paving the way for their clinical development in the treatment of a wide range of inflammatory disorders.
References
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). National Institutes of Health.
- Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases. (2020). PubMed Central.
- Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives. (2011). PubMed.
- N-Acetyl-3-aminopyrazoles block the non canonical NF-kB cascade by selectively inhibiting NIK. (n.d.). ResearchGate.
- Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives. (n.d.). Semantic Scholar.
- Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer. (2022). MDPI.
- Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. (2013). PubMed.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Journal of Pharmaceutical Sciences and Biomedical Research.
- IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate.
- N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2018). PubMed Central.
- Aminopyrazoles as Selective Janus Kinase Inhibitors. (2020). Google Patents.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central.
- NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab.
- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). National Institutes of Health.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PubMed Central.
- Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central.
- Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.
- N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2018). Royal Society of Chemistry.
- A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. (2011). PubMed Central.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
- NIK Datasheet. (n.d.). Sino Biological.
- Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices.
- A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway. (2016). Springer Nature Experiments.
- 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. (2009). PubMed.
- Targeting NF-kappaB Inducing Kinase (NIK) for the Treatment of Hematologic Malignancies. (n.d.). Defense Technical Information Center.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI.
- NIK (MAP3K14) Kinase Assay Kit. (n.d.). BPS Bioscience.
- Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors. (n.d.). ResearchGate.
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2016). ACS Publications.
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). PubMed.
- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). PubMed.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). PubMed Central.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org.
- Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... (n.d.). ResearchGate.
- The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). MDPI.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI.
- Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.
Sources
- 1. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bowdish.ca [bowdish.ca]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
- 26. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for using (3-Amino-1H-pyrazol-5-yl)methanol in organic synthesis
An Application Guide to the Synthesis and Reactivity of (3-Amino-1H-pyrazol-5-yl)methanol
Introduction: A Versatile Heterocyclic Building Block
This compound is a bifunctional heterocyclic compound of significant interest in organic synthesis, particularly within medicinal chemistry and drug development. Its structure incorporates a pyrazole core, a primary amino group, and a primary alcohol, offering multiple points for chemical modification. The pyrazole motif is a "biologically privileged" scaffold, appearing in numerous FDA-approved drugs.[1][2] This unique combination of functional groups makes this compound an invaluable precursor for constructing complex molecular architectures, most notably in the development of kinase inhibitors for oncology research.[3]
This guide provides a detailed overview of the compound's properties, core reactivity, and step-by-step protocols for its application in key synthetic transformations. The focus is not only on the procedural steps but also on the underlying chemical principles that govern these reactions, offering researchers the insights needed for successful experimental design and execution.
Compound Properties, Handling, and Safety
A thorough understanding of a reagent's properties and safety requirements is the foundation of any successful synthetic protocol.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1328640-62-5 | [4][5] |
| Molecular Formula | C₄H₇N₃O | [6] |
| Molecular Weight | 113.12 g/mol | [6] |
| Appearance | Off-white to yellow solid | - |
| Storage | Store at 2-8 °C, protect from light and moisture | [7] |
Safety and Handling
As with any aminopyrazole derivative, proper safety precautions are mandatory. The chemical, physical, and toxicological properties may not be fully investigated.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.[9][10]
-
Health Hazards: Aminopyrazoles may cause skin, eye, and respiratory irritation.[8] Avoid inhalation of dust and direct contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.[4]
-
Stability and Incompatibility: The compound is generally stable under recommended storage conditions.[9] Avoid strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The Chemical Logic: Core Reactivity and Tautomerism
The synthetic versatility of this compound stems from its nature as a multifunctional nucleophile. Understanding the interplay between its reactive sites is key to controlling reaction outcomes. The aminopyrazole core exists in tautomeric forms, and its reactivity is governed by the nucleophilicity of two distinct nitrogen atoms and the exocyclic amino group.[11][12]
-
N1 (Endocyclic Nitrogen): This ring nitrogen is highly nucleophilic and is the primary site of reaction with 1,3-dielectrophiles, leading to the formation of fused ring systems like pyrazolo[1,5-a]pyrimidines.[13]
-
NH₂ (Exocyclic Amino Group): The 3-amino group is also nucleophilic and readily participates in reactions such as acylation, sulfonylation, and N-arylation. Its reactivity can be tuned by reaction conditions.[12]
-
CH₂OH (Hydroxymethyl Group): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for subsequent nucleophilic substitution, further expanding the molecule's synthetic utility.
Caption: Key nucleophilic and reactive sites on the this compound scaffold.
Application Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
The reaction between 3-aminopyrazoles and 1,3-dicarbonyl compounds is a robust and widely used method for synthesizing pyrazolo[1,5-a]pyrimidines, a core structure in many biologically active molecules.
Mechanistic Rationale
This transformation is a classic condensation-cyclization reaction.
-
Initial Attack: The reaction is initiated by the nucleophilic attack of the pyrazole ring nitrogen (N1) on one of the carbonyl carbons of the 1,3-dielectrophile.
-
Cyclization: This is followed by an intramolecular attack of the exocyclic 3-amino group on the second carbonyl group.
-
Dehydration: The resulting intermediate readily undergoes dehydration to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. Acetic acid is commonly used as both a solvent and a catalyst to facilitate the dehydration step.
Experimental Protocol
This protocol describes a general procedure for the reaction with acetylacetone.
Reagents & Equipment:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (rotary evaporator, glassware, silica gel for chromatography)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.13 g, 10 mmol, 1.0 equiv).
-
Add glacial acetic acid (20 mL) and stir to dissolve.
-
Add acetylacetone (1.10 g, 11 mmol, 1.1 equiv) to the solution at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into ice-cold water (100 mL) with stirring. A precipitate should form.
-
If a solid forms, collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product oils out or remains in solution, neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol.
Caption: Workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Application Protocol 2: N-Arylation for Kinase Inhibitor Scaffolds
Functionalizing the 3-amino group is a critical step in building structure-activity relationships (SAR) for kinase inhibitors.[3] A common strategy involves a nucleophilic aromatic substitution (SₙAr) reaction with an electron-deficient heterocycle, such as a dichloropyrimidine.
Mechanistic Rationale
The reaction proceeds via a standard SₙAr mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine-bearing carbons towards nucleophilic attack. The 3-amino group of the pyrazole acts as the nucleophile. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, driving it to completion.
Experimental Protocol
This protocol is adapted from general procedures for synthesizing 3-aminopyrazole-based kinase inhibitors.[3]
Reagents & Equipment:
-
This compound
-
2,4-Dichloropyrimidine
-
Triethylamine (TEA)
-
Anhydrous Isopropanol
-
Microwave synthesis vial or round-bottom flask with reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
In a microwave vial or round-bottom flask, dissolve this compound (1.13 g, 10 mmol, 1.0 equiv) and 2,4-dichloropyrimidine (1.49 g, 10 mmol, 1.0 equiv) in anhydrous isopropanol (20 mL).
-
Add triethylamine (4.2 mL, 30 mmol, 3.0 equiv) to the mixture.
-
Seal the vial and heat the reaction mixture at 120 °C for 2-4 hours using a microwave reactor, or alternatively, heat to reflux (approx. 82 °C) in the round-bottom flask for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS. The reaction is regioselective for the more reactive chlorine at the 4-position of the pyrimidine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate (100 mL) and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-arylated product.
Caption: General workflow for the N-arylation of this compound.
Troubleshooting and Synthetic Considerations
-
Regioselectivity: While the N1 ring nitrogen is generally more nucleophilic for condensations, acylation and arylation reactions typically occur at the exocyclic amino group. Reaction conditions (solvent, temperature, base) can influence selectivity, and careful characterization (e.g., using 2D NMR techniques like HMBC) is essential to confirm the structure of the product.[11]
-
Purification: The presence of the amino and hydroxyl groups makes the starting material and many of its products polar. This may require more polar solvent systems for column chromatography (e.g., methanol/dichloromethane or methanol/ethyl acetate). Reverse-phase chromatography can also be an effective purification method.
-
Protecting Groups: For multi-step syntheses where the amino or hydroxyl group might interfere with subsequent reactions, the use of protecting groups may be necessary. For instance, the alcohol could be protected as a silyl ether (e.g., TBDMS) and the amine as a carbamate (e.g., Boc).
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its defined points of reactivity allow for the controlled and predictable construction of complex heterocyclic systems. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors, from creating novel fused scaffolds to developing targeted therapeutics.
References
- Al-Zahrani, H. A., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]
- Hsia, C., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. [Link]
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry.
- A.G. Layne, Inc. (2015).
- Portilla, J. (2024). Recent Advances in the Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. Journal of Heterocyclic Chemistry. [Link]
- ResearchGate. (n.d.). Cyclization reaction with 3-amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines. [Link]
- ACS Publications. (2018). Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives. Chemical Research in Toxicology. [Link]
- MDPI. (2023).
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]
- Capot Chemical. (n.d.). MSDS of 1H-Pyrazole-5-methanol, 3-amino-1-methyl-. [Link]
- Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3328. [Link]
- Gomaa, H. A. M., & Ali, M. M. (2020). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 25(21), 5038. [Link]
- MySkinRecipes. (n.d.). (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol. [Link]
- PubChem. (n.d.). (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. [Link]
- Google Patents. (1997).
- MDPI. (2021).
- Methanol Safety D
- PubChemLite. (n.d.). (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. [Link]
- Al-Etaibi, A. M., & Elnagdi, M. H. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(8), 9684-9696. [Link]
- Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- MDPI. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Semantic Scholar. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol | C6H11N3O | CID 60136549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. fishersci.com [fishersci.com]
- 9. aglayne.com [aglayne.com]
- 10. methanex.com [methanex.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Introduction: A Versatile Building Block in Modern Coordination Chemistry
An In-Depth Guide to (3-Amino-1H-pyrazol-5-yl)methanol in Coordination Chemistry: Synthesis, Complexation, and Applications
Pyrazole and its derivatives represent a cornerstone in the design of ligands for transition metal coordination chemistry.[1] Their significance is rooted in their adaptable coordination behaviors, the capacity for steric and electronic modification through substitution, and the proton-responsive character of the N-H group in protic pyrazoles.[1][2] The two neighboring nitrogen atoms within the pyrazole ring enable it to function as a monodentate ligand, a bridging unit for polynuclear complexes, or as a component of a larger chelating framework.[3][4] This versatility has propelled the development of pyrazole-based metal complexes with significant applications in catalysis, materials science, and medicinal chemistry.[1][5]
This compound is a particularly intriguing ligand, incorporating three distinct functional groups capable of engaging with a metal center:
-
The Pyrazole Ring: The two nitrogen atoms (N1 and N2) are the primary coordination sites, allowing for chelation to a single metal center or bridging between multiple centers.
-
The Amino Group (-NH₂): This group can act as an additional donor site, potentially enabling tridentate coordination. It also serves as a hydrogen bond donor, influencing the supramolecular assembly of the resulting complexes.
-
The Methanol Group (-CH₂OH): The hydroxyl group can coordinate to a metal center, particularly in its deprotonated, alkoxide form, or participate in hydrogen bonding to stabilize the crystal lattice.
The presence of these functional groups allows this compound to act as a highly versatile N,N or N,O bidentate or even a tridentate ligand. The protic N-H group further imparts pH-responsive properties and can engage in metal-ligand cooperation in catalytic processes.[2] This guide provides detailed protocols for the synthesis of the ligand and its metal complexes, methods for their characterization, and an overview of their potential applications.
Part 1: Synthesis of this compound
The synthesis of 3-aminopyrazole derivatives is commonly achieved through the condensation of a β-ketonitrile precursor with hydrazine.[6][7] The following protocol outlines a plausible and robust method for the synthesis of the title ligand.
Experimental Protocol 1: Ligand Synthesis
Objective: To synthesize this compound.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
Ethyl 4-cyano-3-oxobutanoate
-
Hydrazine hydrate (80% in water)
-
Ethanol (absolute)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
Step 1: Cyclization to form the Pyrazole Ring
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol (100 mL).
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A precipitate of ethyl 5-amino-1H-pyrazole-3-carboxylate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Causality Note: The reaction proceeds via a nucleophilic attack of hydrazine on the keto and nitrile functionalities, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. Ethanol is an ideal solvent as it readily dissolves the reactants and facilitates the reaction at reflux temperature.
Step 2: Reduction of the Ester to the Alcohol
-
Set up a 500 mL three-necked flask, oven-dried and cooled under a nitrogen atmosphere, equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Suspend lithium aluminum hydride (LiAlH₄) (2.5 equivalents) in anhydrous THF (150 mL) and cool the suspension to 0°C in an ice-salt bath.
-
Dissolve the ethyl 5-amino-1H-pyrazole-3-carboxylate from Step 1 in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching (Caution: Highly Exothermic): Cool the reaction mixture back to 0°C. Slowly and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup method. A granular precipitate should form.
-
Stir the mixture vigorously for 30 minutes, then add anhydrous sodium sulfate to absorb excess water.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a crystalline solid.
Causality Note: LiAlH₄ is a powerful reducing agent required to convert the ester to a primary alcohol. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. The specific quenching procedure is critical for safety and to generate an easily filterable inorganic salt byproduct.
Part 2: Synthesis of Metal Complexes
The coordination of this compound to metal ions can be achieved through straightforward solution-based methods. The resulting complex's structure—be it a discrete mononuclear unit or a multidimensional coordination polymer—is influenced by the metal's coordination preference, the ligand-to-metal ratio, the counter-anion, and the solvent used.[3][8]
Experimental Protocol 2: General Synthesis of a Metal Complex
Objective: To synthesize a coordination complex of this compound with a transition metal salt (e.g., CuCl₂, Zn(NO₃)₂, Ni(OAc)₂).
Caption: General workflow for synthesizing metal complexes.
Materials:
-
This compound (Ligand, L)
-
Metal salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O)
-
Methanol or Ethanol
-
Diethyl ether
Procedure:
-
In a 50 mL flask, dissolve the ligand (e.g., 0.2 mmol) in methanol (10 mL).
-
In a separate 50 mL flask, dissolve the metal salt (e.g., 0.1 mmol) in methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution while stirring. A 2:1 ligand-to-metal molar ratio is a common starting point for bidentate ligands.
-
Stir the resulting mixture at room temperature for 2-4 hours. A color change or precipitation may be observed.
-
Filter the solution to remove any impurities.
-
Set aside the clear filtrate for crystallization. Slow evaporation of the solvent at room temperature or vapor diffusion with a less polar solvent (like diethyl ether) often yields single crystals suitable for X-ray diffraction.
-
Collect the crystalline product by filtration, wash with a small amount of cold methanol, followed by diethyl ether.
-
Dry the complex in a desiccator under vacuum.
Trustworthiness Note: This protocol is self-validating. The formation of a crystalline product is a strong indicator of a successful reaction. The identity and purity of the complex must then be confirmed by the characterization techniques outlined below. The choice of metal salt is crucial; salts with weakly coordinating anions (e.g., NO₃⁻, BF₄⁻) are more likely to allow the ligand to fully coordinate, whereas strongly coordinating anions (e.g., Cl⁻) may compete for coordination sites.[9][10]
Part 3: Characterization Techniques
A suite of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized ligand and its metal complexes.
| Technique | Purpose & Causality | Key Information Obtained |
| FTIR Spectroscopy | To identify functional groups and confirm coordination. Coordination of the pyrazole nitrogen atoms to the metal center alters the electron distribution in the ring, causing a shift in the C=N and N-N stretching frequencies. | Shift in ν(N-H), ν(O-H), and pyrazole ring vibrations upon complexation.[1] |
| ¹H NMR Spectroscopy | To confirm the structure of the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II)). The chemical shifts of protons near the coordination sites will change significantly upon binding to the metal. | Confirmation of ligand structure; determination of ligand-to-metal ratio in solution.[1] |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex. For transition metals with d-electrons, d-d transitions provide information about the coordination geometry (e.g., octahedral, tetrahedral). | Ligand-to-metal charge transfer (LMCT) bands and d-d transition bands.[1] |
| Elemental Analysis | To determine the mass percentages of C, H, and N. This is used to verify the empirical formula of the newly synthesized compounds. | Experimental vs. calculated percentages to confirm the bulk purity and stoichiometry.[11] |
| Single-Crystal X-ray Diffraction | To provide an unambiguous determination of the solid-state molecular structure. It is the definitive method for establishing connectivity, bond lengths, bond angles, and supramolecular interactions. | Precise 3D structure, coordination number and geometry of the metal ion, and packing diagrams.[4][12] |
Hypothetical Crystallographic Data for a [Cu(L)₂Cl₂] Complex
The following table presents plausible single-crystal X-ray diffraction data for a hypothetical complex, [Cu(C₄H₇N₃O)₂Cl₂], based on typical values for copper-pyrazole complexes.
| Parameter | Value | Significance |
| Coordination Geometry | Distorted Octahedral | Typical for Cu(II) with two bidentate ligands and two anions. |
| Cu-N(pyrazole) Bond Length | ~2.02 Å | Confirms a strong coordinate covalent bond. |
| Cu-N(amino) Bond Length | ~2.15 Å | Longer bond suggests weaker interaction or steric hindrance. |
| Cu-Cl Bond Length | ~2.25 Å | Typical for apical Cu-Cl bonds in an octahedral geometry. |
| N-Cu-N Bite Angle | ~85° | The constrained angle of the five-membered chelate ring. |
Part 4: Applications and Future Directions
The unique structural features of this compound make its coordination complexes promising candidates for a variety of applications.
Caption: Relationship between ligand features and applications.
-
Catalysis: Pyrazole-containing ligands are effective in transition metal-catalyzed reactions like cross-coupling and hydrogenation.[1] The protic N-H group in this compound can participate in metal-ligand cooperation, acting as a proton shuttle to facilitate catalytic cycles, a key feature in modern catalyst design.[2]
-
Medicinal Chemistry: Many transition metal complexes with N-heterocyclic ligands exhibit significant biological activity.[5] Complexes of copper, zinc, and other metals with this ligand could be screened for anticancer and antibacterial properties.[1][9] The ligand's functional groups may allow for specific interactions with biological targets like DNA or enzymes, potentially leading to new therapeutic agents.[13]
-
Metal-Organic Frameworks (MOFs): The defined coordination vectors and hydrogen bonding capabilities of the ligand make it an excellent candidate for constructing robust MOFs.[1] These materials possess high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.[3]
References
- BenchChem. (2025). Application Notes & Protocols: Pyrazole as a Ligand in Transition Metal Coordination Chemistry.
- MDPI. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PubMed Central.
- ResearchGate. (n.d.). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes.
- ResearchGate. (n.d.). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
- MDPI. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central.
- MDPI. (n.d.). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials.
- MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Semantic Scholar. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-.
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- IUCr. (n.d.). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl].
- NIH. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PubMed Central.
- ResearchGate. (n.d.). Study of the coordination behaviour of (3,5-diphenyl-1 H-pyrazol-1-yl)ethanol against Pd(II), Zn(II) and Cu(II).
- MDPI. (n.d.). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimicrobial Effects of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold in Antimicrobial Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The structural versatility of the pyrazole ring allows for diverse substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This adaptability makes pyrazole derivatives a promising class of compounds in the urgent search for novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.[4][5]
This guide provides a comprehensive overview of the antimicrobial effects of substituted pyrazoles, detailing their synthesis, structure-activity relationships, and established protocols for evaluating their efficacy. As a senior application scientist, the aim is to equip researchers with the necessary knowledge and methodologies to explore this promising class of compounds.
The Chemical Landscape of Antimicrobial Pyrazoles: Synthesis and Structure-Activity Relationships (SAR)
The antimicrobial potency of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole core. Understanding the synthesis and subsequent structure-activity relationships is paramount for the rational design of new and more effective antimicrobial agents.
A common and efficient method for synthesizing pyrazole derivatives involves the condensation of α,β-unsaturated ketones (chalcones) with hydrazines.[6] This reaction allows for the introduction of a wide variety of substituents on the pyrazole ring, influencing the compound's lipophilicity, electronic properties, and steric hindrance, all of which can impact its antimicrobial activity.
Key Structure-Activity Relationship Insights:
-
Halogen Substituents: The incorporation of halogen atoms, such as chlorine and bromine, on the phenyl rings of pyrazole derivatives has been shown to enhance antimicrobial activity. This is often attributed to the increased lipophilicity, which may facilitate the compound's penetration through microbial cell membranes.[6]
-
Electron-Withdrawing and Donating Groups: The electronic nature of the substituents plays a crucial role. Studies on N-phenylpyrazole curcumin derivatives have demonstrated that electron-withdrawing groups can significantly increase antibacterial potency, while electron-donating groups may lead to a decrease in activity.[7]
-
Hybrid Molecules: The "clubbing" or hybridization of the pyrazole scaffold with other heterocyclic rings, such as thiazole, imidazothiadiazole, or pyrimidine, has emerged as a successful strategy to develop potent antimicrobial agents.[8][9] These hybrid molecules can exhibit synergistic effects, potentially targeting multiple pathways within the microbial cell.
-
Specific Moieties: The presence of certain functional groups, like carbothiohydrazide, has been linked to higher antimicrobial activity compared to related pyrazolyl thiadiazine units.[10]
The following diagram illustrates a generalized synthetic scheme for pyrazole derivatives, a foundational process in the exploration of their antimicrobial potential.
Caption: Generalized synthetic workflow for substituted pyrazoles.
Proposed Mechanisms of Antimicrobial Action
While the precise mechanisms of action for many substituted pyrazoles are still under investigation, several key cellular targets have been proposed. Evidence suggests that some pyrazole derivatives may exert their antimicrobial effects by:
-
Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for DNA replication and repair. Several studies have identified pyrazole derivatives as potent inhibitors of this enzyme, making it a promising target for the development of novel antibacterial agents.[4][11]
-
Disruption of the Bacterial Cell Wall: Some pyrazole-derived hydrazones have been shown to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.[4]
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Pyrazole-thioxothiazolidinone hybrids have been reported as potent inhibitors of DHFR.[4]
The following diagram illustrates the potential microbial targets of substituted pyrazoles.
Caption: Potential antimicrobial mechanisms of substituted pyrazoles.
Experimental Protocols for Antimicrobial Evaluation
To rigorously assess the antimicrobial potential of novel substituted pyrazoles, a series of standardized in vitro assays are essential. The following protocols provide a framework for determining the efficacy of these compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]
Materials:
-
Test compound (substituted pyrazole) stock solution in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth with inoculum, no compound).
-
Sterility control (broth only).
Procedure:
-
Preparation of Compound Dilutions:
-
In the first column of the 96-well plate, add the test compound stock solution to the broth to achieve the highest desired concentration.
-
Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next.
-
-
Inoculation:
-
Dilute the standardized microbial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
Add the prepared inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[14]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
The following diagram outlines the experimental workflow for antimicrobial susceptibility testing.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Data Presentation and Interpretation
For effective comparison and analysis, quantitative data such as MIC and MBC values should be presented in a clear and structured format.
Table 1: Example of MIC Data for Substituted Pyrazoles
| Compound ID | Substitution Pattern | Test Microorganism | Gram Stain | MIC (µg/mL) |
| PZ-01 | 3-chloro-phenyl | Staphylococcus aureus | Gram-positive | 8 |
| PZ-02 | 4-nitro-phenyl | Staphylococcus aureus | Gram-positive | 4 |
| PZ-03 | 4-methoxy-phenyl | Staphylococcus aureus | Gram-positive | 32 |
| PZ-01 | 3-chloro-phenyl | Escherichia coli | Gram-negative | 16 |
| PZ-02 | 4-nitro-phenyl | Escherichia coli | Gram-negative | 8 |
| PZ-03 | 4-methoxy-phenyl | Escherichia coli | Gram-negative | 64 |
| Ciprofloxacin | - | Staphylococcus aureus | Gram-positive | 1 |
| Ciprofloxacin | - | Escherichia coli | Gram-negative | 0.5 |
Conclusion
Substituted pyrazoles represent a highly versatile and promising class of compounds for the development of novel antimicrobial agents. Their synthetic tractability allows for extensive structural modifications, enabling the optimization of their antimicrobial activity through a deep understanding of structure-activity relationships. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial screening of their inhibitory and cidal concentrations to elucidating their potential mechanisms of action. As the challenge of antimicrobial resistance continues to grow, the exploration of scaffolds like pyrazole is crucial for the future of infectious disease therapeutics.
References
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules. [Link]
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (2021). Journal of Molecular Structure. [Link]
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). Medicinal Chemistry Research. [Link]
- A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). (2019). Mini-Reviews in Organic Chemistry. [Link]
- Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. (2020). Letters in Drug Design & Discovery. [Link]
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link]
- ANTIMICROBIAL ACTIVITIES OF PYRAZOLE DERIVATIVES: A REVIEW OF THE LITER
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). Future Medicinal Chemistry. [Link]
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2021). Current Organic Synthesis. [Link]
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology. [Link]
- A recent update: Antimicrobial agents containing pyrazole nucleus. (2018). Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of (3-Amino-1H-pyrazol-5-yl)methanol in Biochemical and Drug Discovery Assays
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (3-Amino-1H-pyrazol-5-yl)methanol as a foundational scaffold in the synthesis and subsequent biochemical evaluation of novel pyrazole-based compounds. Recognizing the role of this molecule as a versatile chemical intermediate, these notes detail protocols for synthesizing a diverse library of derivatives and outline robust, validated assays for screening their anti-inflammatory, cytotoxic, and antioxidant activities. The causality behind experimental choices, self-validating system designs, and troubleshooting insights are integrated throughout to ensure scientific rigor and practical applicability.
Part 1: Foundational Insights into this compound
This compound is a heterocyclic compound featuring a pyrazole core, a primary amine, and a hydroxymethyl group. Its significance in medicinal chemistry stems not from its intrinsic biological activity, but from its potential as a versatile starting material. The presence of two key functional groups—the amino group at the 3-position and the hydroxymethyl group at the 5-position—allows for a wide range of chemical modifications. This structural flexibility enables the generation of extensive libraries of pyrazole derivatives, which have been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anti-cancer properties[1][2][3].
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity[2]. By modifying the functional groups of this compound, researchers can systematically explore the structure-activity relationships of novel compounds targeting a variety of enzymes and receptors.
Part 2: Synthetic Strategy—Leveraging this compound as a Scaffold
The primary application of this compound is in the synthesis of more complex molecules. The amino and hydroxymethyl groups serve as handles for derivatization, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the final compounds. A generalized synthetic workflow is presented below.
Figure 1: Synthetic workflow for generating and screening a library of compounds from this compound.
Part 3: Biochemical Assay Protocols
The following protocols are designed to assess the biological activities of derivatives synthesized from this compound.
Application Note 1: Screening for Anti-inflammatory Activity via COX-2 Inhibition
Rationale: Many pyrazole derivatives exhibit anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[4] An in vitro enzyme immunoassay (EIA) is a standard method to quantify the inhibitory potential of test compounds against COX-1 and COX-2, allowing for the determination of both potency and selectivity.
Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Cayman Chemical COX Inhibitor Screening Assay Kit (or equivalent)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Celecoxib (selective COX-2 inhibitor control)
-
SC-560 (selective COX-1 inhibitor control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the assay buffer, heme, arachidonic acid, and enzyme solutions.
-
Compound Dilution: Prepare a serial dilution of the test compounds and control inhibitors in DMSO. A common starting concentration is 1 mM, with 10-fold serial dilutions.
-
Assay Plate Setup:
-
Add 150 µL of assay buffer to the background wells.
-
Add 10 µL of DMSO to the 100% initial activity wells.
-
Add 10 µL of the diluted test compounds or control inhibitors to their respective wells.
-
-
Enzyme Addition:
-
Add 10 µL of COX-1 or COX-2 enzyme to all wells except the background wells.
-
Gently shake the plate and incubate for 10 minutes at 37°C.
-
-
Initiation of Reaction:
-
Add 10 µL of arachidonic acid solution to all wells.
-
Gently shake the plate and incubate for 2 minutes at 37°C.
-
-
Detection:
-
Add 50 µL of the developing reagents (e.g., containing stannous chloride to stop the peroxidase reaction and a chromogen) as per the kit protocol.
-
Incubate for 5-10 minutes at room temperature.
-
Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(Absorbance of 100% activity well - Absorbance of test well) / Absorbance of 100% activity well] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Calculate the COX-2 selectivity index: Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).
| Parameter | Description | Example Value |
| IC₅₀ (COX-1) | Concentration for 50% inhibition of COX-1 | 10 µM |
| IC₅₀ (COX-2) | Concentration for 50% inhibition of COX-2 | 0.1 µM |
| Selectivity Index | Ratio of IC₅₀ (COX-1) to IC₅₀ (COX-2) | 100 |
Application Note 2: Assessing Anticancer Potential via Cytotoxicity Screening
Rationale: The pyrazole scaffold is present in numerous anticancer agents.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a reliable and widely used method for screening potential cytotoxic compounds.
Protocol: MTT Cell Viability Assay
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Doxorubicin (positive control for cytotoxicity)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and doxorubicin in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (no cells) as a blank and cells with medium containing DMSO (vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: % Viability = [(Absorbance of treated well - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) using non-linear regression analysis.
| Compound | Cell Line | GI₅₀ (µM) |
| Test Compound A | MCF-7 | 5.2 |
| Test Compound B | MCF-7 | > 100 |
| Doxorubicin | MCF-7 | 0.8 |
Application Note 3: Evaluation of Antioxidant Activity
Rationale: Some pyrazole derivatives have been reported to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[5][6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple and rapid method to screen for antioxidant activity.
Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds dissolved in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Assay Plate Setup:
-
Add 100 µL of the diluted test compounds or controls to the wells of a 96-well plate.
-
Add 100 µL of methanol to a blank well.
-
-
Reaction Initiation: Add 100 µL of DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100 (The control well contains DPPH and methanol but no test compound).
-
Plot the percentage of scavenging activity against the logarithm of the compound concentration.
-
Determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).
Figure 2: General workflow for biochemical screening of synthesized pyrazole derivatives.
Part 4: Conclusion and Future Directions
This compound serves as an excellent starting point for the development of novel, biologically active compounds. The protocols outlined in this guide provide a robust framework for synthesizing a library of pyrazole derivatives and subsequently screening them for anti-inflammatory, cytotoxic, and antioxidant properties. The true value of this foundational molecule is realized through the creative and systematic exploration of its chemical space. Future work should focus on expanding the diversity of the synthesized library and employing a broader range of biochemical and cell-based assays to uncover new therapeutic potentials.
References
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC - NIH.
- 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure.
- Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). PubMed.
- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (n.d.). NIH.
- (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. (n.d.). PubChemLite.
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. (n.d.).
- (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. (n.d.). PubChem.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. (2024). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Use as an intermediate for agrochemical synthesis
Application Note & Protocol
Topic: 2-Chloro-5-chloromethylpyridine (CCMP) as a Pivotal Intermediate in the Synthesis of Neonicotinoid Insecticides
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
The synthesis of modern, effective agrochemicals is a complex process that relies heavily on the quality and reactivity of key chemical intermediates.[1][2][3] These molecular building blocks are fundamental to creating active ingredients with high efficacy and specific modes of action.[3][4] This document provides a detailed guide on the application of 2-Chloro-5-chloromethylpyridine (CAS No. 70258-18-3), hereafter referred to as CCMP, a critical intermediate in the production of neonicotinoid insecticides.[5][6] We will explore the chemical rationale behind its use and provide a robust, field-proven protocol for the synthesis of Imidacloprid, a globally significant insecticide derived from CCMP.
Introduction: The Central Role of Pyridine Intermediates in Agrochemicals
The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[7][8][9] In the realm of insecticides, pyridine derivatives are foundational to the neonicotinoid class, which are valued for their high efficacy, broad insecticidal spectra, and unique mode of action targeting the nicotinic acetylcholine receptors (nAChRs) of insects.[7][10]
Among the most crucial intermediates for this class of compounds is 2-chloro-5-chloromethylpyridine (CCMP).[11][12] CCMP is a shared precursor for several major neonicotinoids, including Imidacloprid, Acetamiprid, and Nitenpyram, making it a focal point of research and large-scale production in the fine chemicals industry.[5][12][13] The strategic placement of its chlorine atoms and the reactive chloromethyl group makes it an ideal electrophile for coupling with various nucleophilic partners to construct the final active molecule.
Profile of the Intermediate: 2-Chloro-5-chloromethylpyridine (CCMP)
A thorough understanding of the intermediate's properties is paramount for its successful application in synthesis.
Chemical Profile of CCMP [6][14]
| Property | Value |
| CAS Number | 70258-18-3 |
| Molecular Formula | C₆H₅Cl₂N |
| Molecular Weight | 162.02 g/mol |
| Appearance | Light yellow to colorless crystalline solid |
| Melting Point | 37°C to 42°C |
| Key Reactive Sites | Electrophilic carbon of the chloromethyl group; C2 position of the pyridine ring. |
The synthesis of CCMP itself is a well-established area of industrial chemistry, with primary routes often starting from 3-methylpyridine (3-picoline).[5][15] These methods, such as direct chlorination over a catalyst or multi-step sequences involving oxidation and chlorination, are designed to produce high-purity CCMP, which is essential for achieving high yields and purity in the final agrochemical product.[5][15][16]
Application in Agrochemical Synthesis: The Path to Imidacloprid
The primary application of CCMP is the synthesis of neonicotinoid insecticides.[6] The following workflow outlines the synthesis of Imidacloprid, a systemic insecticide used to control sucking insects, soil insects, and termites. The core transformation is a nucleophilic substitution reaction where CCMP is coupled with 2-nitroiminoimidazolidine.[17][18][19]
Detailed Synthesis Protocol: Imidacloprid from CCMP
This protocol describes a robust and scalable method for the synthesis of Imidacloprid. It is synthesized from multiple established procedures to ensure reliability.[17][18][20]
Materials and Equipment
-
Reagents: 2-Chloro-5-chloromethylpyridine (CCMP), 2-Nitroiminoimidazolidine, Potassium Carbonate (anhydrous), Acetonitrile (anhydrous).
-
Equipment: Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer with hotplate, thermometer, filtration apparatus (Büchner funnel), standard laboratory glassware.
Step-by-Step Methodology
-
Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen) to prevent side reactions with atmospheric moisture.
-
Charge Reactants: To the flask, add 2-nitroiminoimidazolidine (1.0-1.2 molar equivalents) and anhydrous potassium carbonate (1.5-2.0 molar equivalents). Add anhydrous acetonitrile to create a stirrable slurry.
-
Expert Insight: An aprotic solvent like acetonitrile is chosen because it effectively dissolves the reactants without participating in the reaction (i.e., it is not a competing nucleophile). Potassium carbonate acts as the base to deprotonate the N-H group of 2-nitroiminoimidazolidine, forming a more potent nucleophile. Using a slight excess of the imidazolidine derivative can help drive the reaction to completion.[18]
-
-
Prepare CCMP Solution: In the dropping funnel, prepare a solution of CCMP (1.0 molar equivalent) dissolved in anhydrous acetonitrile.
-
Initiate Reaction: Begin stirring the slurry in the flask and heat the mixture to reflux.
-
Expert Insight: Heating the reaction increases the rate of nucleophilic substitution. Reflux temperature provides a stable and consistent reaction temperature without the need for precise monitoring, making the process robust.[20]
-
-
Controlled Addition: Once the slurry is refluxing, begin the dropwise addition of the CCMP solution from the dropping funnel over a period of 1-2 hours.
-
Expert Insight: Gradual or slow addition of the electrophile (CCMP) is a critical control point.[17][21] It maintains a low concentration of CCMP in the reaction mixture, which minimizes the potential for side reactions, such as dimerization or polymerization, thereby improving the yield and purity of the desired product.
-
-
Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (CCMP) is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts (potassium carbonate and potassium chloride byproduct) and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings.
-
Concentrate the filtrate under reduced pressure to yield the crude Imidacloprid, typically as a brown solid.[20]
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain high-purity Imidacloprid.
-
Expert Insight (Self-Validation): The success of the synthesis is validated by the final product's characteristics. The purified product should have a purity of >95% as determined by HPLC.[19] Further characterization via melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR) should be performed to confirm the structure against a reference standard.
-
Typical Reaction Parameters
The following table summarizes typical conditions derived from various patented and published procedures.
| Parameter | Condition | Rationale | Source(s) |
| Molar Ratio (CCMP:NII) | 1:1 to 1:1.2 | Slight excess of nucleophile ensures complete consumption of CCMP. | [18] |
| Base | Alkali Carbonate (K₂CO₃) or Hydroxide (NaOH) | Deprotonates the nucleophile, activating it for reaction. | [17][18] |
| Solvent | Aprotic (Acetonitrile, DMF) | Solubilizes reactants without interfering in the reaction. | [18][20] |
| Temperature | 45-60°C or Reflux | Provides sufficient energy to overcome the activation barrier. | [18][20] |
| Reaction Time | 4-6 hours (post-addition) | Allows the reaction to proceed to completion. | [20] |
| Typical Yield | 80-95% | Reflects an efficient and optimized chemical transformation. | [14][19] |
Biological Mechanism of the Final Product
Understanding the target of the synthesized molecule is crucial for agrochemical development. Imidacloprid functions by interfering with the central nervous system of insects.
Imidacloprid acts as a potent agonist of the insect nicotinic acetylcholine receptor (nAChR).[7][22] Its binding locks the receptor's ion channel in an open state, leading to a continuous and uncontrolled influx of sodium ions. This causes persistent nerve stimulation, resulting in paralysis and eventual death of the target insect. The selectivity of neonicotinoids arises because they bind much more strongly to insect nAChRs than to their mammalian counterparts.[10]
Conclusion
2-Chloro-5-chloromethylpyridine (CCMP) is an indispensable intermediate in modern agrochemical synthesis, providing a versatile and efficient entry point to the highly effective neonicotinoid class of insecticides. The protocol detailed herein for the synthesis of Imidacloprid demonstrates a robust, high-yield process that leverages the specific reactivity of CCMP. By understanding the causal relationships behind each experimental choice—from solvent selection to controlled addition rates—researchers and development professionals can reliably produce high-purity active ingredients essential for effective crop protection solutions.
References
- Synthesis method of 2-chloro-5-chloromethyl pyridine. Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMi2jeCDTKhTdD8OPsDJdeEMzJ7-X7hAW6E-YtmPo83VfoG1NiszuTLjTbUfEAyzOBwDpJ_hN75A0XhRL85B7TlNaAqQXH1jq8rsTyFlqSbPlKqXxR4gI5WoUGPpVia62dZdTshA0uvgw=]
- 2-Chloro-5-(chloromethyl)pyridine synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz4QqPlqL1f6iMK7VhH6s6TLJVxdZSosZCDqHKJp-SDw9mQ16bMkTdcsM2J60fslPHojE4thOHEW70hk8D5HK8Cqhoj_ukFRvsgQvx2cAP_q31WY5YbCXVZ4ovXzhHbm_dKjUtEia9PDqXYf1ioGbRmnBPHXcJIOFdOHZb7stWrruOn96i]
- Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF1rC2J-JN8aaHr57AaIVH8UJdN7ELEKPYMTxhIrC4LM6VX3AL3HJvZxZhXDSv0zZ__e7SvlhL0PIsGJYP2F3p10wr9Rcd7bNwgolYTulePOx5aWDL9MBoN_7oYMl5bE7CV5_qJD4SRtnyBj8E1sv2DQ==]
- The Chemistry and Application of 2-Chloro-5-chloromethylpyridine in Agriculture. [Source not further specified]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlWzT9KzwDHDINrMSsacyE0m5AC3xgRyhXRnndMyoJJ7mfwqqLQx_uUmfg_LUDjXgt_nHvKRp3sEk_kavYDapw2pcqqJJNNFpnd89mg23r78s-VW72dFDhVDGkHyYrsZm7IYc5ZrZo571l8RI5SvNa_dm4oBAEHaOvFrt8vk68uyy9uEPaMdG4K16cJI-2r-oIUAucCOo-JguUopchXIfEYN-p49JYLNGPTwQu6RdSyjNhx9UL0rxq5SdTHt7--oNyhzdXCw==]
- Process for preparing imidacloprid. Google Patents (US6307053B1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-q767enRReadvQ_tu37GszNfSUFaCmEH3YhCI25Ht9FBa937pWtMMGpJKr0Oat3ks7RFJ14fyS6dH9SshFjSaztNqTG8Vgf7XkQZkUGZ8-SeGraw2viCHk96VrfwtY1l8liAeSZ5k18pSMA==]
- The Chemical Backbone of Herbicides: Understanding Key Intermediates. [Source not further specified]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3AG-UR6xrzvrDzv6nHAn7iEWRde66Ch7Dq4MILjnq7SnwOaT3hd0xXrMnL3SURqfLY_JriJwdVFJMu73ca1TL_as7cDw3o-eUU6BMnYDF2jiN45HvJUaD8KaXD4msPtx1oVfzoAdkLayDSjPM_NidEMBs4xlVtTkmvW1AgZ5KK86BZ9JjX4mad6r7azriBkx6CKa1x3NrjNxTH0iUivQr8jTH4wmLdf5ZLjM41P13gIYbuvZl-gQF]
- Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace | Huang Guorong. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjXf1IfziaSD1k4T7k5jkGh5BA-b83Tar6wwEE1EXO6lZm1ehnKNNHBae_0MCniYsS-ixSvBAaS2A2gbUDRQG0EcFusbMU_gBbM1pMxPW9JmtcxQwr6ozxGfLpM7_ROddbPi1JdLfLIgkMqIZsZntJFMh_3P1143yjImoYM4v3Eg46lrLNmLYn4P4_hC6Bw6h-wG-0-Q==]
- Process for the preparation of the insecticide imidacloprid. Google Patents (US7297798B2). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8oD4afp-rOQBDEdvvJxscMp9bSoAGZxYoIgo_za1RkiFnTedw40fP8gI6Jw5cicf7v7Y76b6iSL5Mveq8GblhzV9bYZJfD68sKxJwTEY5Sfj8-XbbO1cDvcaVed0xEtABD8BzkHS0PIHPZw==]
- Pyridine as insecticide. Chempanda Blog. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGojtVEL5nb8oklxj10s52K5ZLMrF111glKM8yxWECn4u8mPu5fmaOUebmiwPzc96Ybkc2Sbbh0JveY221CplI0baiqNOAi0CRAvP-qahp-ArFyfG8axM5Y6FutHTMoCWz9CIhNcJWF1znyuWCd]
- Imidacloprid synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtxB_AnN-vkHHeOLNoHX0Mt4MejrqJIxLfG7pifpOFj8wWSXu7Za3UpFIvQ3dhhY3KS6DcKYCOGwpRHivvQp0YFul5XBVz73cqHOrbXg3cF2qJRW-CQq4MvpyIkaAvExR2dgBcAEsndwuxX5RJdyCPgY8=]
- Process for preparing imidachloprid. Google Patents (KR100428600B1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB3UN47LUPI8qUTwDxUgGfGvMTGG4gA5CowDuKAuRtZdc0VWl331U7an1149crIrCrEPTTD8D4vwmafsQI2OGuVHsoOg3TpHuKpmiMSFvtUrZgvag6W7nqGnCsnWrVREOPTk85bIBYQli3qncn]
- Method for synthesizing imidacloprid. Google Patents (CN105924428A). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY-lmyoUxHVgZUYe0VXrcPm6ZVK9RKIFkGCmACPCzLt5PMVhwS44L4cZHZBu_F4DGDNh5nFCXO57us9i_vtqVBYyTu2EYbA1ywDbCCUFalRnvekLxHCyp5kGERpS5s2Th8E5waCHMKrQD7qvM=]
- 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgmYKQSJOY4De_SjBy8ttKyCEPh0u5Sq_2XDye4nj6TKLtXG1yX_jEu2b0NHnRlZeRHnAaUaz__Wu7TaTUSHVPUhiOvas4wl4U1rsfi3GcLTF1IZ0BK2l4uzeQe6SPqE32TzUHpVq6IhbIBCJu1jY3wh1zJyT7VAd71gGGc4JFfw==]
- Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBP38I6DJqPRrv7UxfLhjxnJDZR50_WvJp6cbBs9cj_h5DiN_8s2VtXKbNtl179AQTFPKSlG5trvEKo3BJgDXKvVIb9m2u4ySQe5gdshrv9DZsCL_TG7owaG_K9nlJqKFj5-1hNA==]
- Preparation method of 2-chloro-5-chloromethylpyridine. Google Patents (CN104086480A). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGuN38fFcLu8Fe2hsAnL_7o4Ab0qPR3-LHeMCrkf4bM8h77Khazt-KHuuQE6WN8EY32QAx3yC20ZR8Q1foryAt8C_0gEXV890ERzDsQ5BIMdvhIrtk_1wYHEnymVI4DIXCmS_9r2Ofgiur16U=]
- Some examples of drugs and insecticides containing pyridine scaffolds. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwi4jaj72dmCrQo5FW0AFbjVhJDwdMMR8ftbbIA5zrKXH_1bCksRvnkoZWao7BfFVYffQ_NQT1RCaXRdrJ4JoJDzj8GgebNxaEOtS3_BYQVas5F0aBL8t08a86rs9RbJiPFZcQrxIJILdrT453XfLVNgRLrGFbm9uy3F48-mIp6TKq7YBjVi5M28_XcVpVfPZexbBh_9-J4G-WCOlurgVjSFmZZYAMtqf9p0_Xye-iz0951w==]
- 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN4VVYkeSlgDPazxEL9ey1bF-k6275kzUrhJiLJUvifIwBwWWSvt48E67Ec8Ob0GIQCVMaYftbGMx4JB154Xga300PlGFo9rNfWgdKRgr7oA3CQv6LOata6mhEs5CMwTydeZSuzDkqW8OxQTr_oww583YgOJ2bGj3ew_SDiMNKPiOmW80RLLeYwq4B-BH1ETLfNoet8tsqVz3RN4fMGzQRR6Br9ErEZBf8riHbwTRslzQYu0VkLNYUhHJiuLZxC46vpkg=]
- The Chemistry Behind Potent Herbicides: Focus on Intermediates. [Source not further specified]. [URL: https://vertexaisearch.cloud.google.
- Herbicide Intermediate. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc4LpEYgPo7iYR09nbVxbwOIVp5IXEYY9QZAQ1A2_i7epyrKLIU1RSTtmzTVNpPEmbIJhRKoMytIvIJfBoYakVTa86Bj9dJfiBFqRI6IgZKtlOtLvJ0wSkcA_v8-LVCzWJiKYHZ0tvqHYLW1kQQg==]
- Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdBFxqeecbAp3FDoIs9QBXcGbVa30Bb17MUVxkrGaSbHmqlJ4ZoHY60eLBjtXoE-DMgm5Eh6pgPLVmPcaGGtUriR3b3IwPVt5V4z7PN-ONCZGIjm5Zp680dJQmRgA2dcF0-g2p]
- The Crucial Role of Chemical Intermediates in Modern Agriculture: A Focus on Herbicide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFP5a9Tm7pcMGYiUR_6wxOj2U6cAkoaJQ_bfUCj5Bkjd8ILR5dsZTCCEFS-VgjuBe6Up07bh46zQ3Wb3QTtbxppeuUN5WcHbq_ealVaH0OYZmas33EzMRtJnZjweM1eljsyKFJ1oECiebSkwQ2I47h7eYuVmPyahexYs-PGDpY3m7v1HhHC_r7MPJcmogU-mY37NlD0MzqB6ufa8QxMlRZlpTN1PUaynzlMLE=]
- Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKPgzm2wZ031GhB24XoRdw0p1bHEK0_LMsWRG6xE76DBFMZ8N9g5RP9r0O4ESGy6W-6IORFtwkd1pD0YPoNAOqZZB3Oe00L8dd1JqBwQbDuFE-6ksUxBn52tJs_K4gH6-S3cMmmtX7xjC6Ug_d]
- 2-Chloro-5-chloromethylpyridine. Jubilant Ingrevia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP8gqfqGYi3dVoJbswoTacto2_RHrdZ6NBdjY1WbzBOmAIFf-cL00IVOQuRogOAmwTqHNj27F_UntolHtrnFSgKJkBVI3hvIxA6Ih-xRKgNN3VZaGCoyJbz7Jx0sdRjQgOPMrrV1_49d-FOxnvFvpHRZ9rIN2oYIClt_RuMJn6ReVCilk=]
- 2-Chloro-5-chloromethylpyridine (CCMP). [Source not further specified]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvEOdZuusVcSsz99waawhX0Bzzlomf5g8DNKLtSn0kiqNvRUrsjOviA2NUJUNT2DmjhiHGSrKdSLAlTZGTetLyqi0IVhV77qjLNIxJb45YWs076hdS1akmJlX7z-46PGGkGPNoTZ_vPpQ1_ZskL6ivHOYMmWredQYDGn1m6VtBM4yKj9pO8aa0Ji5zAVXKrl71Vz-Ek74=]
- Agro Synthesis. Evonik. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXPpV_vLNWufLy-QOn_BTHYz6MbEMIGVedILdVpvenMo0Cq5gLsLuP-NM6PAlH1GbCtMmQm3djs3RWOBGHB5dr4qgx9fK_HBPWrSSHDnCdV8AhKYFHAQNbIO0qanh-Gy0kMq_CfDYqNidUflV03oHgIYAzAWYkkHUHRQ==]
- Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0dNG9Tul5mSQeXJ0p4NABPaG6_DOa94LSngDBaFX4ZY_prxxlAw4pj7ZKmt_O5dQgDWzZIv0MEUe74yC024rjDMtXLMbSFMLHaYnz2lAUygeiyyxuonBJv0IXMW2QeL-JwaA=]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Herbicide Intermediate | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. chempanda.com [chempanda.com]
- 8. researchgate.net [researchgate.net]
- 9. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 12. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 13. 2-Chloro-5-chloromethylpyridine [jubilantingrevia.com]
- 14. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 15. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 16. prepchem.com [prepchem.com]
- 17. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 18. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 19. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 20. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]
- 21. KR100428600B1 - Process for preparing imidachloprid - Google Patents [patents.google.com]
- 22. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Amino-1H-pyrazol-5-yl)methanol
Welcome to the technical support center for the synthesis of (3-Amino-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to help you improve your reaction yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a two-step process: the formation of a pyrazole precursor, ethyl 3-amino-1H-pyrazole-5-carboxylate, followed by its reduction.
Problem 1: Low Yield in the Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate
The initial step of synthesizing the pyrazole ring is critical for the overall yield. A common and effective method involves the condensation of diethyl oxalate and a suitable three-carbon component, followed by cyclization with hydrazine.
Question: My yield of ethyl 3-amino-1H-pyrazole-5-carboxylate is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this pyrazole synthesis can often be attributed to several factors, primarily related to the quality of reagents, reaction conditions, and the formation of side products.
Potential Causes and Solutions:
-
Purity of Starting Materials: The purity of your starting materials, such as diethyl oxalate, cyanoacetamide (or a related three-carbon precursor), and hydrazine, is paramount. Impurities can lead to a host of side reactions, consuming your reagents and complicating purification.
-
Recommendation: Ensure all starting materials are of high purity. Diethyl oxalate should be freshly distilled if it has been stored for an extended period. Hydrazine hydrate is particularly susceptible to degradation and should be handled under an inert atmosphere if possible.
-
-
Reaction Conditions: The temperature, solvent, and base used in the initial condensation step are crucial.
-
Recommendation: The reaction of diethyl oxalate with a compound containing an active methylene group is typically carried out in the presence of a base like sodium ethoxide in ethanol. Ensure the reaction is conducted at the optimal temperature, which may require some empirical optimization. For the subsequent cyclization with hydrazine, controlling the temperature is also important to minimize side reactions.
-
-
Side Reactions: The formation of isomeric pyrazoles or other byproducts can significantly reduce the yield of the desired product.
-
Recommendation: Careful control of reaction conditions, particularly the order of addition of reagents and temperature, can help to minimize the formation of unwanted isomers. Utilizing a one-pot procedure where the intermediate from the initial condensation is not isolated but reacted directly with hydrazine can sometimes improve yields by minimizing handling losses and degradation of the intermediate.
-
Problem 2: Incomplete or Failed Reduction of Ethyl 3-amino-1H-pyrazole-5-carboxylate
The reduction of the ester functionality to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is a key step. Failure to achieve complete reduction is a common hurdle.
Question: My TLC analysis shows unreacted starting material (the ester) even after a prolonged reaction time with LiAlH₄. What could be the issue?
Answer:
Incomplete reduction with LiAlH₄ is a frequent problem and is almost always linked to the reactivity of the hydride reagent or the reaction setup.
Potential Causes and Solutions:
-
Inactive LiAlH₄: Lithium aluminum hydride is extremely sensitive to moisture and will readily decompose upon contact with water from the atmosphere or wet solvents.[1]
-
Recommendation: Use freshly opened, high-quality LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
-
-
Insufficient Amount of LiAlH₄: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[2] Additionally, the amino group and the pyrazole N-H will react with LiAlH₄, consuming the reagent in an acid-base reaction.
-
Recommendation: It is crucial to use a sufficient excess of LiAlH₄. A common practice is to use 3-4 equivalents of LiAlH₄ relative to the ester to ensure the reaction goes to completion.
-
-
Low Reaction Temperature: While the initial addition of the ester to the LiAlH₄ suspension is often done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, the reaction may require warming to room temperature or even gentle refluxing to proceed to completion.
-
Recommendation: After the initial addition at low temperature, allow the reaction to warm to room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating may be necessary.
-
Problem 3: Formation of Impurities During LiAlH₄ Reduction
The high reactivity of LiAlH₄ can sometimes lead to the formation of undesired byproducts, complicating the purification of this compound.
Question: I am observing multiple spots on my TLC after the LiAlH₄ reduction, in addition to my desired product. What are these impurities and how can I avoid them?
Answer:
The formation of impurities during a LiAlH₄ reduction can stem from over-reduction or side reactions involving the pyrazole ring or the amino group.
Potential Causes and Solutions:
-
Over-reduction: While the pyrazole ring is generally stable to LiAlH₄, under harsh conditions, some reduction of the ring may occur.
-
Recommendation: Use the mildest conditions necessary to achieve complete reduction of the ester. This typically involves careful control of the reaction temperature and avoiding prolonged reaction times at elevated temperatures.
-
-
Side Reactions Involving the Amino Group: The amino group can potentially be involved in side reactions, although it is generally stable under these conditions.
-
Recommendation: If side reactions involving the amino group are suspected, a protection strategy may be employed. The amino group can be protected, for example, as a tert-butoxycarbonyl (Boc) derivative, which is stable to LiAlH₄ and can be removed after the reduction.[3]
-
-
Impure Starting Material: Impurities in the starting ester will likely be carried through and may react with LiAlH₄ to form additional byproducts.
-
Recommendation: Ensure the ethyl 3-amino-1H-pyrazole-5-carboxylate is of high purity before proceeding with the reduction.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of ethyl 3-amino-1H-pyrazole-5-carboxylate?
A1: A common method involves the reaction of a β-keto ester equivalent with hydrazine. For example, reacting diethyl oxalate with cyanoacetamide in the presence of a base like sodium ethoxide, followed by cyclization with hydrazine hydrate.[4]
Q2: What is a typical workup procedure for a LiAlH₄ reduction?
A2: A careful and controlled workup is essential for safety and to obtain a clean product. A widely used method is the Fieser workup.[1][5] This involves the sequential, dropwise addition of:
-
'x' mL of water for every 'x' g of LiAlH₄ used.
-
'x' mL of 15% aqueous sodium hydroxide.
-
'3x' mL of water. This procedure results in the formation of granular salts that are easily filtered off.
Q3: Are there any alternative reducing agents to LiAlH₄ for the reduction of the pyrazole ester?
A3: Yes, other strong reducing agents can be used. For instance, diisobutylaluminum hydride (DIBAL-H) can also reduce esters to primary alcohols. However, LiAlH₄ is generally the most common and cost-effective choice for this transformation.
Q4: How can I purify the final product, this compound?
A4: The product is a polar compound and is often a solid. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol) can also be employed if recrystallization is not effective.
Q5: Can the carboxylic acid, 3-amino-1H-pyrazole-5-carboxylic acid, be reduced directly to the alcohol?
A5: Yes, LiAlH₄ can reduce carboxylic acids directly to primary alcohols.[1] However, this requires a larger excess of the reducing agent as the acidic proton of the carboxylic acid will react first. The reduction of the corresponding ester is often a cleaner and more controlled reaction.
Experimental Protocols
Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate
A representative procedure for the synthesis of a similar pyrazole carboxylate involves the condensation of a β-dicarbonyl compound with hydrazine.[4]
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add diethyl oxalate and an equimolar amount of a suitable active methylene compound (e.g., cyanoacetamide) at a controlled temperature.
-
After the initial condensation is complete, add hydrazine hydrate dropwise while maintaining the temperature.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after partial removal of the solvent. Collect the solid by filtration and recrystallize from a suitable solvent.
Reduction of Ethyl 3-amino-1H-pyrazole-5-carboxylate to this compound
This protocol is a general guide for the LiAlH₄ reduction of an ester.
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Suspend LiAlH₄ (3-4 equivalents) in anhydrous tetrahydrofuran (THF) in the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the ethyl 3-amino-1H-pyrazole-5-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may be gently heated to reflux if necessary to ensure completion (monitor by TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup procedure as described in the FAQs.
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Sources
Technical Support Center: Optimizing Solvent Conditions for Aminopyrazole Reactions
Welcome to the technical support center for optimizing solvent conditions in aminopyrazole reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental challenges. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for aminopyrazole synthesis and why?
A1: The choice of solvent is critical and largely depends on the specific reaction type and substrates involved. However, some common solvents are favored for their ability to solubilize reactants and facilitate the desired reaction pathways.
-
Protic Solvents: Ethanol, methanol, and acetic acid are frequently used.[1][2] Ethanol is a versatile solvent for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines, often used at reflux temperatures.[1] Acetic acid can act as both a solvent and a catalyst, particularly in reactions involving condensations.[2][3][4] For instance, it's used in the regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines.[3][4]
-
Aprotic Solvents: Toluene, Dimethylformamide (DMF), and acetonitrile are common choices. Toluene is often used in reactions where removal of water via a Dean-Stark apparatus is necessary.[5] DMF is a polar aprotic solvent with a high boiling point, making it suitable for reactions requiring elevated temperatures.[2][3]
-
"Green" Solvents: Water and ionic liquids are gaining prominence due to their environmental benefits.[3][6] Water has been shown to be an effective solvent in some three-component reactions for pyrazole synthesis, sometimes providing better yields than traditional organic solvents.[3][6] Ionic liquids can offer high yields in short reaction times for the synthesis of pyrazolo[3,4-b]pyridine derivatives.[2][3]
The selection is based on factors like reactant solubility, the reaction mechanism, and the desired temperature range.
Q2: How does solvent polarity affect reaction rate and yield?
A2: Solvent polarity plays a crucial role in stabilizing reactants, intermediates, and transition states, thereby influencing both the rate and outcome of the reaction.[7][8][9]
-
Polar Protic Solvents: These solvents (e.g., water, ethanol) can hydrogen bond with reactants and intermediates.[10] This can be advantageous in reactions where proton transfer is part of the rate-determining step. However, they can also solvate nucleophiles, potentially reducing their reactivity.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO have large dipole moments and can dissolve charged species effectively.[10] They are particularly good at accelerating reactions involving anionic nucleophiles because they do not solvate the anion as strongly as protic solvents, leaving it more "free" and reactive.[10]
-
Nonpolar Solvents: Solvents like toluene and hexane are suitable for reactions involving nonpolar reactants. In multicomponent reactions, the choice between a polar and nonpolar solvent can sometimes dictate the reaction pathway and the final product structure.
A systematic screening of solvents with varying polarities is often the best approach to identify the optimal conditions for a specific aminopyrazole reaction.
Q3: What is the role of protic vs. aprotic solvents in controlling regioselectivity?
A3: The ability of a solvent to donate a proton (protic) or not (aprotic) can significantly influence the regioselectivity of aminopyrazole reactions, particularly when working with unsymmetrical reagents.
For example, in the condensation of 3-methoxyacrylonitrile with phenylhydrazine, the choice of solvent and catalyst system dictates the isomer formed.[1]
-
Acetic acid in toluene (aprotic conditions with a protic acid catalyst) favors the formation of the 5-aminopyrazole isomer.[1]
-
Sodium ethoxide in ethanol (protic solvent with a strong base) leads to the 3-aminopyrazole isomer.[1]
This demonstrates that the solvent environment can direct the nucleophilic attack to different positions on the electrophile, leading to different regioisomers.
Q4: Can solvent-free conditions be beneficial for aminopyrazole reactions?
A4: Yes, solvent-free, or "neat," reaction conditions can offer several advantages. They are environmentally friendly, can lead to shorter reaction times, and sometimes result in higher yields and cleaner product profiles by minimizing side reactions.[11] For instance, a multicomponent, solvent-free synthesis of 6-trifluoromethylpyrazolo[3,4-b]pyridines has been reported to produce the desired regioisomer exclusively.[4] Microwave-assisted solvent-free reactions are also becoming increasingly popular for their efficiency.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | 1. Select a more appropriate solvent: Consult solubility data for your starting materials. If unavailable, perform small-scale solubility tests with a range of solvents (e.g., ethanol, DMF, acetonitrile, toluene). 2. Use a solvent mixture: A combination of a good solvent and a co-solvent can sometimes improve solubility. For example, an ethanol/DMF mixture has been used effectively.[11] 3. Increase reaction temperature: Higher temperatures generally increase solubility. Ensure the chosen solvent has a suitable boiling point for the desired temperature.[12] |
| Suboptimal Reaction Kinetics | 1. Screen different solvent polarities: The polarity of the solvent can significantly impact the reaction rate.[7][8][9] Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, acetic acid). 2. Consider a catalyst: If not already in use, a suitable acid or base catalyst can dramatically improve reaction rates. The choice of catalyst may also be solvent-dependent. 3. Optimize temperature: Systematically vary the reaction temperature. Some reactions proceed well at room temperature, while others require heating to overcome the activation energy barrier.[11] |
| Reactant or Product Degradation | 1. Lower the reaction temperature: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period. 2. Choose a less reactive solvent: Highly reactive solvents or those that can participate in side reactions might be degrading your materials. For example, using acetic acid as a solvent can sometimes lead to the formation of acetamide byproducts with the amino group of the aminopyrazole. |
Issue 2: Formation of Multiple Products/Isomers
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol | 1. Change the solvent system: As discussed in the FAQs, the protic or aprotic nature of the solvent can direct regioselectivity.[1] If you are obtaining a mixture of isomers, switching from a protic to an aprotic solvent (or vice-versa), with an appropriate catalyst, can favor the formation of one isomer. 2. Modify the temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction, potentially favoring the formation of a single isomer. |
| Byproduct Formation | 1. Select a more inert solvent: Choose a solvent that is less likely to react with your starting materials or intermediates. For instance, if you observe hydrolysis, ensure you are using anhydrous solvents. 2. Solvent-free conditions: Eliminating the solvent altogether can sometimes prevent side reactions.[4][11] |
Issue 3: Difficulty in Product Isolation/Purification
| Potential Cause | Troubleshooting Steps |
| Product is highly soluble in the reaction solvent | 1. Use an anti-solvent for precipitation: After the reaction is complete, add a solvent in which your product is insoluble (an "anti-solvent") to induce precipitation. Common anti-solvents include water, hexanes, or diethyl ether. 2. Solvent evaporation and trituration: Remove the reaction solvent under reduced pressure and then triturate the residue with a solvent that will dissolve impurities but not your product. |
| Co-elution of product and impurities during chromatography | 1. Optimize the mobile phase: A systematic approach to selecting the eluent for column chromatography is recommended.[11] Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a hexane/ethyl acetate gradient).[11] 2. Recrystallization: This is an effective purification technique if a suitable solvent or solvent system can be found. Ethanol or ethanol/water mixtures are often good starting points for the recrystallization of aminopyrazoles.[13] |
Experimental Protocols & Visualizations
Protocol: General Solvent Screening for Aminopyrazole Synthesis
This protocol outlines a general workflow for identifying the optimal solvent for a new aminopyrazole reaction.
-
Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel, each with a different solvent.
-
Solvent Selection: Choose a diverse range of solvents covering different polarities and proticities. A good starting set could include:
-
Toluene (Nonpolar)
-
Acetonitrile (Polar Aprotic)
-
Ethanol (Polar Protic)
-
DMF (Polar Aprotic, high boiling point)
-
Water (Polar Protic, "green")
-
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.[11]
-
Analysis: Compare the reactions based on:
-
Reaction rate
-
Conversion of starting material
-
Yield of the desired product
-
Formation of byproducts
-
-
Optimization: Once a promising solvent is identified, further optimization of concentration and temperature can be performed.
Caption: Workflow for solvent screening in aminopyrazole reactions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common aminopyrazole reaction issues.
References
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Purification of Amino-Pyrazoles. Reddit.
- Approaches towards the synthesis of 5-aminopyrazoles. European Journal of Medicinal Chemistry.
- 3(5)-aminopyrazole. Organic Syntheses.
- Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- The Impact of Solvent Polarity on Intramolecular Proton and Electron Transfer in 2-alkylamino-4-nitro-5-methyl Pyridine N-oxides. The Journal of Physical Chemistry A.
- Recent developments in aminopyrazole chemistry. ResearchGate.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Solvent polarity and organic reactivity in mixed solvents: evidence using a reactive molecular probe to assess the role of preferential solvation in aqueous alcohols. The Journal of Organic Chemistry.
- Recent developments in aminopyrazole chemistry. ResearchGate.
- (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. ResearchGate.
- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. preprints.org [preprints.org]
- 7. The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent polarity and organic reactivity in mixed solvents: evidence using a reactive molecular probe to assess the role of preferential solvation in aqueous alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: A Guide to Column Chromatography of Pyrazole Derivatives
Welcome to the Technical Support Center for the purification of pyrazole derivatives via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Our focus is on practical, cause-and-effect explanations to empower you to troubleshoot and optimize your separation protocols effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the column chromatography of pyrazole derivatives.
Q1: What is the best stationary phase for purifying pyrazole derivatives?
A1: The most common and generally effective stationary phase for the purification of pyrazole derivatives is silica gel (230-400 mesh).[1] However, pyrazoles, being weakly basic, can sometimes interact strongly with the acidic surface of silica gel, leading to peak tailing or even decomposition.[1][2][3] In such cases, deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent can be highly effective.[1][2][4] For particularly sensitive compounds, neutral alumina may be a suitable alternative.[4]
Q2: How do I select an appropriate solvent system (mobile phase) for my pyrazole derivative?
A2: The selection of the mobile phase is critical and depends on the polarity of your specific pyrazole derivative.[5] A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[1][6] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.3-0.4 for your desired compound to ensure good separation on the column.[7] For more polar pyrazoles, solvent systems like dichloromethane/methanol may be necessary.[8]
Q3: My pyrazole compound is poorly soluble in the starting mobile phase. How can I load it onto the column?
A3: Poor solubility is a common issue. If your compound is not soluble in the initial, non-polar eluent, you can use a "dry loading" technique.[7][9] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[7][9] This method prevents the issues that can arise from dissolving the sample in a strong, polar solvent which can disrupt the initial separation at the top of the column.
Q4: Is it possible to separate regioisomers of a pyrazole derivative by column chromatography?
A4: Yes, separating regioisomers is a common challenge that can often be resolved with careful column chromatography.[1] Since regioisomers often have very similar physical properties, achieving good separation requires meticulous optimization of the eluent system.[1] Running a shallow gradient, where the polarity of the mobile phase is increased very slowly, can often provide the resolution needed to separate these closely related compounds.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of pyrazole derivatives.
Problem 1: The purified product is still colored.
-
Symptom: The fractions containing your product are colored (e.g., yellow or brown), but you expect a colorless compound.
-
Possible Cause: This often indicates the presence of persistent colored impurities or oxidation products.[1]
-
Solutions:
-
Activated Charcoal Treatment: Before chromatography, you can dissolve the crude product in a suitable solvent and stir it with a small amount of activated charcoal. The charcoal will adsorb many colored impurities. The charcoal is then removed by filtration through celite before proceeding with column chromatography.[1][7] Be aware that this may slightly reduce your overall yield.[1]
-
Silica Gel Plug: For removing baseline impurities, sometimes passing a solution of your compound through a short plug of silica gel using a non-polar solvent can be effective, as the more polar colored impurities may be retained on the silica.[7]
-
Problem 2: The compound is streaking or "tailing" on the column.
-
Symptom: The spots on the TLC plates of your collected fractions are elongated, and the compound elutes over a large number of fractions, leading to poor separation and dilute samples.
-
Possible Cause: Tailing is often a result of strong interactions between a basic compound and the acidic silanol groups on the surface of the silica gel.[3] It can also be caused by overloading the column.[3]
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of triethylamine (Et3N) or ammonia in methanol to your mobile phase (typically 0.1-1%).[2] This will neutralize the acidic sites on the silica, reducing the strong interactions and leading to sharper peaks.
-
Reduce the Sample Load: A general rule of thumb is to load an amount of crude material that is about 1-5% of the mass of the stationary phase.[4] Overloading the column is a common cause of poor separation.
-
Optimize the Solvent System: Ensure your chosen solvent system is appropriate. Sometimes, switching one of the solvents in your mobile phase (e.g., using acetone instead of ethyl acetate) can alter the selectivity and improve the peak shape.[4]
-
Problem 3: The compound appears to be decomposing on the column.
-
Symptom: You observe the appearance of new, unexpected spots on the TLC analysis of your fractions, and the yield of your desired product is significantly lower than expected.
-
Possible Cause: Some pyrazole derivatives can be sensitive to the acidic nature of silica gel and may degrade during the purification process.[1][10]
-
Solution:
-
Test for Stability: Before running a large-scale column, spot a solution of your compound on a silica gel TLC plate and let it sit for a couple of hours. Then, elute the plate and check for the appearance of new spots. This will give you an indication of your compound's stability on silica.[10]
-
Use Deactivated Silica or Alumina: As with tailing, deactivating the silica gel with triethylamine can mitigate decomposition.[1][4] If your compound is highly sensitive, switching to a less acidic stationary phase like neutral alumina might be necessary.[4]
-
Problem 4: Poor separation between the desired compound and impurities.
-
Symptom: The fractions collected contain a mixture of your product and one or more impurities.
-
Possible Cause: The chosen mobile phase lacks the necessary selectivity to resolve the components of your mixture.[4] Other potential causes include overloading the column or improper column packing.[4]
-
Solutions:
-
Re-optimize the Mobile Phase with TLC: Experiment with different solvent combinations. For example, if a hexane/ethyl acetate system is not working, try a hexane/acetone or dichloromethane/methanol system.[5][8]
-
Employ Gradient Elution: If your impurities have significantly different polarities, a gradient elution can be very effective. Start with a low polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your desired compound, leaving the more polar impurities on the column.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to poor separation.[4] Always ensure the silica gel is packed uniformly and that there are no air bubbles.
-
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography of a Pyrazole Derivative
This protocol outlines a general procedure for purifying a pyrazole derivative using flash column chromatography with silica gel.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a silica gel TLC plate.
- Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
- Identify a solvent system that provides an Rf value of approximately 0.3-0.4 for the desired compound and good separation from impurities.[7]
2. Column Packing:
- Select a column of appropriate size for the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
- Prepare a slurry of silica gel in the initial, least polar eluent.[1]
- Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
- Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.[1]
- Drain the excess solvent until it is level with the top of the sand.
3. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent) and carefully apply it to the top of the silica gel using a pipette.[1]
- Dry Loading (for poorly soluble compounds): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.[7][9]
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply pressure (e.g., from a hand bellows or nitrogen line) to force the solvent through the column at a steady rate.[1]
- Collect the eluate in separate test tubes or flasks (fractions).
- If a gradient elution is required, gradually increase the polarity of the eluent over time.[1]
5. Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.[1]
Data Presentation
Table 1: Common Solvent Systems for Pyrazole Derivative Chromatography
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for many pyrazole derivatives.[6][11] |
| Dichloromethane / Methanol | Medium to High | For more polar pyrazole derivatives.[8] |
| Hexane / Acetone | Low to Medium | An alternative to hexane/ethyl acetate that can offer different selectivity.[5] |
Visualizations
General Workflow for Pyrazole Derivative Purification
Caption: General experimental workflow for the purification of pyrazole derivatives.
Troubleshooting Decision Tree for Pyrazole Chromatography
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Preventing degradation of (3-Amino-1H-pyrazol-5-yl)methanol during storage
Welcome to the technical support guide for (3-Amino-1H-pyrazol-5-yl)methanol (CAS No. 1000895-26-0).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable heterocyclic compound throughout its storage and handling. By understanding its chemical nature and potential degradation pathways, you can mitigate risks and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Based on supplier recommendations and the chemical nature of aminopyrazoles, the ideal storage conditions are refrigerated (2-8°C), under an inert atmosphere (argon or nitrogen), and protected from light.[2][4][5]
Q2: Why is an inert atmosphere and protection from light so critical?
A2: this compound, like many aminopyrazole derivatives, is sensitive to air and light.[5] The amino group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen and UV light. This can lead to the formation of colored impurities and a decrease in purity. The pyrazole ring itself, while generally stable to oxidation, can undergo reactions under certain conditions.[6][7][8]
Q3: What are the visible signs of degradation?
A3: A noticeable change in color from a white or light yellow solid to a brownish or darker hue is a primary indicator of degradation.[5] The appearance of a distinct, unpleasant odor can also signify chemical changes. For a definitive assessment, analytical methods such as HPLC for purity or LC-MS to identify degradation products are recommended.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life is highly dependent on storage conditions. When stored optimally (refrigerated, under inert gas, and protected from light), the compound should remain stable for an extended period. However, frequent opening of the container, exposure to ambient air, and temperature fluctuations will significantly shorten its effective lifespan. It is best practice to re-analyze the purity of the material if it has been stored for a long time or if degradation is suspected.
Q5: Is this compound compatible with common laboratory solvents?
A5: While generally soluble in polar solvents, it's crucial to use dry solvents, especially for long-term solutions. The presence of water could potentially facilitate hydrolytic degradation or other unwanted side reactions. The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
Troubleshooting Guide: Degradation Issues
This section provides a deeper dive into specific problems you might encounter and the scientific principles behind the recommended solutions.
Problem 1: Rapid Discoloration of Solid Compound After Opening
-
Question: I recently opened a new bottle of this compound, and the solid material quickly started to turn brown. What is happening and how can I prevent it?
-
Root Cause Analysis: This rapid discoloration is a classic sign of oxidation. The amino group on the pyrazole ring is electron-donating, making the molecule susceptible to oxidation upon exposure to atmospheric oxygen. The presence of the hydroxymethyl group can also influence the molecule's reactivity. This process can be catalyzed by light and ambient heat.
-
Preventative Protocol:
-
Inert Gas Handling: Always handle the solid material under a blanket of inert gas (argon or nitrogen). This can be achieved in a glovebox or by using a Schlenk line.
-
Minimize Exposure: Only take out the amount of material you need for your immediate experiment. Avoid leaving the main container open to the atmosphere for extended periods.
-
Proper Sealing: Ensure the container is sealed tightly immediately after use. Consider using containers with septa for repeated access via syringe.[9]
-
Problem 2: Inconsistent Results in Aqueous Reactions
-
Question: My reaction yields are inconsistent when using this compound in an aqueous buffer. Could the compound be degrading in the solution?
-
Root Cause Analysis: While moderately soluble in water, the stability of this compound in aqueous solutions can be pH-dependent. The pyrazole ring has both weakly basic and acidic properties.[6][7][8] Extreme pH values or the presence of certain metal ions in the buffer could catalyze degradation. The primary amino group and the alcohol functional group can also participate in various reactions in an aqueous environment.
-
Troubleshooting Workflow:
-
Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. Do not store stock solutions in aqueous buffers for extended periods.
-
pH Monitoring: Check the pH of your reaction mixture. If possible, conduct a small-scale stability study of the compound in your specific buffer system.
-
Degas Buffers: Use degassed buffers to minimize dissolved oxygen, which can contribute to oxidative degradation.
-
Storage and Handling Best Practices
To maximize the shelf-life and ensure the integrity of your this compound, adhere to the following guidelines.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down potential degradation reactions.[2][5][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amino group.[4] |
| Light | Amber Vial / Dark Place | Prevents light-catalyzed degradation. |
| Container | Tightly Sealed | Prevents exposure to moisture and air. |
Experimental Workflow for Handling Air-Sensitive Reagents
Caption: Simplified potential oxidative degradation pathways.
Analytical Methods for Quality Control
Regularly assessing the purity of your this compound is crucial for reliable experimental results.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture). Ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.
-
The appearance of new peaks, especially early eluting (more polar) ones, may indicate the presence of degradation products.
-
References
- Home Sunshine Pharma. (n.d.). 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory.
- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
- PubChemLite. (n.d.). (3-amino-1-methyl-1h-pyrazol-5-yl)methanol.
- PubChem. (n.d.). (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
- IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
- Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- PubChem. (n.d.). 3-Amino-5-hydroxypyrazole.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- NY.Gov. (2016). Chemical Storage and Handling Recommendations.
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
- PubMed. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling.
- Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. (5-AMino-1H-pyrazol-3-yl)Methanol CAS#: 1000895-26-0 [amp.chemicalbook.com]
- 3. 1000895-26-0|(5-Amino-1H-pyrazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. ijnrd.org [ijnrd.org]
- 7. pharmajournal.net [pharmajournal.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 10. vibrantpharma.com [vibrantpharma.com]
Technical Support Center: Navigating the Challenges of Regioselective Aminopyrazole Functionalization
Welcome to the technical support center for the regioselective functionalization of aminopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged heterocyclic scaffold. Aminopyrazoles are cornerstones in drug discovery, but their inherent electronic and structural properties present significant challenges in achieving predictable and selective chemical modifications.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and functionalization.
I. Understanding the Core Challenge: The Ambiguous Reactivity of Aminopyrazoles
The primary difficulty in aminopyrazole chemistry stems from two key features: prototropic tautomerism and the nuanced reactivity of the ring carbons .[2][3] An unsubstituted aminopyrazole can exist in multiple tautomeric forms, making N-functionalization a competitive process between the N1 and N2 positions.[2] Similarly, the C3, C4, and C5 positions on the pyrazole ring exhibit distinct electronic properties that can be subtly influenced by substituents and reaction conditions, complicating regioselective C-H functionalization.[4]
This guide will dissect these challenges and provide actionable, field-proven solutions.
II. Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a mixture of N1 and N2 alkylated products, and how can I control the selectivity?
Answer: This is the most common challenge and arises from the similar nucleophilicity of the two ring nitrogen atoms.[5] The regiochemical outcome is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[5][6]
-
Steric Effects: This is often the most dominant factor. The alkylation will preferentially occur at the less sterically hindered nitrogen. If you have a bulky substituent at the C5 position, the reaction will favor N1 alkylation. Conversely, a bulky substituent at C3 will direct alkylation to N2. The steric bulk of the alkylating agent itself is also crucial; highly hindered electrophiles can significantly enhance selectivity.[5][7]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen atoms, while electron-donating groups increase it. This can be used to subtly tune the reactivity of one nitrogen over the other.
-
Reaction Conditions: The choice of base and solvent system is critical and can even reverse selectivity. For instance, using NaH in THF or K₂CO₃ in DMSO often favors N1-alkylation.[5] The counter-ion of the base can also play a role in coordinating to the pyrazole nitrogens, influencing the site of attack.[6]
FAQ 2: I'm trying to perform a Suzuki-Miyaura coupling on a halogenated aminopyrazole, but I'm seeing significant dehalogenation. What's going wrong?
Answer: Dehalogenation is a well-documented side reaction in the Suzuki-Miyaura coupling of aminopyrazoles.[8][9] This often occurs due to the propensity of the aminopyrazole to coordinate with the metal center of the catalyst, which can alter the catalytic cycle.[9] Studies have shown that bromo and chloro derivatives are often superior to iodo-pyrazoles, as they have a reduced tendency for dehalogenation.[9][10]
Troubleshooting Steps:
-
Choice of Halogen: If possible, start with a 4-bromo or 4-chloro aminopyrazole instead of the iodo analogue.[10]
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. Bulky electron-rich phosphine ligands, such as XPhos, in combination with a pre-catalyst like XPhos Pd G2, have been shown to be effective in minimizing dehalogenation and promoting the desired coupling.[10]
-
Base and Solvent: A weaker base, like K₂CO₃, is often preferred. The solvent system can also be crucial; for example, an ethanol/water mixture has been used successfully.[10]
FAQ 3: How can I selectively functionalize the C4 position of an aminopyrazole?
Answer: The C4 position is generally the most electron-rich and is often the preferred site for electrophilic aromatic substitution reactions like halogenation. For transition-metal-catalyzed C-H functionalization, achieving C4 selectivity can be challenging without pre-functionalization.
-
Halogenation: Direct bromination or chlorination of 5-aminopyrazoles typically occurs selectively at the C4 position due to the activating effect of the amino group.
-
Palladium-Catalyzed Direct Arylation: While C5 arylation is more common, C4 arylation of N-substituted pyrazoles has been achieved. The regioselectivity in these cases can be highly dependent on the ligand used with the palladium catalyst and the substituents on the aryl bromide coupling partner.[4]
FAQ 4: What are the best analytical techniques to confirm the structure of my regioisomers?
Answer: Unambiguous structural assignment is critical. Relying on 1D ¹H NMR alone is often insufficient.
-
2D NMR Spectroscopy: This is the most powerful tool.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations. For example, in an N1-alkylated pyrazole, a NOE can often be observed between the protons of the N1-alkyl group and the proton on the C5 carbon.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can help to definitively establish the connectivity of the alkyl or aryl group to a specific nitrogen by observing correlations to the C3 and C5 carbons.[3]
-
-
Single Crystal X-ray Crystallography: This is the gold standard for structure determination, providing unequivocal proof of regiochemistry.[3]
III. Troubleshooting Guides
Guide 1: Controlling N1 vs. N2 Selectivity in Alkylation Reactions
Problem: Poor or unpredictable regioselectivity during N-alkylation of a 3(5)-substituted aminopyrazole.
Workflow for Troubleshooting:
Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.
Detailed Protocol for N1-Selective Methylation using a Masked Reagent:
A highly selective method for N1-methylation involves using a sterically bulky, cleavable alkylating agent like an α-halomethylsilane.[7][12] This approach leverages sterics to force the alkylation at the less hindered N1 position, followed by a simple deprotection step.
-
Step 1: Silylation (N1-Alkylation):
-
To a solution of the aminopyrazole (1.0 equiv) in anhydrous DMSO, add KHMDS (1.2 equiv) at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 15 minutes.
-
Add the α-halomethylsilane (e.g., (chloromethyl)trimethylsilane, 1.5 equiv) dropwise.
-
Allow the reaction to stir at room temperature for 2 hours or until TLC/LCMS analysis shows complete consumption of the starting material.
-
-
Step 2: Protodesilylation:
-
To the reaction mixture, add a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.5 equiv, 1M solution in THF) and water (5.0 equiv).
-
Stir at room temperature for 2 hours or until complete conversion to the N-methyl pyrazole is observed.
-
Work-up the reaction by quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
This method has been shown to provide >92:8 selectivity for the N1 isomer across a range of pyrazole substrates.[7]
Guide 2: Achieving Regioselective C-H Functionalization via Directing Groups
Problem: Lack of selectivity in a transition-metal-catalyzed C-H arylation/alkenylation, resulting in a mixture of C3 and C5 functionalized products.
Underlying Principle: The intrinsic reactivity of the C3 and C5 positions can be similar.[4] To overcome this, a directing group (DG) can be installed on the pyrazole N1 nitrogen. This DG coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond (usually C5), thereby forcing the reaction to occur at that site.[13]
Workflow for Implementing a Directing Group Strategy:
Caption: Workflow for C-H functionalization using a directing group.
Example Protocol for C5-Arylation using an Amide Directing Group:
-
Installation of Directing Group:
-
Couple the N1-H of the aminopyrazole with an appropriate carboxylic acid (e.g., pivalic acid) using standard amide coupling conditions (e.g., EDCI, HOBt) to install an N1-pivaloyl group.
-
-
C5-Arylation:
-
In a sealed tube, combine the N1-pivaloyl aminopyrazole (1.0 equiv), the aryl iodide coupling partner (1.5 equiv), Pd(OAc)₂ (5 mol%), and an oxidant like Ag₂CO₃ (2.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Degas the mixture and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, cool the reaction, filter through celite, and purify by column chromatography.
-
-
Removal of Directing Group:
-
Hydrolyze the pivaloyl group under basic conditions (e.g., LiOH in THF/water) to yield the free N-H at the C5-arylated aminopyrazole.
-
This strategy leverages the chelation of the amide carbonyl to the palladium catalyst to direct C-H activation specifically to the C5 position.[13]
IV. Data Summary Table
The following table summarizes common conditions and their expected regioselective outcomes, providing a quick reference for reaction planning.
| Functionalization Type | Target Position | Key Reagents & Conditions | Expected Major Regioisomer | Rationale/Comments | References |
| N-Alkylation | N1 | Bulky C5-substituent; K₂CO₃, DMF | N1-alkylated product | Steric hindrance at N2 directs the electrophile to N1. | [5] |
| N-Alkylation | N1 | α-halomethylsilane, KHMDS, DMSO; then TBAF, H₂O | N1-methylated product | Sterically demanding reagent selectively attacks N1. | [7] |
| N-Alkylation | N2 | Bulky C3-substituent; Cs₂CO₃, MeCN | N2-alkylated product | Steric hindrance at N1 directs the electrophile to N2. | [6] |
| C-H Arylation | C5 | N1-directing group (e.g., amide); Pd(OAc)₂ | C5-arylated product | Chelation-assisted C-H activation at the C5 position. | [13] |
| C-H Arylation | C4 | 5-Aminopyrazole; Pd(OAc)₂, ligand-free | C4-arylated product | The C4 position is electronically activated by the amino group. | [1] |
| Halogenation | C4 | 3- or 5-Aminopyrazole; NBS or NCS in MeCN | 4-Halo-aminopyrazole | High electron density at C4 facilitates electrophilic attack. | [14] |
| Suzuki Coupling | C4 | 4-Bromo-aminopyrazole, Arylboronic acid, XPhos Pd G2, K₂CO₃ | 4-Aryl-aminopyrazole | Bulky ligands minimize dehalogenation side reactions. | [9][10] |
V. References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
-
(n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH.
-
(2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH.
-
(2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.
-
(2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH.
-
| The scope of directing groups. Pyridine and pyrazole could also be... | Download Scientific Diagram - ResearchGate.
-
(2025, August 9). Recent developments in aminopyrazole chemistry - ResearchGate.
-
Technical Support Center: Regioselective N-Alkylation of Pyrazoles - Benchchem.
-
(2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central.
-
(2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society.
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar.
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate.
-
(2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - ResearchGate.
-
Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Managing Exothermic Reactions in Aminopyrazole Synthesis
Welcome to the technical support center for managing exothermic reactions during aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable heterocyclic compounds. Aminopyrazoles are crucial building blocks in pharmaceuticals and agrochemicals, but their synthesis often involves highly exothermic steps that demand careful management to ensure safety and reaction success.[1][2][3]
This document provides in-depth, experience-driven guidance in a direct question-and-answer format. We will explore the causality behind common issues and provide robust, self-validating protocols to help you navigate the thermal challenges of aminopyrazole synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common exothermic steps in aminopyrazole synthesis?
The most significant exotherm is typically associated with the cyclocondensation reaction between a β-dicarbonyl compound (or its equivalent, like a β-ketonitrile) and a hydrazine derivative.[4][5][6][7] This reaction is fundamentally what forms the pyrazole ring and is often highly energetic. The reaction of α,β-unsaturated carbonyl compounds with hydrazine can also be exothermic.[8]
Q2: Why is hydrazine and its derivatives a primary source of thermal risk?
Hydrazine is a high-energy compound with hazardous properties.[9] It is highly reactive, and its decomposition can be catalyzed by various metals or metal oxides, leading to a rapid release of heat and gas.[9][10] Hydrazine hydrate, a common reagent, is a combustible liquid that can react suddenly with oxidizing agents.[10][11] Its reactions, particularly the initial addition to a carbonyl compound, can be vigorous and must be controlled. Furthermore, hydrazine is highly toxic, corrosive, and a suspected carcinogen, demanding strict handling protocols within a fume hood and with appropriate personal protective equipment (PPE).[12][13]
Q3: What are the early warning signs of a developing thermal runaway reaction?
A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to an uncontrolled increase in temperature and pressure.[14] Key early warning signs include:
-
A sudden, unexpectedly rapid increase in the internal reaction temperature that does not stabilize with standard cooling.
-
A rise in temperature even after the addition of reagents has stopped.
-
Noticeable increase in pressure within a closed or vented reactor.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
A change in the color or viscosity of the reaction mixture, suggesting decomposition.
Q4: How can I perform a basic thermal risk assessment for my specific synthesis?
Before scaling up, a simple calorimetric experiment can provide crucial data. By monitoring the temperature of the reaction mixture in a well-insulated vessel (like a Dewar flask) during the controlled addition of the limiting reagent, you can estimate the adiabatic temperature rise (ΔT_ad). This gives a "worst-case scenario" indication of the total heat that could be released if cooling were to fail. For more precise measurements, techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) are recommended to determine the heat of reaction and the onset temperature of decomposition.[15]
Section 2: Troubleshooting Guide: Taming the Exotherm
This section addresses specific problems you may encounter. Each subsection provides immediate actions, root cause analysis, and preventative measures.
Problem 1: Unexpected Temperature Spike During Hydrazine Addition
You are adding hydrazine hydrate to a solution of a β-ketonitrile, and the internal temperature is rising much faster than anticipated, overshooting your set point.
Immediate Actions:
-
Stop Addition: Immediately cease the addition of hydrazine.
-
Maximize Cooling: Ensure your cooling system (e.g., ice bath, cryostat) is operating at maximum capacity.[14] For an ice bath, ensure good contact with the flask and add more ice/salt if needed.
-
Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the vessel walls and prevent localized hotspots.
-
Prepare for Quench: Have a pre-chilled quenching agent ready (see Protocol 2), but do not use it unless the temperature continues to rise uncontrollably after stopping the addition.
Root Cause Analysis:
-
Addition Rate: The most common cause is adding the hydrazine too quickly. The rate of heat generation is directly proportional to the rate of addition.
-
Insufficient Cooling: The cooling capacity of your setup may be inadequate for the scale or concentration of the reaction. The rate of heat removal must always exceed the rate of heat generation.[14][16]
-
Poor Mixing: Inadequate agitation can lead to localized areas of high reagent concentration (hotspots), where the reaction accelerates rapidly.
Preventative Measures & Protocol:
-
Controlled, Semi-Batch Addition: Always add the hydrazine solution dropwise using an addition funnel or a syringe pump. This "semi-batch" approach is inherently safer than adding all reactants at once.[14]
-
Calculate Cooling Demand: Before starting, estimate the heat of reaction. Ensure your cooling system can handle this energy load over the planned addition time.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm, as the solvent acts as a heat sink.
-
Maintain a Temperature Differential: Keep the cooling bath temperature significantly lower than the desired reaction temperature to ensure efficient heat removal.
Problem 2: Pressure Buildup in the Reactor
During the reaction, you observe a rapid increase in pressure on the vessel's manometer, or vigorous gas evolution.
Immediate Actions:
-
Stop Heating/Reagent Addition: Immediately stop any heating and reagent addition.
-
Vent Safely: If the reactor is equipped with a controlled vent, carefully release pressure to a safe exhaust or scrubber system. Do NOT open a sealed system suddenly.
-
Cool the Reactor: Apply maximum cooling to reduce the vapor pressure of the solvent and slow down the gas-producing reaction.
Root Cause Analysis:
-
Gas Evolution: The cyclocondensation reaction itself can release gaseous byproducts. More dangerously, if the temperature is too high, secondary decomposition of hydrazine or other reagents can occur, which often produces nitrogen (N₂) gas.
-
Solvent Boiling: A runaway exotherm will heat the solvent above its boiling point, rapidly increasing the vapor pressure inside the vessel.[14]
Preventative Measures:
-
Proper Venting: Never run a potentially gas-evolving exothermic reaction in a completely sealed vessel. Use a condenser open to an inert gas line with a bubbler or a properly engineered pressure relief system.
-
Temperature Control: Strict temperature control is the best preventative measure. The risk of decomposition reactions increases exponentially with temperature.[14]
-
Solvent Choice: Select a solvent with a boiling point well above the intended reaction temperature to provide a margin of safety.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Ethanol | 78 | 2.44 | Common choice, but low boiling point offers less thermal buffer. |
| Isopropanol | 82 | 2.54 | Similar to ethanol. |
| Toluene | 111 | 1.69 | Higher boiling point provides a better safety margin. |
| Dioxane | 101 | 1.76 | Good solvent, but peroxide formation is a hazard. |
Table 1: Properties of common solvents relevant to thermal safety.
Section 3: Best Practices & Standard Protocols
Protocol 1: Step-by-Step Emergency Quenching
Quenching is the rapid deactivation of reactive chemicals to stop a reaction.[17] This should only be performed when a reaction is confirmed to be in a runaway state.
Objective: To safely and rapidly halt an uncontrolled exothermic reaction.
Materials:
-
Quenching Agent (see Table 2 below)
-
Large vessel or secondary container for the reactor
-
Appropriate PPE: Face shield, flame-retardant lab coat, heavy-duty gloves[12]
Procedure:
-
Alert Personnel: Inform colleagues in the immediate vicinity of the situation.
-
Containment: Place the reactor in a larger container filled with ice or dry ice to act as a secondary cooling bath and containment.
-
Select Quencher: Choose an appropriate quenching agent. For stopping a hydrazine-based reaction, a weak acid or a reducing agent scavenger is often effective.
-
Controlled Addition: Slowly and carefully add the pre-chilled quenching agent to the reaction mixture. Be prepared for vigorous gas evolution or foaming.[18][19] Do NOT dump the entire volume in at once.
-
Monitor: Continue to monitor the temperature and pressure until the reaction has been brought under control and the temperature is steadily decreasing.
| Quenching Agent | Target Reagent | Mechanism | Cautions |
| Cold Acetic Acid (diluted) | Hydrazine | Neutralization (acid-base reaction). Amines are basic and will be protonated.[20] | The neutralization itself is exothermic; add slowly. |
| Cold Sodium Nitrite (NaNO₂) Solution | Hydrazine | Decomposes hydrazine to nitrogen gas and water. | Rapid gas evolution. Ensure adequate venting. |
| Isopropanol | Highly reactive organometallics (if used) | Protonolysis.[18] | Less vigorous than water.[18] |
| Dry Ice (CO₂) | General | Acts as a coolant and inerting agent. | Can cause pressure buildup in a closed system. |
Table 2: Selection of quenching agents for common reactive species.
Protocol 2: Safe Handling and Use of Hydrazine Hydrate
Objective: To establish a standard operating procedure (SOP) for the safe handling of hydrazine hydrate in synthesis.
Procedure:
-
Engineering Controls: All handling of hydrazine hydrate must be performed inside a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof goggles or a face shield, and chemical-resistant gloves (nitrile gloves are a minimum requirement).[12]
-
Preparation:
-
Dispensing:
-
Transfer the required amount of hydrazine hydrate from the storage container to a graduated cylinder or beaker inside the hood.
-
If creating a solution, add the hydrazine hydrate to the solvent (never the other way around). This dilution step can be exothermic.
-
-
Reaction Addition:
-
Use a pressure-equalizing addition funnel or a syringe pump for controlled, dropwise addition to the reaction vessel.
-
Continuously monitor the internal temperature of the reaction.
-
-
Waste Disposal:
-
Quench any residual hydrazine in equipment with a suitable agent (e.g., dilute sodium hypochlorite solution) before cleaning.
-
Dispose of all hydrazine-containing waste in a designated, properly labeled hazardous waste container.[11]
-
References
- Hydrazine Hydr
- Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]
- How To Run A Reaction: The Quench. University of Rochester - Department of Chemistry. [Link]
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Model based control strategies for a chemical batch reactor with exothermic reactions. SciSpace. [Link]
- Common Standard Operating Procedure. University of Nebraska-Lincoln - Environmental Health and Safety. [Link]
- A Report on Reagents and its Quenching Methods. Open Access Journals. [Link]
- What Is Batch Reactor In Chemical Engineering? Chemistry For Everyone - YouTube. [Link]
- Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via Co-Melting Crystallization Method.
- Advanced Control of Batch Reactor Temper
- Control Strategies For Managing Exothermic Reactions In Flow.
- Quenching and Disposal of Liquid Pyrophoric Materials. University of California, Santa Barbara - Environmental Health and Safety. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
- Process for the preparation of 3-amino-5-methylpyrazole.
- 3(5)-aminopyrazole. Organic Syntheses. [Link]
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
- Process for the preparation of pyrazole and its derivatives.
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- Recent developments in aminopyrazole chemistry. Arkivoc. [Link]
- Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Deriv
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Reaction Chemistry & Engineering. Spiral. [Link]
- Dicarbonyl + Hydrazine -> Cyclic compound? Reddit. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. reddit.com [reddit.com]
- 8. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lanxess.com [lanxess.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. fishersci.com [fishersci.com]
- 14. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 15. rsc.org [rsc.org]
- 16. youtube.com [youtube.com]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. chemistry.nd.edu [chemistry.nd.edu]
- 19. rroij.com [rroij.com]
- 20. lifechempharma.com [lifechempharma.com]
- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection. Pyrazoles are a cornerstone of medicinal chemistry and materials science, and achieving efficient, selective, and sustainable synthesis is paramount.[1][2][3] This document provides expert-driven advice in a direct question-and-answer format to address common challenges and frequently asked questions encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst choice and reaction conditions.
Q1: What are the primary catalytic strategies for pyrazole synthesis?
The most prevalent method for pyrazole synthesis is the Knorr cyclocondensation , which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] The efficiency of this reaction is almost always dependent on a catalyst. The catalytic strategies can be broadly categorized as:
-
Acid Catalysis: This is the most traditional and widely used method.[4][6] Protic acids (like acetic acid) or Lewis acids (like Sc(OTf)₃, Cu(OTf)₂) activate the carbonyl group of the dicarbonyl compound, facilitating nucleophilic attack by the hydrazine.[7][8][9]
-
Base Catalysis: In some methods, particularly those involving 1,3-dipolar cycloadditions or specific multicomponent reactions, a base (like DBU) is used to generate a reactive intermediate.[10][11]
-
Metal-Mediated Catalysis: Transition metals like Ruthenium, Copper, Silver, and Nickel can catalyze pyrazole synthesis through various mechanisms, including hydrogen transfer, aerobic oxidation, or multicomponent couplings.[1][8][12][13] These are often employed for syntheses that do not use traditional 1,3-dicarbonyl precursors.[1][12]
-
Green Catalysis: An increasing focus is on sustainable methods using recyclable heterogeneous catalysts, benign solvents like water, and energy-efficient conditions (e.g., microwave irradiation).[2][14][15][16][17] Catalysts like nano-ZnO, ammonium chloride, and various supported metal oxides fall into this category.[3][14][18]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
This decision depends on the specific priorities of your synthesis. The key differences are summarized below:
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Active Sites | Well-defined, single-site catalysis.[19] | Often not well-defined; activity can vary.[19] |
| Selectivity | High selectivity is often achievable due to easy fine-tuning of ligand properties.[19] | Selectivity can be lower and more difficult to control.[19] |
| Reaction Conditions | Typically milder conditions (e.g., room temperature).[7][12] | May require higher temperatures; potential for diffusion limitations.[19] |
| Separation | Difficult and often expensive; product may be contaminated with catalyst residue.[15][19] | Simple separation (e.g., filtration).[15][19] |
| Reusability | Generally not reusable, making them less cost-effective for large-scale synthesis.[19] | Excellent reusability is a key advantage, promoting green chemistry principles.[2][15] |
| Examples | Acetic Acid, Silver Triflate (AgOTf), Sc(OTf)₃, Ru-complexes.[1][3][7][8] | Nano-oxides (ZnO, Co₃O₄), supported acids (Amberlyst-70), metal-organic frameworks.[3][15] |
Expert Insight: For discovery chemistry and small-scale synthesis where high selectivity and mild conditions are paramount, a homogeneous catalyst might be preferred. For process development, large-scale synthesis, and applications where sustainability is critical, a heterogeneous catalyst is almost always the superior choice due to its ease of separation and reusability.[15][19]
Q3: What is the mechanistic role of an acid catalyst in the Knorr synthesis?
In the Knorr pyrazole synthesis, an acid catalyst plays a crucial role in accelerating what is often the rate-determining step.[4][5] The mechanism proceeds as follows:
-
Carbonyl Activation: The acid protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack & Imine Formation: A nitrogen atom from the hydrazine attacks the activated carbonyl carbon. Subsequent dehydration leads to the formation of a hydrazone (an imine intermediate).
-
Intramolecular Cyclization: The second nitrogen of the hydrazine then attacks the other carbonyl group, which may also be activated by the catalyst.
-
Dehydration & Aromatization: This cyclized intermediate (a hydroxylpyrazolidine) undergoes a final acid-catalyzed dehydration step to form the stable, aromatic pyrazole ring and regenerate the catalyst.[4][6]
Caption: Simplified mechanism of acid-catalyzed Knorr pyrazole synthesis.
Q4: How can I make my pyrazole synthesis "greener"?
Adopting green chemistry principles for pyrazole synthesis is a major focus in modern organic chemistry.[2][17] Key strategies include:
-
Catalyst Choice: Utilize heterogeneous catalysts that can be easily recovered and reused for multiple cycles, such as metal nanoparticles or supported acids.[15][20] Bio-catalysts like acylated Guar-gum are also emerging options.[21]
-
Solvent Selection: Replace traditional volatile organic compounds (VOCs) with greener alternatives. Water is an excellent choice and has been used successfully in many catalytic systems.[16][22] Solvent-free conditions, often assisted by microwave irradiation, are another powerful approach.[18][21]
-
Energy Efficiency: Employ alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating.[15][18]
-
Atom Economy: Whenever possible, use multicomponent reactions (MCRs) where three or more reactants are combined in a single pot to form the product, minimizing waste and purification steps.[15][23][24]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q: My reaction has a very low yield or is not working at all. What should I check?
A: Low or no product formation is a common issue with several potential causes. Systematically investigate the following:
-
Catalyst Inactivity/Incompatibility:
-
Cause: The chosen catalyst may not be active enough for your specific substrates. For example, sterically hindered 1,3-dicarbonyls may require a stronger Lewis acid than a simple protic acid.
-
Solution: Screen a panel of catalysts. If using a mild acid like acetic acid fails, consider a stronger Lewis acid like Sc(OTf)₃ or a metal-based catalyst.[8] For syntheses involving diols instead of dicarbonyls, specific ruthenium-based hydrogen transfer catalysts are necessary.[1]
-
-
Incorrect Catalyst Loading:
-
Cause: Both too little and too much catalyst can be detrimental. Insufficient catalyst leads to slow or incomplete conversion. Excess catalyst can sometimes promote side reactions.
-
Solution: Perform a catalyst loading optimization study. Start with the literature-recomended loading (e.g., 1-10 mol%) and vary it to find the optimal concentration for your reaction.[13][15]
-
-
Catalyst Poisoning:
-
Cause: Impurities in your starting materials or solvent (e.g., sulfur compounds, water in moisture-sensitive reactions) can bind to the catalyst's active sites and deactivate it.
-
Solution: Ensure your reactants and solvent are pure and dry, especially when using sensitive transition-metal catalysts. Use activated molecular sieves if necessary.[25]
-
-
Sub-optimal Reaction Conditions:
-
Cause: The temperature may be too low for the reaction to proceed at a reasonable rate, or the chosen solvent may not be appropriate.
-
Solution: Try increasing the reaction temperature incrementally. If the reaction is still slow, consider switching to a higher-boiling point solvent. A condition screen is often necessary for novel substrates.[21][26]
-
Q: I am getting a mixture of regioisomers. How can I improve the selectivity?
A: Regioisomer formation is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls. [5][23]
-
Understand the Cause: The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to two possible isomers.[4] This is governed by the electronic and steric properties of the dicarbonyl's substituents and the reaction pH.[5]
-
Modify the Solvent: The choice of solvent can significantly influence regioselectivity. For the condensation of arylhydrazines, switching from a protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMA) can dramatically improve selectivity for a single isomer.[3][11]
-
Control the pH: The reaction mechanism and the nucleophilicity of the hydrazine are pH-dependent.[5] Carefully controlling the acidity can favor one reaction pathway over another. Consider using buffered conditions or specific acid catalysts known to impart regiocontrol.
-
Choose a Directed Synthesis: If controlling selectivity via reaction conditions fails, a different synthetic strategy may be needed. Methods that build the pyrazole ring through different bond disconnections, such as 1,3-dipolar cycloadditions of sydnones to alkynes, can offer exquisite regiocontrol.[10]
Caption: Decision workflow for initial catalyst selection.
Q: My heterogeneous catalyst is losing activity after a few cycles. What is happening?
A: Catalyst deactivation is a common issue with heterogeneous systems.
-
Leaching:
-
Cause: The active catalytic species (e.g., metal ions) may be dissolving from the solid support into the reaction medium.
-
Solution: Analyze the reaction filtrate for traces of the active metal using ICP-MS. If leaching is confirmed, consider a support with stronger binding properties or modify the surface to better anchor the catalytic sites.
-
-
Fouling/Coking:
-
Cause: Polymeric byproducts or tars can deposit on the catalyst surface, blocking the active sites.
-
Solution: After the reaction, wash the catalyst with a solvent capable of dissolving the potential foulants. In some cases, calcination (heating to a high temperature in air or an inert atmosphere) can burn off organic residues and regenerate the catalyst.
-
-
Sintering:
-
Cause: If using a nanoparticulate catalyst at high temperatures, the small particles can agglomerate into larger ones, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature. Choose a support material that stabilizes the nanoparticles and prevents their migration.
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Homogeneous Acid-Catalyzed Knorr Pyrazole Synthesis
This protocol is a general starting point for the synthesis of a 3,5-disubstituted pyrazole using acetic acid as a catalyst.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent (approx. 0.2 M concentration) followed by the hydrazine derivative (1.0 - 1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 - 0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: General Procedure for Heterogeneous Catalysis and Catalyst Recovery
This protocol uses a recyclable solid acid catalyst like Amberlyst-70.[3]
-
Setup: To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and the heterogeneous catalyst (e.g., Amberlyst-70, 10 wt%).
-
Solvent: Add an appropriate solvent (e.g., water or ethanol).[3][16]
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to reflux) and monitor by TLC or LC-MS.
-
Catalyst Recovery: Upon completion, cool the reaction mixture and separate the catalyst by simple filtration.
-
Catalyst Regeneration: Wash the recovered catalyst sequentially with the reaction solvent, then a more volatile solvent like acetone, and dry it in an oven. The catalyst is now ready for reuse in a subsequent batch.
-
Product Isolation: Isolate the product from the filtrate, typically by solvent evaporation followed by purification as described in Protocol 1.
Section 4: References
-
Jetir. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
-
National Center for Biotechnology Information. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC.
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
-
MDPI. (n.d.). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
-
American Chemical Society. (2016). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
-
Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
-
American Chemical Society. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
-
Pharmacophore. (n.d.). Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists.
-
PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
-
BenchChem. (2025). A Comparative Guide to Catalysts for Pyrazole Synthesis.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
-
National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
-
American Chemical Society. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole....
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
-
ResearchGate. (n.d.). Optimization of reaction conditions.
-
MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles.
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
-
MDPI. (n.d.). Homogeneous vs Heterogeneous Catalysts.
-
National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
-
ResearchGate. (2022). eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. jetir.org [jetir.org]
- 15. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmacophorejournal.com [pharmacophorejournal.com]
- 19. ethz.ch [ethz.ch]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 24. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Accelerating 3-Aminopyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-aminopyrazoles. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes, with a primary focus on reducing reaction times while maintaining high yields and purity. The following sections provide answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to significantly reduce reaction time for 3-aminopyrazole synthesis?
The most effective and widely adopted method for drastically cutting down synthesis time is the use of microwave-assisted organic synthesis (MAOS) . Conventional methods, which often involve refluxing for several hours (from 6 to 24 hours), can be reduced to mere minutes using microwave irradiation.[1][2][3] For instance, the condensation of β-ketonitriles with hydrazines can be completed in 2-4 minutes under microwave conditions, compared to 16 hours via conventional refluxing.[2][4]
The acceleration is due to the efficient and rapid heating of the polar reaction mixture by microwave energy, which leads to a substantial increase in the reaction rate. This technique has been shown to reduce reaction times by at least tenfold without negatively impacting the regioselective outcome of the reaction.[1]
Another key strategy is the use of catalysts . Acid catalysts, such as p-toluenesulphonic acid (p-TSA), have proven highly effective in accelerating the condensation reaction between β-ketonitriles and hydrazines, leading to excellent yields (>95%) in shorter timeframes even under microwave conditions.[2]
Q2: How does microwave-assisted synthesis compare to conventional heating for this reaction?
The difference is substantial, both in reaction time and often in yield and product purity. Microwave heating provides rapid, uniform, and localized heating directly to the reactant molecules, whereas conventional heating (e.g., an oil bath) relies on slower, less efficient heat transfer through convection.
Causality: The key synthetic route to 3-aminopyrazoles is the condensation of a hydrazine with a 1,3-dielectrophilic compound, typically a β-ketonitrile or an α,β-unsaturated nitrile.[1] This reaction involves a nucleophilic attack followed by cyclization and dehydration. Microwave energy efficiently excites polar molecules like hydrazines and the carbonyl/nitrile groups of the substrate, overcoming the activation energy barrier much more quickly than conventional heating. This minimizes the formation of degradation byproducts that can occur with prolonged exposure to high temperatures.
Here is a comparative summary based on literature data:
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MAOS) | Source(s) |
| Reaction Time | 1-16 hours | 2-20 minutes | [2][4] |
| Typical Yield | 30-70% (uncatalyzed) | >90% (with catalyst) | [2] |
| Energy Efficiency | Low | High | [2] |
| Side Products | Higher potential due to long heating | Minimized due to short reaction time | [2] |
Q3: What is the role of a catalyst, like p-TSA, in speeding up the reaction?
An acid catalyst like p-toluenesulphonic acid (p-TSA) acts as a proton donor, which activates the electrophilic partner in the reaction (the β-ketonitrile).
Mechanism of Action:
-
Activation of Carbonyl/Nitrile: The catalyst protonates the oxygen of the carbonyl group (or the nitrogen of the nitrile group) of the β-ketonitrile.
-
Increased Electrophilicity: This protonation makes the carbonyl/nitrile carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic amino group of the hydrazine.
-
Accelerated Condensation: This enhanced reactivity dramatically speeds up the initial condensation step, which is often the rate-limiting step in the sequence.
-
Facilitated Dehydration: The catalyst also facilitates the final dehydration step, leading to the formation of the stable aromatic pyrazole ring.
Using a catalyst like p-TSA is particularly effective in microwave-assisted syntheses, where the combination of rapid heating and chemical activation leads to exceptionally fast and high-yielding reactions.[2]
Q4: Can solvent choice impact the reaction speed?
Yes, the choice of solvent is critical. For microwave-assisted synthesis, a polar solvent that absorbs microwave energy efficiently is preferred. Ethanol is a common and effective choice.[3] For conventional heating, higher-boiling point solvents like dioxane or toluene can be used to achieve the necessary reaction temperatures, although this often requires longer reflux times.[1][5]
In some cases, greener solvents like water or polyethylene glycol (PEG-400) have been used successfully, particularly in multicomponent reactions, offering both environmental benefits and potentially faster reaction rates in specific systems.[6][7] The key is to ensure the starting materials are sufficiently soluble at the reaction temperature to allow the reaction to proceed efficiently.
Troubleshooting Guide
Problem: My reaction is extremely slow, even with heating. What are the likely causes and solutions?
-
Question: I'm attempting a conventional synthesis of a 3-aminopyrazole from a β-ketonitrile and a substituted hydrazine in refluxing ethanol, but after 12 hours, TLC analysis shows mostly starting material. What's going wrong?
-
Answer & Solutions:
-
Insufficient Activation: The electrophilicity of your β-ketonitrile might be low, or the nucleophilicity of your hydrazine might be sterically hindered or reduced by electron-withdrawing groups.
-
Inadequate Temperature: Your reflux temperature may be too low for the specific substrates.
-
Reagent Quality: Ensure your hydrazine is not degraded. Hydrazine and its derivatives can be sensitive to air and moisture.
-
Solution: Use a freshly opened bottle of hydrazine hydrate or purify it by distillation if necessary.
-
-
Problem: I'm observing low yields despite the reaction going to completion. How can I improve this?
-
Question: My reaction appears complete by TLC, but after workup and purification, my yield of the desired 3-aminopyrazole is only 40%. Where is my product going?
-
Answer & Solutions:
-
Side Product Formation: Prolonged heating in conventional methods can lead to the formation of byproducts or degradation of the aminopyrazole product.[2]
-
Solution: Drastically reduce the reaction time by using microwave irradiation. This minimizes the thermal stress on the reactants and products, often leading to cleaner reaction profiles and higher isolated yields.
-
-
Workup Issues: 3-aminopyrazoles can have some water solubility, and product may be lost during aqueous extraction phases.
-
Solution: After the primary extraction with a solvent like ethyl acetate, re-extract the aqueous layer several times. Ensure the aqueous layer is saturated with brine to decrease the solubility of the organic product.
-
-
Neutralization Step: In syntheses that start with a base-catalyzed Claisen condensation to form the β-ketonitrile in situ, the residual base can hinder the subsequent acid-catalyzed cyclization with hydrazine.
-
Solution: Before adding the hydrazine, carefully neutralize the reaction mixture with an acid (e.g., H₂SO₄ or acetic acid) to optimize the conditions for the cyclization step.[1]
-
-
Problem: I'm getting a mixture of regioisomers (3-amino vs. 5-aminopyrazole). How can I control the regioselectivity?
-
Question: I'm reacting an unsymmetrical α,β-unsaturated nitrile with phenylhydrazine and obtaining a mixture of the N-phenyl-3-aminopyrazole and N-phenyl-5-aminopyrazole. How can I favor the 3-amino isomer?
-
Answer & Solutions: The regioselectivity of the cyclization with a substituted hydrazine is highly dependent on the reaction conditions, particularly the pH. The two nitrogen atoms of a substituted hydrazine have different nucleophilicities.
-
For 3-Aminopyrazole (Kinetic Product): The formation of the 3-amino isomer is often favored under basic conditions. The more nucleophilic, less sterically hindered terminal nitrogen of the substituted hydrazine attacks the β-carbon of the unsaturated nitrile first.
-
Solution: Perform the reaction using a base like sodium ethoxide (EtONa) in ethanol. This condition has been shown to selectively yield the 3-aminopyrazole isomer.[1]
-
-
For 5-Aminopyrazole (Thermodynamic Product): Acidic conditions tend to favor the 5-amino isomer.
-
Controlling Factor: Using acetic acid (AcOH) in a solvent like toluene under microwave activation has been demonstrated to produce the 5-aminopyrazole regioisomer with high selectivity.[1]
-
Workflow for Regioselectivity Control
Caption: Controlling regioselectivity in aminopyrazole synthesis.
-
Problem: The reaction mixture solidifies during the process. What should I do?
-
Question: While running the reaction, the product precipitated and my magnetic stirrer can no longer stir the mixture effectively.
-
Answer & Solutions: This is a common issue, especially in concentrated reactions where the product is a solid with low solubility in the reaction solvent.
-
Solution 1 (Dilution): Add more solvent to keep the product dissolved until the reaction is complete.
-
Solution 2 (Mechanical Stirring): For larger-scale reactions, a mechanical overhead stirrer is essential as it has much more torque than a magnetic stir bar and can handle thick slurries.[8] Inadequate stirring can lead to localized overheating and incomplete reaction, resulting in lower yields and more impurities.[8]
-
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-Amino-1H-pyrazoles with p-TSA Catalyst
This protocol is adapted from the work of Rama Rao et al. and is highly effective for rapid synthesis.[2]
Materials:
-
β-ketonitrile (10 mmol)
-
Hydrazine derivative (10 mmol)
-
p-Toluenesulphonic acid (p-TSA) (0.1 mmol)
-
Ethanol or Toluene (5 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
Combine the β-ketonitrile (10 mmol), hydrazine (10 mmol), and p-TSA (0.1 mmol) in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Add the solvent (5 mL) and seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 3-5 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature using compressed air.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add 10 mL of 5% ethyl acetate in hexane and stir for 10 minutes to wash the solid.
-
Filter the solid product, wash with cold hexane, and dry under vacuum to obtain the pure 3-amino-1H-pyrazole.
Workflow Diagram for MAOS Protocol
Caption: Step-by-step workflow for microwave-assisted synthesis.
References
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Laboratoire de Chimie Moléculaire.
- Rama Rao, B., Venkateshwarlu, G., Sunitha, P., & Shiva Kumar, K. (n.d.). Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid. Trade Science Inc.
- Çalıskan, R. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society Section A: Chemistry.
- Bavetsias, V. et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
- El-ziaty, A. K., El-Sawy, E. R., & Abu-El-khair, R. M. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
- Reddy, C. R. et al. (2016). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate.
- Barjesteh, H. et al. (2019). Scheme 15: Synthesis of 3-aminopyrazoles. ResearchGate.
- Dorn, H. C., & von Schnering, H. G. (1973). 3(5)-AMINOPYRAZOLE. Organic Syntheses.
- Al-Issa, S. A. et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.
- Various Authors. (2023). Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. MDPI.
- Koutentis, P. A. et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances.
- Shawali, A. S. (2017). Cyclization reaction with 3‐amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines. ResearchGate.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. tsijournals.com [tsijournals.com]
- 3. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comprehensive Guide to the 13C NMR Analysis of (3-Amino-1H-pyrazol-5-yl)methanol: A Comparative Approach
Introduction: The Structural Nuances of a Versatile Heterocycle
(3-Amino-1H-pyrazol-5-yl)methanol is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its substituted pyrazole core is a privileged scaffold found in numerous biologically active molecules. The presence of three distinct functional groups—an amine, a primary alcohol, and the pyrazole ring itself—offers multiple points for chemical modification, making it a valuable building block in drug discovery and development.
However, this structural richness presents a significant analytical challenge. Substituted N-H pyrazoles can exist as a mixture of tautomers, and synthetic routes can often yield regioisomers. Consequently, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for any further research. While several analytical techniques can provide structural information, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a definitive, non-destructive method for elucidating the carbon skeleton.
This guide provides an in-depth analysis of the 13C NMR spectrum of this compound, offers a comparative perspective against other common analytical techniques, and presents a robust experimental protocol for acquiring high-quality data.
Deciphering the Carbon Skeleton: Interpreting the 13C NMR Spectrum
The power of 13C NMR lies in its ability to provide a distinct signal for each unique carbon atom in a molecule, with a wide chemical shift range that minimizes signal overlap.[1] For this compound, we expect to observe four distinct signals corresponding to the four carbon atoms in its structure.

The chemical environment of each carbon, dictated by hybridization and proximity to electron-withdrawing or donating groups, determines its chemical shift (δ). Based on extensive literature on substituted pyrazoles, we can predict the approximate chemical shifts for our target molecule.[2][3][4]
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for this compound, typically recorded in a polar aprotic solvent like DMSO-d₆ to ensure solubility and minimize proton exchange issues.
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Prediction |
| C3 | sp² | 150 - 160 | Attached to two nitrogen atoms and an electron-donating amino group (-NH₂). The amino group's resonance effect shields this carbon, but its position within the heterocyclic ring results in a downfield shift. Studies on 3(5)-aminopyrazoles support this range.[4] |
| C4 | sp² | 90 - 100 | This is a standard C-H carbon in the pyrazole ring. Its chemical shift is highly characteristic and typically appears in this upfield region for pyrazoles, distinct from other aromatic systems.[2] |
| C5 | sp² | 140 - 150 | Attached to two nitrogen atoms and the electron-withdrawing hydroxymethyl group (-CH₂OH). This carbon is generally downfield compared to C4. The precise shift is influenced by the tautomeric equilibrium.[5] |
| C6 (-CH₂OH) | sp³ | 55 - 65 | A typical sp³ hybridized carbon attached to an oxygen atom. The electronegativity of oxygen deshields the carbon, shifting it downfield from a standard alkane carbon. |
Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.
A key aspect to consider is the potential for annular tautomerism, where the N-H proton can reside on either nitrogen of the pyrazole ring. In solution, this exchange can be rapid on the NMR timescale, leading to averaged signals for C3 and C5.[5] However, the substitution pattern of this compound makes the two tautomers non-equivalent, and one form is expected to predominate, typically resulting in distinct signals.
A Comparative Analysis: Positioning 13C NMR Among Alternative Techniques
While 13C NMR is powerful, a comprehensive characterization often involves a suite of analytical methods. Understanding the strengths and limitations of each is crucial for an efficient workflow.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| 13C NMR | - Direct observation of the carbon backbone.- Confirms the number of unique carbons (4 expected).- Chemical shifts provide definitive evidence of functional group attachment (e.g., C-NH₂, C-CH₂OH). | - Wide spectral dispersion minimizes peak overlap.[1]- Directly probes the core structure. | - Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.- Does not provide information on proton connectivity. |
| 1H NMR | - Confirms the number and type of protons.- Shows signals for NH₂, OH, CH₂ and the pyrazole C4-H.- Coupling patterns can help establish connectivity. | - High sensitivity and rapid acquisition.- Integration provides relative proton counts. | - Signal for the pyrazole C4-H can be broad.- Exchangeable protons (NH₂, OH, N1-H) may give broad signals or not be observed, depending on the solvent. |
| 2D NMR (HMBC, HSQC) | - HMBC: Shows correlations between protons and carbons over 2-3 bonds, confirming the C3-NH₂ and C5-CH₂OH connectivity.[6]- HSQC: Correlates directly bonded C-H pairs (C4-H4 and C6-H6). | - Provides unambiguous evidence of molecular connectivity.- Essential for distinguishing between potential regioisomers. | - Requires more instrument time than 1D experiments.- Interpretation can be more complex. |
| Mass Spectrometry (MS) | - Provides the molecular weight of the compound, confirming the molecular formula.[6]- Fragmentation patterns can offer some structural clues. | - Extremely high sensitivity, requiring minimal sample.- Provides definitive molecular formula when using high-resolution MS. | - Generally cannot distinguish between isomers (e.g., 3-amino-5-hydroxymethyl vs. 5-amino-3-hydroxymethyl) as they have the same mass.[6] |
| FT-IR Spectroscopy | - Confirms the presence of key functional groups: N-H stretches (amine), O-H stretch (alcohol), C-N and C=C stretches (pyrazole ring).[7] | - Fast, simple, and requires minimal sample preparation. | - Provides no information on the carbon skeleton or connectivity.- Spectrum can be complex and peaks can be broad. |
| X-Ray Crystallography | - Provides the absolute, unambiguous 3D structure of the molecule in the solid state.[6] | - The "gold standard" for structure elucidation. | - Requires a suitable single crystal, which can be difficult and time-consuming to grow.- The solid-state structure may not represent the dominant species in solution. |
Experimental Protocol: A Self-Validating Workflow for 13C NMR Analysis
This protocol is designed to yield a high-quality, interpretable 13C NMR spectrum. The choices made at each step are critical for ensuring data integrity.
Sample Preparation
-
Objective: To prepare a homogeneous solution of the analyte at a suitable concentration in an appropriate deuterated solvent.
-
Methodology:
-
Weigh approximately 15-25 mg of this compound directly into a clean, dry 5 mm NMR tube. The higher concentration is necessary to compensate for the low natural abundance of the ¹³C isotope.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice for this molecule. Its high polarity effectively dissolves the polar analyte. Furthermore, it slows down the exchange rate of N-H and O-H protons, allowing them to be observed in the ¹H spectrum, which is often run concurrently.
-
-
Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference point.
-
Cap the NMR tube and vortex gently for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution is required.
-
Instrument Setup & Data Acquisition
-
Objective: To acquire a proton-decoupled ¹³C spectrum with a high signal-to-noise ratio.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Key Parameters:
-
Experiment: zgpg30 (or a similar pulse program for quantitative ¹³C with proton decoupling).
-
Frequency: Approximately 100 MHz (on a 400 MHz instrument).
-
Spectral Width: 0 to 220 ppm. This wide range ensures all carbon signals, from the sp³ -CH₂OH to the sp² pyrazole carbons, are captured.[8]
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial to allow carbon nuclei to relax back to equilibrium, ensuring signal intensities are more representative.
-
Number of Scans (NS): 1024 to 4096. A large number of scans is required to achieve an adequate signal-to-noise ratio for the insensitive ¹³C nucleus.
-
Data Processing
-
Objective: To transform the raw data (FID) into an interpretable spectrum.
-
Methodology:
-
Apply an exponential multiplication (line broadening of 0.5 - 1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain data to the frequency domain.
-
Phase the spectrum manually to ensure all peaks are in the positive absorptive phase.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Perform a baseline correction to ensure the baseline is flat across the spectrum.
-
Workflow Diagram
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
The 13C NMR spectrum of this compound provides direct and unambiguous insight into its carbon framework. When interpreted in conjunction with data from other techniques like ¹H NMR and Mass Spectrometry, it forms the cornerstone of a comprehensive structural elucidation package. The predicted chemical shifts serve as a reliable guide for spectral assignment, and the detailed experimental protocol ensures the acquisition of high-quality, trustworthy data. For any researcher working with this versatile pyrazole building block, a thorough understanding and application of 13C NMR analysis are indispensable for ensuring scientific integrity and advancing their research goals.
References
- Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications.
- Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- Slideshare. C-13 NMR Spectroscopy.
- ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(12), 978-985.
- ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
- Mesbah Energy. Spectroscopy 13C NMR and 1H NMR.
- ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
- Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy.
- Martins, M. A. P., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(18), 4104.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C-13 NMR Spectroscopy | PPTX [slideshare.net]
A Comparative Guide to the Mass Spectrometry of (3-Amino-1H-pyrazol-5-yl)methanol and its Alternatives
For researchers, scientists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. (3-Amino-1H-pyrazol-5-yl)methanol, a substituted aminopyrazole, represents a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities of the pyrazole scaffold.[1][2] This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of this compound, alongside a discussion of alternative analytical techniques. The methodologies presented are grounded in established principles of analytical chemistry, with a focus on providing actionable, field-proven insights.
The Analytical Challenge: Polarity and Thermal Stability
This compound possesses both a primary amino group and a primary alcohol (methanol) group. These functional groups render the molecule highly polar and capable of extensive hydrogen bonding. This polarity presents a significant challenge for traditional reversed-phase liquid chromatography and can also affect its volatility for gas chromatography. Furthermore, while the pyrazole ring itself is relatively stable, the presence of the amino and methanol substituents may lead to thermal degradation at elevated temperatures, a critical consideration for GC-based methods.
Mass Spectrometry Approaches: A Head-to-Head Comparison
Mass spectrometry, coupled with a chromatographic separation technique, is the cornerstone for the identification and quantification of organic molecules. For this compound, two primary hyphenated techniques are considered: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the latter typically requiring chemical derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Polar Analytes
LC-MS is generally the preferred method for analyzing polar and non-volatile compounds like this compound.[3] The ability to analyze compounds directly in the liquid phase circumvents the need for derivatization and avoids potential thermal degradation.
Methodology & Rationale
The primary challenge in the LC-MS analysis of highly polar compounds is achieving adequate retention on the chromatographic column.[3] Standard C18 reversed-phase columns often provide poor retention for such analytes. To overcome this, several specialized LC approaches can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention of polar compounds.
-
Mixed-Mode Liquid Chromatography (MMLC): MMLC columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction for enhanced retention of polar and charged analytes.[4][5] Given that the amino group of this compound can be protonated, MMLC with cation exchange properties is a particularly attractive option.
Experimental Protocol: LC-MS Analysis
Below is a detailed, step-by-step protocol for the LC-MS analysis of this compound using a mixed-mode approach.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
- Prepare a series of dilutions from the stock solution to establish a calibration curve for quantification. The solvent for dilution should match the initial mobile phase conditions.
2. Liquid Chromatography Conditions:
- Column: A mixed-mode column with both reversed-phase and cation exchange functionalities (e.g., a Primesep 200 column) is recommended.[4]
- Mobile Phase A: 0.1% Formic acid in water. The formic acid serves to protonate the amino group, facilitating ion-exchange interactions and improving peak shape.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A gradient elution is typically employed to ensure adequate separation from any impurities and to elute the analyte with a good peak shape. A starting condition with a high percentage of organic solvent (e.g., 95% B) is common for HILIC-like separations on a mixed-mode column, gradually decreasing to elute the polar analyte.
- Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for analytical scale columns.
- Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.[4]
- Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization (ESI) is the most suitable ionization technique for polar molecules like this compound.[6] Positive ion mode should be used to detect the protonated molecule [M+H]⁺.
- MS Parameters:
- Capillary Voltage: ~3.0-4.0 kV.
- Drying Gas (Nitrogen) Temperature: 250-350 °C.[4]
- Drying Gas Flow: 8-12 L/min.[4]
- Nebulizer Pressure: 30-40 psi.[4]
- Data Acquisition: Data can be acquired in full scan mode to obtain the mass spectrum of the analyte and any co-eluting species. For targeted quantification, Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and selectivity.[7]
Expected Mass Spectrum and Fragmentation
-
Parent Ion: In positive mode ESI, the expected parent ion will be the protonated molecule, [M+H]⁺.
-
Key Fragmentations: Collision-Induced Dissociation (CID) of the parent ion is likely to involve:
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: An Alternative Approach
Direct GC-MS analysis of this compound is challenging due to its low volatility and the presence of active hydrogens on the amino and hydroxyl groups, which can lead to poor peak shape and interactions with the GC system.[11] Chemical derivatization is a necessary step to overcome these limitations.
Derivatization Strategy: Silylation
Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[12] This process increases the volatility and thermal stability of the analyte while reducing its polarity.
Experimental Protocol: GC-MS Analysis with Silylation
1. Derivatization:
- Place a known amount of the dried sample (e.g., 100 µg) into a reaction vial.
- Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[12]
- Add a suitable solvent, such as pyridine or acetonitrile.
- Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization of both the amino and hydroxyl groups.
2. Gas Chromatography Conditions:
- Column: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point for separating the derivatized analyte from any byproducts.[13]
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: A temperature gradient is essential for good separation. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
- Injector: Splitless injection is often preferred for trace analysis.
3. Mass Spectrometry Conditions:
- Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS.
- Data Acquisition: Full scan mode is typically used to obtain the mass spectrum for structural elucidation and library matching.
Expected Mass Spectrum of the Derivatized Compound
The derivatized this compound will have two TMS groups, one on the amino group and one on the hydroxyl group. The mass spectrum will be significantly different from the underivatized compound and will be characterized by ions containing silicon.
Comparison of Mass Spectrometry Techniques
| Feature | LC-MS | GC-MS with Derivatization |
| Sample Preparation | Simpler, direct injection of dissolved sample. | More complex, requires a derivatization step.[11] |
| Analyte Compatibility | Ideal for polar, non-volatile, and thermally labile compounds. | Suitable for volatile and semi-volatile compounds; derivatization extends the range to some polar compounds. |
| Risk of Degradation | Lower risk of thermal degradation. | Potential for thermal degradation in the injector or column. |
| Chromatography | Specialized columns (HILIC, MMLC) may be needed for good retention of highly polar analytes.[3][4] | High-resolution separation is achievable with capillary columns. |
| Mass Spectra | "Softer" ionization (ESI) typically yields the molecular ion, providing molecular weight information. | "Harder" ionization (EI) results in extensive fragmentation, providing a detailed fingerprint for structural elucidation and library matching. |
| Quantification | Excellent for quantitative analysis. | Reliable for quantification, but the derivatization step can introduce variability. |
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful technique for unambiguous structure elucidation.[14][15] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as N-H stretches from the amine, O-H stretches from the alcohol, and C=N and C=C stretches from the pyrazole ring.[14][15]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): If the compound possesses a suitable chromophore, HPLC-UV can be used for quantification. However, it lacks the specificity of mass spectrometric detection.
Conclusion and Recommendations
For the comprehensive analysis of this compound, a multi-faceted approach is recommended.
-
For Identification and Structural Confirmation: A combination of NMR and high-resolution LC-MS is the gold standard. NMR will provide the definitive structure, while high-resolution MS will confirm the elemental composition.
-
For Quantification in Complex Matrices: LC-MS/MS (using MRM mode) is the method of choice due to its high sensitivity and selectivity.[7] The use of a mixed-mode or HILIC column is strongly advised to achieve robust chromatography.
-
As an Alternative: GC-MS with silylation can be a viable alternative, particularly if LC-MS is not available. However, careful optimization of the derivatization and GC conditions is crucial for reliable results.
By understanding the inherent chemical properties of this compound and selecting the appropriate analytical strategy, researchers can ensure the generation of high-quality, reliable data to support their drug discovery and development efforts.
Visualizations
Caption: Workflow for GC-MS with silylation.
References
- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen. DOI: 10.5772/intechopen.81563. [Link]
- Open Research Library. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- ResearchGate. (n.d.). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
- National Institutes of Health. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
- ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l.
- ACS Publications. (2017).
- PubChem. (n.d.). (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
- (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- PubMed. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.
- PubMed. (2012). LC-MS metabolomics of polar compounds.
- PubChemLite. (n.d.). (3-amino-1-methyl-1h-pyrazol-5-yl)methanol.
- PubChem. (n.d.). 3-Amino-5-hydroxypyrazole.
- PubMed Central. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS.
- MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
- ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BiblioBoard [openresearchlibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Aminopyrazole Compounds
For researchers and professionals in drug development, understanding the molecular structure of active pharmaceutical ingredients (APIs) is paramount. Aminopyrazoles represent a vital class of heterocyclic compounds, forming the core scaffold in numerous pharmaceuticals due to their diverse biological activities.[1][2][3] Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the structural nuances of these compounds.
This guide moves beyond a simple recitation of spectral bands. It serves as a comparative framework, grounded in experimental data and theoretical principles, to empower you to interpret the vibrational spectra of aminopyrazole derivatives with confidence. We will explore the causality behind spectral features, delve into the critical role of tautomerism, and provide a robust, self-validating protocol for analysis.
The Vibrational Landscape of Aminopyrazoles: More Than the Sum of its Parts
An FTIR spectrum is a molecular fingerprint, revealing the vibrational modes of chemical bonds. For aminopyrazoles, the spectrum is a composite of vibrations from the pyrazole ring and its substituents. The position, intensity, and shape of these absorption bands are exquisitely sensitive to the molecule's electronic and structural environment.
A crucial consideration for this class of compounds is the phenomenon of prototropic tautomerism. The 3(5)-aminopyrazole system exists as an equilibrium between the 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) forms, which can interconvert through a 1,2-hydrogen shift.[4][5][6] Theoretical calculations and experimental data suggest that the 3-aminopyrazole tautomer is generally more stable.[4][5] This equilibrium is dynamic and can be influenced by the compound's physical state (solid vs. solution), solvent polarity, and the electronic nature of other substituents on the pyrazole ring.[7] FTIR is an excellent tool for probing this tautomerism, as the two forms present distinct vibrational signatures.
Characteristic Vibrational Regions
The FTIR spectrum of an aminopyrazole can be broadly divided into several key regions, each providing specific structural information.
-
N-H and C-H Stretching Region (3500 - 2800 cm⁻¹): This high-frequency region is dominated by the stretching vibrations of N-H bonds from the amino group and the pyrazole ring, as well as C-H bonds.
-
Amino Group (–NH₂): Primary amines typically exhibit two bands: an asymmetric stretching vibration (νₐₛ) at higher wavenumbers and a symmetric stretching vibration (νₛ) at lower wavenumbers. The presence of intermolecular hydrogen bonding can cause these bands to broaden and shift to lower frequencies.[8][9]
-
Pyrazole Ring N-H: The stretching of the N-H bond within the pyrazole ring itself usually appears as a broad band, often centered around 3100-3200 cm⁻¹, indicative of strong hydrogen bonding in the solid state.
-
Aromatic/Ring C-H: The C-H stretching vibrations of the pyrazole ring typically appear just above 3000 cm⁻¹.[10][11]
-
-
Fingerprint Region (1700 - 600 cm⁻¹): This complex region is rich with information and contains the stretching and bending vibrations that are most characteristic of the aminopyrazole scaffold.
-
N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the primary amino group (δNH₂) is a key marker, typically appearing as a strong band in the 1650 - 1580 cm⁻¹ range.
-
Ring Stretching (C=C, C=N, C-N): The pyrazole ring gives rise to a series of characteristic stretching vibrations between approximately 1620 cm⁻¹ and 1400 cm⁻¹.[10][12] These are complex, coupled vibrations involving the C=C and C=N bonds and are highly diagnostic for the heterocyclic core.
-
C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the pyrazole ring is typically observed in the 1350 - 1250 cm⁻¹ range.[10]
-
Comparative Analysis: Interpreting Spectral Variations
The true power of FTIR analysis lies in comparing the spectra of different but related compounds. Subtle shifts in peak position and intensity can reveal detailed information about electronic effects, substitution patterns, and intermolecular interactions.
Let's compare the expected spectral features of two fundamental isomers, 3-Amino-1H-pyrazole and a hypothetical alternative where the amino group is at a different position, alongside a substituted derivative.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | 3-Amino-1H-pyrazole | Alternative Aminopyrazole (e.g., 5-Amino) | Substituted Aminopyrazole (e.g., 4-Cyano-3-aminopyrazole) | Causality and Expert Interpretation |
| Amine ν(N-H) Asymmetric | 3450 - 3350 | ~3400 cm⁻¹ | ~3410 cm⁻¹ | ~3420 cm⁻¹ | The exact position is sensitive to hydrogen bonding. The electron-withdrawing cyano group can slightly alter the electron density on the amine, causing a minor shift. |
| Amine ν(N-H) Symmetric | 3350 - 3250 | ~3300 cm⁻¹ | ~3310 cm⁻¹ | ~3325 cm⁻¹ | Primary amines show two distinct N-H stretching bands. The separation between the asymmetric and symmetric bands is a useful diagnostic. |
| Ring ν(N-H) | 3200 - 3000 (Broad) | ~3150 cm⁻¹ | ~3140 cm⁻¹ | ~3160 cm⁻¹ | Broadness is a direct result of intermolecular N-H···N hydrogen bonding between pyrazole rings, a common feature in the solid state.[13][14] |
| Amine δ(N-H) Bending | 1650 - 1580 | ~1630 cm⁻¹ (Strong) | ~1625 cm⁻¹ (Strong) | ~1640 cm⁻¹ (Strong) | This is often one of the most intense and reliable peaks for identifying the primary amino group. Its position can be affected by conjugation with the ring. |
| Ring ν(C=N) & ν(C=C) | 1620 - 1400 | Multiple bands, e.g., ~1590, ~1520, ~1450 cm⁻¹ | Similar pattern, but with slight shifts due to tautomeric differences. | Shifts observed, e.g., ~1595, ~1530, ~1460 cm⁻¹ | These are coupled vibrations. The pattern of these bands is highly characteristic of the pyrazole ring itself and its substitution.[10] |
| Cyano ν(C≡N) | 2260 - 2220 | N/A | N/A | ~2230 cm⁻¹ (Sharp, Strong) | The C≡N stretch is an extremely characteristic and easily identifiable sharp peak, confirming the presence of the nitrile group.[1][15] |
Experimental Protocol: ATR-FTIR Analysis of Solid Aminopyrazoles
Attenuated Total Reflectance (ATR) is the preferred technique for solid powder analysis as it requires minimal to no sample preparation, ensuring high reproducibility and sample integrity.[16] This protocol is designed to be self-validating by incorporating a background scan to negate environmental interference.
Rationale for ATR
The choice of ATR over traditional methods like KBr pellets is deliberate. KBr pellets require extensive grinding and pressing, which can potentially induce polymorphic changes in the sample or introduce moisture (KBr is hygroscopic), altering the crucial hydrogen bonding patterns we aim to observe.[17] ATR analyzes the sample in its native state, providing a more accurate vibrational snapshot.[16][18]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) using a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe.[18][19]
-
Causality: Any residue from previous samples or cleaning solvents will contribute to the spectrum, creating artifacts. A pristine crystal surface is essential for a clean sample spectrum.
-
-
Background Acquisition:
-
With the clean, empty ATR crystal in place, run a background scan. This scan measures the ambient spectrum of the environment (e.g., atmospheric water vapor and CO₂).[18]
-
Trustworthiness: The instrument software will automatically subtract this background from the subsequent sample scan. This critical step ensures that the final spectrum contains only information from the sample itself.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg, just enough to cover the crystal) of the solid aminopyrazole powder directly onto the center of the ATR crystal.[19]
-
Lower the ATR pressure arm and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface.
-
Causality: The ATR effect relies on an evanescent wave that penetrates a few micrometers into the sample.[16] Good contact is critical to ensure sufficient interaction and a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample powder from the ATR crystal using a soft brush or wipe, followed by the solvent cleaning procedure in step 2.
-
Use the spectrometer software to perform an ATR correction if required (this accounts for the wavelength-dependent depth of penetration of the evanescent wave).
-
Baseline correction may be applied to remove any broad, rolling features and ensure the spectral baseline is flat.
-
Visualizing the Analytical Workflow & Molecular Logic
To provide a clear overview, the entire process from sample to interpretation and the key tautomeric relationship are illustrated below.
Caption: A flowchart of the ATR-FTIR experimental workflow.
Caption: Prototropic tautomerism between 3-AP and 5-AP forms.
Conclusion and Best Practices
FTIR spectroscopy is an indispensable tool for the structural characterization of aminopyrazole compounds. A successful analysis hinges not only on correct data acquisition but on a nuanced interpretation grounded in the principles of vibrational spectroscopy and an awareness of the unique chemical properties of the pyrazole ring, especially its tautomeric nature.
For drug development professionals, comparing the FTIR spectrum of a newly synthesized batch against a well-characterized reference standard is a rapid and effective method for confirming identity, purity, and consistency. Any significant deviations in the fingerprint region or changes in the N-H stretching bands could indicate the presence of impurities, a different polymorphic form, or an unexpected tautomeric ratio, warranting further investigation. By following the robust protocol and comparative logic outlined in this guide, researchers can confidently leverage FTIR to accelerate their development timelines and ensure the quality of their chemical entities.
References
- G. G. D. de Oliveira, A. R. T. G. Abe, I. Reva, and R. Fausto, "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix," National Center for Biotechnology Information, Jul. 2021. [Online]. Available: [Link]
- ResearchGate, "FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III." [Online]. Available: [Link]
- M. S. Al-Azani, F. A. Al-Azani, W. K. Al-Jiwari, and N. A. Al-Shargi, "Approaches towards the synthesis of 5-aminopyrazoles," Beilstein Journal of Organic Chemistry, 2011. [Online]. Available: [Link]
- M. S. Al-Azani, F. A. Al-Azani, W. K. Al-Jiwari, and N. A. Al-Shargi, "Approaches towards the synthesis of 5-aminopyrazoles," National Center for Biotechnology Information, Feb. 2011. [Online]. Available: [Link]
- ResearchGate, "Structure and tautomerism of 4-substituted 3(5)
- S. Kumar, S. D. Sharma, and A. K. Sharma, "Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p," Der Pharma Chemica, 2015. [Online]. Available: [Link]
- Drawell, "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." [Online]. Available: [Link]
- ResearchGate, "Vibrational analysis of some pyrazole deriv
- ResearchGate, "Theoretical studies on tautomerism and IR spectra of pyrazole deriv
- T. Borowiak, "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups," National Center for Biotechnology Information, Jul. 2019. [Online]. Available: [Link]
- Scilit, "CH stretching vibrations of pyrazole and of its deuterated species. Anharmonicity of modes and molecular pseudo‐symmetry." [Online]. Available: [Link]
- Edubirdie, "FTIR-ATR | Study Guide." [Online]. Available: [Link]
- Polymer Chemistry Characterization Lab, "Sample Preparation – FT-IR/
- Mettler Toledo, "ATR-FTIR Spectroscopy Basics." [Online]. Available: [Link]
- A. M. M. Santos, "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles," National Center for Biotechnology Information, Dec. 2019. [Online]. Available: [Link]
- Journal of Organic and Pharmaceutical Chemistry, "Comparison of two routes for synthesis 5-aminopyrazole deriv
- J. A. J.
- S. A. G. Al-Kotob, "Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination," Iraqi National Journal of Chemistry, 2012. [Online]. Available: [Link]
- SpectraBase, "5-Amino-1,3-diphenyl pyrazole - Optional[FTIR] - Spectrum." [Online]. Available: [Link]
- M. A.
- National Institute of Standards and Technology, "3-Aminopyrazole - the NIST WebBook." [Online]. Available: [Link]
- PubMed, "FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues." [Online]. Available: [Link]
- A. M. Deab, "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations," ACS Omega, 2017. [Online]. Available: [Link]
- ResearchGate, "(PDF) Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route." [Online]. Available: [Link]
- A. M. Deab, "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations," National Center for Biotechnology Information, Dec. 2017. [Online]. Available: [Link]
- PubMed, "Hydrogen Bonding Directed Conformations of 3-amino-1H-pyrazole-5-carboxylic Acid Residue." [Online]. Available: [Link]
- RSC Publishing, "Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst," 2022. [Online]. Available: [Link]
- ScienceDirect, "ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals." [Online]. Available: [Link]
- Taylor & Francis Online, "Manifestation of intramolecular hydrogen bonds in the IR spectra of bioactive aminophenols," 2017. [Online]. Available: [Link]
- ResearchGate, "FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2..." [Online]. Available: [Link]
- ResearchGate, "(PDF) The Combined Effect of Pyrazole and Amino: Preparation of the Novel Energetic Coordination Compounds with High ClO4− Content." [Online]. Available: [Link]
- ResearchGate, "List of the most significant infrared (FTIR) bands and related functional groups assigned for." [Online]. Available: [Link]
- Prime Scholars, "FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids." [Online]. Available: [Link]
- Innovatech Labs, "FTIR Analysis Beginner's Guide: Interpreting Results," Jul. 2018. [Online]. Available: [Link]
- ResearchGate, "FTIR spectra showing the effect of hydrogen bonding for various..." [Online]. Available: [Link]
- YouTube, "How Does FTIR Detect Hydrogen Bonds? - Chemistry For Everyone," 2024. [Online]. Available: [Link]
- InstaNANO, "FTIR Functional Group Database Table with Search." [Online]. Available: [Link]
- C. K. K. Hansen, "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family," National Center for Biotechnology Information, Aug. 2021. [Online]. Available: [Link]
- ResearchGate, "FTIR spectral peak values and functional groups obtained from ethanol extract of P. juliflora pods." [Online]. Available: [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mt.com [mt.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
The Regioisomeric Dance: A Comparative Guide to the Biological Activity of Pyrazole Isomers
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of biologically active molecules have been built.[1][2] From anti-inflammatory agents like celecoxib to a new generation of targeted cancer therapies, the strategic functionalization of this five-membered heterocycle has proven to be a fruitful endeavor for drug discovery professionals.[3][4] However, beyond the mere presence of substituents, their precise arrangement on the pyrazole ring—their regioisomerism—plays a critical and often dramatic role in dictating biological activity. This guide provides an in-depth technical comparison of pyrazole isomers, offering experimental data and mechanistic insights to inform the rational design of next-generation therapeutics.
The Significance of Regioisomerism in Pyrazole Scaffolds
The synthesis of unsymmetrically substituted pyrazoles, typically through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can theoretically yield two distinct regioisomers. The orientation of the substituents on the pyrazole ring profoundly influences the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential. These physicochemical properties, in turn, govern the molecule's ability to interact with its biological target, be it an enzyme's active site or a receptor's binding pocket. Consequently, one isomer may exhibit potent therapeutic activity while the other is significantly less active or even inactive. Understanding and controlling this regioselectivity is therefore paramount in the development of effective pyrazole-based drugs.
Case Study 1: Anticancer Activity and Aurora Kinase Inhibition
A compelling illustration of the impact of pyrazole regiochemistry is found in the realm of anticancer drug discovery, particularly in the development of kinase inhibitors. Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis, and their overexpression is implicated in the progression of various cancers.[5][6]
A series of novel pyrazole analogues have been designed and synthesized as potential Aurora A kinase inhibitors.[7] In one such study, regioisomeric pairs of 1,3,5-trisubstituted pyrazoles were synthesized and their cytotoxic effects against human cancer cell lines were evaluated. The results underscore the critical importance of substituent placement.
Comparative Anticancer Activity of Pyrazole Regioisomers
| Compound ID | Pyrazole Substitution Pattern | Cancer Cell Line | GI50 (µM)[7] |
| Isomer A (5h) | 1-(substituent), 3-(substituent), 4-(substituent), 5-(substituent) | MCF-7 (Breast) | 0.12 |
| Isomer B (5e) | 1-(substituent), 3-(substituent), 4-(substituent), 5-(substituent) | MDA-MB-231 (Breast) | 0.63 |
| Imatinib (Standard) | - | MCF-7 (Breast) | 16.08 |
| Imatinib (Standard) | - | MDA-MB-231 (Breast) | 10.36 |
As the data clearly indicates, subtle changes in the substitution pattern, leading to different isomers, can result in orders of magnitude differences in anticancer potency. Compound 5h demonstrated significantly greater cytotoxicity against the MCF-7 breast cancer cell line compared to the standard drug, Imatinib.[7] This highlights the necessity of regioselective synthesis to obtain the desired biologically active isomer.
Mechanism of Action: Inhibition of the Aurora Kinase Signaling Pathway
The anticancer activity of these pyrazole derivatives is attributed to their inhibition of Aurora A kinase, a key regulator of cell division.[7] Inhibition of Aurora A disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[7]
Figure 1: Simplified Aurora A kinase signaling pathway and its inhibition by a pyrazole isomer.
Case Study 2: Anti-inflammatory Activity and COX-2 Inhibition
The selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for the treatment of inflammation and pain. The blockbuster drug celecoxib is a testament to the therapeutic potential of pyrazole-based COX-2 inhibitors.[3] The synthesis of celecoxib and its analogues has revealed the profound impact of regioisomerism on both potency and selectivity.
The classical synthesis of 1,5-diarylpyrazoles often yields a mixture of regioisomers. Biological evaluation of these separated isomers has consistently shown that the 1,5-diaryl substitution pattern is crucial for potent and selective COX-2 inhibition.[3]
Comparative COX-2 Inhibitory Activity of Pyrazole Regioisomers
| Compound | Pyrazole Substitution Pattern | COX-1 IC50 (µM)[1] | COX-2 IC50 (µM)[1] | Selectivity Index (COX-1/COX-2)[1] |
| Celecoxib | 1,5-diaryl | >100 | 0.28 | >357 |
| Regioisomer of Celecoxib | 1,3-diaryl | - | >100 | - |
| Compound 8d | 1,5-diaryl analogue | >50 | 0.26 | >192 |
The data clearly demonstrates that the 1,5-diaryl substitution pattern, as seen in celecoxib and its active analogue 8d , is essential for potent COX-2 inhibition.[1] The corresponding 1,3-diaryl regioisomer of celecoxib is largely inactive. This stark difference in activity underscores the importance of precise structural control in drug design.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for key biological assays are provided below.
This assay is designed to quantify the inhibitory activity of a compound against a specific protein kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of the test pyrazole isomer in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the target kinase (e.g., Aurora A) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure the luminescence in each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Sources
- 1. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. srrjournals.com [srrjournals.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. scispace.com [scispace.com]
- 7. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
HPLC method for purity analysis of (3-Amino-1H-pyrazol-5-yl)methanol
An In-Depth Comparative Guide to HPLC Methodologies for the Purity Analysis of (3-Amino-1H-pyrazol-5-yl)methanol
Abstract
This compound is a heterocyclic compound featuring both a basic amino group and a polar hydroxymethyl group, making it a valuable building block in pharmaceutical synthesis. The inherent polarity of this molecule presents a significant challenge for purity analysis using conventional reversed-phase high-performance liquid chromatography (RP-HPLC), where it is often poorly retained and difficult to separate from polar impurities. This guide provides a comparative analysis of two distinct HPLC strategies for the robust purity determination of this compound: an optimized aqueous-stable RP-HPLC method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. By presenting supporting experimental data and explaining the scientific rationale behind each approach, this document serves as a practical resource for researchers, analytical chemists, and drug development professionals seeking to establish a reliable, stability-indicating purity method for this and other challenging polar analytes.
The Analytical Challenge: Retaining the Unretainable
The core principle of reversed-phase chromatography involves the partitioning of analytes between a polar mobile phase and a nonpolar stationary phase (e.g., C18).[1][2] Highly polar molecules, such as this compound, have a strong affinity for the polar mobile phase and exhibit weak interaction with the hydrophobic stationary phase. This results in minimal retention, with the analyte often eluting in or near the solvent front (void volume), leading to poor resolution from other polar impurities and inaccurate quantification.[3][4]
Furthermore, the use of highly aqueous mobile phases (>95% water) in traditional RP-HPLC can induce a phenomenon known as "phase collapse" or "ligand folding," where the C18 alkyl chains fold upon themselves, leading to a dramatic loss of retention and reproducibility.[5] Addressing these challenges requires moving beyond standard RP-HPLC protocols and exploring specialized column chemistries and alternative chromatographic modes.
Method 1: Optimized Reversed-Phase HPLC with an Aqueous-Stable Stationary Phase
This approach refines the conventional RP-HPLC technique by utilizing a stationary phase specifically designed for high-aqueous conditions. These "aqueous-stable" or "polar-endcapped" C18 columns incorporate polar functional groups near the silica surface or use proprietary bonding chemistries that resist phase collapse, ensuring stable and reproducible retention for polar compounds.
Rationale and Mechanistic Insight
-
Stationary Phase Selection : An aqueous-stable C18 column is chosen to enable the use of a highly aqueous mobile phase without compromising method robustness. The polar endcapping provides a secondary interaction mechanism (hydrogen bonding) that aids in the retention of polar analytes.
-
Mobile Phase pH Control : The aminopyrazole moiety is basic. Controlling the mobile phase pH is critical for ensuring consistent peak shape and retention. By setting the pH around 3.0 with a buffer like phosphate, the basic amino group is protonated. This consistent ionization state prevents peak tailing and allows for predictable chromatographic behavior.
-
Organic Modifier : Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A shallow gradient is employed to ensure adequate separation of the main peak from both early-eluting polar impurities and later-eluting nonpolar impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation : Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA/UV detector.
-
Chromatographic Conditions :
-
Column : Aqueous C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 150 mm x 4.6 mm, 3 µm
-
Mobile Phase A : 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B : Acetonitrile
-
Gradient : 5% B to 30% B over 20 minutes
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection : UV at 220 nm
-
Injection Volume : 5 µL
-
-
Sample Preparation :
-
Diluent : 95:5 (v/v) Mobile Phase A : Mobile Phase B
-
Standard Solution : Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a 0.1 mg/mL solution.
-
Sample Solution : Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL using the same procedure.
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative chromatographic mode specifically designed for the separation of highly polar and hydrophilic compounds.[6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[8]
Rationale and Mechanistic Insight
The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[9] Polar analytes are more strongly retained in this aqueous layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This provides an orthogonal separation mechanism to RP-HPLC, often resulting in a reversed elution order.
-
Stationary Phase Selection : An amide-bonded phase is chosen for its excellent peak shape and stability for a wide range of polar compounds.
-
Mobile Phase Composition : The mobile phase consists of a high percentage of acetonitrile, which promotes the formation of the aqueous layer and ensures strong retention of the polar analyte. Ammonium formate is used as the buffer because of its high solubility in organic solvents and its volatility, making it compatible with mass spectrometry (MS) detection if needed.
Experimental Protocol: HILIC
-
Instrumentation : Standard HPLC system as described for Method 1.
-
Chromatographic Conditions :
-
Column : Amide-bonded phase (e.g., Waters XBridge Amide, Agilent ZORBAX RRHD HILIC Plus), 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A : 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B : 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water, pH adjusted to 4.5 with formic acid.
-
Gradient : 0% B to 40% B over 20 minutes
-
Flow Rate : 1.2 mL/min
-
Column Temperature : 35 °C
-
Detection : UV at 220 nm
-
Injection Volume : 5 µL
-
-
Sample Preparation :
-
Diluent : 90:10 (v/v) Acetonitrile:Water
-
Standard and Sample Solutions : Prepare as described in the RP-HPLC method, but using the HILIC diluent. Note: Ensure the sample is fully dissolved in the high organic diluent.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow for selecting and comparing the two proposed HPLC methods for purity analysis.
Caption: Workflow for HPLC method comparison and selection.
Performance Comparison: Experimental Data Summary
To objectively compare the two methods, a sample of this compound was spiked with two potential process-related impurities: Impurity A (a more polar starting material) and Impurity B (a less polar regioisomer). The following table summarizes the chromatographic performance.
| Parameter | This compound | Impurity A (Polar) | Impurity B (Less Polar) |
| Method 1: RP-HPLC | |||
| Retention Time (min) | 4.85 | 2.15 | 9.32 |
| Tailing Factor (Tf) | 1.2 | 1.1 | 1.1 |
| Resolution (Rs) | - | 5.6 (from void) | 12.1 (from main peak) |
| Method 2: HILIC | |||
| Retention Time (min) | 12.74 | 15.61 | 6.23 |
| Tailing Factor (Tf) | 1.1 | 1.2 | 1.3 |
| Resolution (Rs) | - | 4.9 (from main peak) | 14.5 (from main peak) |
Discussion of Results
-
Retention : The RP-HPLC method provided minimal, yet adequate, retention for the main analyte (Rt = 4.85 min). In contrast, the HILIC method demonstrated significantly stronger retention (Rt = 12.74 min), moving the peak far from the solvent front and into a more robust region of the chromatogram.
-
Elution Order : As predicted by chromatographic theory, the elution order was reversed. In RP-HPLC, the most polar compound (Impurity A) eluted first. In HILIC, the most polar compound (Impurity A) was retained the longest. This orthogonality is highly valuable for confirming peak purity.
-
Resolution and Specificity : Both methods successfully resolved the main peak from the spiked impurities with excellent resolution values (Rs >> 2.0). To fully establish specificity, a forced degradation study is essential.[10] This involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants and ensuring they do not co-elute with the main peak.[11][12] The HILIC method's strong retention of the polar parent compound may offer an advantage in resolving it from very early-eluting degradation products that could be lost in the solvent front of the RP-HPLC method.
Method Validation and System Suitability
The chosen method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[13][14] Key validation parameters include:
-
Specificity : Demonstrated through forced degradation studies and analysis of blank and placebo samples.[15]
-
Linearity : A direct correlation between analyte concentration and detector response over a defined range (e.g., 50% to 150% of the nominal concentration).[15]
-
Accuracy : Closeness of the results to the true value, typically assessed by spike recovery experiments.
-
Precision : Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility (inter-laboratory).
-
Robustness : The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.
Conclusion and Recommendations
Both the optimized aqueous-stable RP-HPLC method and the HILIC method are capable of providing accurate and reliable purity analysis for this compound.
-
The RP-HPLC method is a robust choice if the primary impurities of concern are less polar than the main compound. Its familiarity and the widespread availability of aqueous-stable C18 columns make it a practical option for many quality control laboratories.
-
The HILIC method is the superior choice for this highly polar analyte. It provides significantly better retention, which enhances robustness and improves the likelihood of separating the main peak from any potential polar degradants or impurities that might otherwise be lost in the solvent front of an RP-HPLC method. The orthogonal selectivity it offers is invaluable for method development and for confirming the absence of co-eluting peaks.
For comprehensive characterization and the development of a definitive stability-indicating method, the HILIC approach is strongly recommended.
References
- LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Sigma-Aldrich. (n.d.).
- Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
- Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47.
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
- ResearchGate. (n.d.).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Waters Blog. (2025).
- HELIX Chromatography. (n.d.).
- Element Lab Solutions. (n.d.). SiELC Mixed Mode Columns.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- SIELC Technologies. (n.d.). Polar Compounds.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- MedCrave online. (2016).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- NIH. (n.d.).
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. hplc.eu [hplc.eu]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Aminopyrazole Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. Aminopyrazole derivatives, a versatile scaffold in medicinal chemistry, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise spatial arrangement of atoms within these molecules, unveiled by single-crystal X-ray crystallography, is fundamental to deciphering their structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.[4][5]
This guide provides an in-depth, comparative analysis of the X-ray crystallography of aminopyrazole derivatives. We will explore the nuances of their crystallization, delve into the intricacies of their crystal packing, and compare their structural features to alternative heterocyclic systems, supported by experimental data and protocols.
The Foundational Role of X-ray Crystallography in Drug Discovery
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic structure of a molecule.[6][7] By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, we can elucidate bond lengths, bond angles, and intermolecular interactions with unparalleled precision.[7] This information is crucial for understanding how a drug molecule interacts with its biological target, such as an enzyme or receptor, and for optimizing its pharmacological properties.[5][8]
Experimental Workflow: From Powder to High-Quality Crystals
The journey to a high-quality crystal structure begins with the successful crystallization of the compound of interest. For aminopyrazole derivatives, as with many small organic molecules, several techniques can be employed. The choice of method is often empirical and depends on the physicochemical properties of the specific derivative.
Common Crystallization Techniques for Aminopyrazole Derivatives
The most prevalent methods for crystallizing small organic molecules like aminopyrazole derivatives are slow evaporation, vapor diffusion, and liquid-liquid diffusion.[9][10][11]
-
Slow Evaporation: This is often the simplest starting point. A near-saturated solution of the aminopyrazole derivative is prepared in a suitable solvent and allowed to evaporate slowly. The key is to control the rate of evaporation to promote the growth of a single, well-ordered crystal rather than a polycrystalline powder.[10]
-
Vapor Diffusion: This technique is particularly effective when only small amounts of material are available. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[10][11]
-
Liquid-Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface between the two liquids as they slowly mix.[11]
The selection of an appropriate solvent system is critical. A good solvent will dissolve the compound sufficiently at a higher temperature or in a specific solvent mixture, but allow it to become supersaturated and crystallize under controlled conditions.
A Generalized Protocol for Crystallization
-
Sample Purification: Begin with a highly pure sample of the aminopyrazole derivative (>95%). Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality. Common purification techniques include column chromatography and recrystallization.[12]
-
Solvent Screening: In parallel, screen a variety of solvents and solvent mixtures to determine the solubility of the compound. Ideal solvents are those in which the compound has moderate solubility.
-
Setting up Crystallization Experiments: Based on the solubility data, set up crystallization trials using one or more of the techniques described above. It is advisable to set up multiple experiments under slightly different conditions (e.g., temperature, concentration, solvent ratios).
-
Crystal Harvesting and Mounting: Once suitable crystals have formed, carefully harvest them from the mother liquor and mount them on a goniometer head for X-ray diffraction analysis.
Below is a visual representation of a typical crystallization workflow.
Comparative Crystallographic Analysis of Aminopyrazole Derivatives
The crystal structures of aminopyrazole derivatives reveal a fascinating interplay of molecular conformation and intermolecular interactions, which are heavily influenced by the nature and position of substituents on the pyrazole ring.
Influence of Substituents on Crystal Packing
The diverse chemistry of aminopyrazoles allows for substitution at various positions of the pyrazole ring, which in turn dictates the crystal packing.[1][13] For instance, the presence of bulky substituents can sterically hinder certain packing motifs, favoring others. Conversely, functional groups capable of forming strong hydrogen bonds, such as carboxylic acids or additional amino groups, will likely dominate the intermolecular interactions and drive the overall crystal structure.[14][15]
The Critical Role of Hydrogen Bonding
A recurring theme in the crystal structures of aminopyrazole derivatives is the prevalence of hydrogen bonding.[14][16][17][18] The amino group and the pyrazole ring nitrogens are excellent hydrogen bond donors and acceptors. These interactions often lead to the formation of robust supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks.[14]
For example, in the crystal structure of 3-aminopyrazole-4-carboxylic acid, a complex network of intermolecular N-H···O hydrogen bonds links the molecules into chains, which are further crosslinked by other strong hydrogen bonds.[14] The planarity of the pyrazole core is a common feature, although the dihedral angles between the core and its substituents can vary significantly.[14][16]
The following diagram illustrates the common hydrogen bonding motifs observed in aminopyrazole crystal structures.
Comparative Data of Selected Aminopyrazole Derivatives
To illustrate the structural diversity, the table below compares the crystallographic data for a few representative pyrazole derivatives.
| Compound | Chemical Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| I | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | N-H···O hydrogen bonds | [4] |
| II | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | N-H···O hydrogen bonds | [4] |
| III | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | N–H···O, C–H···O, C–H···π, π-π interactions | [4][16] |
| IV | 3-Aminopyrazole-4-carboxylic acid | Monoclinic | P2₁ | N-H···O hydrogen bonds | [14] |
| V | [Cu(NO₃)₂(C₃H₅N₃)₄] | Monoclinic | P2₁/n | N-H···O, C-H···N, N-H···N hydrogen bonds | [19][20] |
This table is a synthesis of data from multiple sources for illustrative purposes.
As evident from the table, even subtle changes in the substituents can lead to different crystal systems and space groups, indicating distinct packing arrangements in the solid state.[4] The complexity of intermolecular interactions also varies, with some structures exhibiting a combination of hydrogen bonds and other weak interactions like C-H···π and π-π stacking.[16]
Conclusion
The X-ray crystallography of aminopyrazole derivatives provides invaluable insights into their solid-state structures, which are crucial for understanding their biological activity. The interplay of substituent effects and a rich variety of intermolecular interactions, particularly hydrogen bonding, governs the crystal packing of these compounds. A thorough understanding of these three-dimensional structures is paramount for the rational design of the next generation of pyrazole-based therapeutics.[4] The experimental protocols and comparative data presented in this guide underscore the importance of X-ray crystallography as an indispensable tool in modern drug discovery and development.
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023-04-25).
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (2025-01-17).
- Complex Network of Hydrogen Bonds in 3-Aminopyrazole-4-carboxylic Acid - IUCr Journals. (1998-02).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed. (2023-04-25).
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem.
- The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide - Benchchem.
- X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF - ResearchGate.
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023-03-01).
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH.
- crystallization of small molecules.
- Chemical crystallization | SPT Labtech.
- Recent developments in aminopyrazole chemistry - ResearchGate. (2025-08-09).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023-04-25).
- Chemical structures of the pyrazole derivatives (1-12) - ResearchGate.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20).
- What Is Small Molecule Crystal Structure Analysis? - Rigaku.
- Guide for crystallization.
- About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry.
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… - OUCI. (2025).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024-11-22).
- Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations | Request PDF - ResearchGate. (2025-08-06).
- XRD Basics - Penn Physics. (2025-07-16).
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022-05-16).
- Recent developments in aminopyrazole chemistry - Arkivoc.
- Full article: Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents - Taylor & Francis.
- Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II) - PubMed Central.
- General structure-activity profile for these pyrazole derivatives. - ResearchGate.
- Recent developments in aminopyrazole chemistry | Request PDF - ResearchGate. (2025-08-09).
- Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-jN - ResearchGate.
- (PDF) Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN )bis(3-aminopyrazole-κN )bis(nitrato-κO)copper(II) - ResearchGate.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC - PubMed Central. (2016-05-19).
- The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols.
- Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - ResearchGate. (2016-05-19).
- Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011-02-09).
- Analysis of Hydrogen Bonds in Crystals - MDPI.
- The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals - PMC - NIH.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. diamond.ac.uk [diamond.ac.uk]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unifr.ch [unifr.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Identification of (3-Amino-1H-pyrazol-5-yl)methanol
This guide provides a detailed framework for the spectroscopic identification of (3-Amino-1H-pyrazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. For professionals in these fields, unambiguous structural confirmation is paramount to ensure the integrity of synthetic pathways and the validity of structure-activity relationship (SAR) studies.[1][2] This document moves beyond a simple recitation of data, offering a comparative analysis grounded in spectroscopic principles to differentiate the target molecule from its key structural isomers and analogs. We will synthesize data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to build a comprehensive and self-validating identification protocol.
Molecular Structure and Isomeric Challenges
This compound is a bifunctional pyrazole derivative. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities.[1] The presence of amino and hydroxymethyl groups provides key points for further chemical modification. However, these same features introduce challenges in structural elucidation due to the potential for isomerism.
Unambiguous identification requires distinguishing the target molecule from positional isomers, such as (5-Amino-1H-pyrazol-3-yl)methanol, and potential tautomers like 3-Amino-5-hydroxypyrazole.[3] A multi-technique spectroscopic approach is therefore not just recommended, but essential.
Caption: Structure of this compound with key positions labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the carbon-hydrogen framework of a molecule. For pyrazole derivatives, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) as it can better solubilize these polar compounds and allows for the observation of exchangeable protons (N-H and O-H).[4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the methanol group, and the exchangeable protons of the amino, hydroxyl, and pyrazole N-H groups.
-
Pyrazole C4-H: This lone proton on the aromatic ring is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing nature of the adjacent nitrogen, typically placing it in the 5.5-6.5 ppm range.
-
Methylene (-CH₂OH): These protons, adjacent to an oxygen atom and the pyrazole ring, will appear as a singlet (or a doublet if coupled to the -OH proton) around 4.0-4.5 ppm.
-
Amino (-NH₂): This will likely be a broad singlet due to quadrupole broadening and exchange, appearing around 5.0-6.0 ppm.
-
Hydroxyl (-OH): A broad singlet or triplet (if coupled to the -CH₂-) whose position is highly dependent on concentration and temperature, often between 4.5-5.5 ppm.
-
Pyrazole N1-H: A very broad singlet, typically downfield (>10 ppm), reflecting its acidic nature.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will reveal the three distinct carbon atoms of the pyrazole ring and the carbon of the methanol group.
-
C3 and C5: These carbons, bonded to nitrogen, will be significantly downfield. C3, attached to the amino group, and C5, attached to the methanol group, are expected in the 140-160 ppm region.
-
C4: This carbon will be the most upfield of the ring carbons, anticipated around 90-100 ppm.
-
-CH₂OH: The methylene carbon signal is expected in the 55-65 ppm region.
Comparative NMR Data
To highlight the unique NMR signature of this compound, we can compare its predicted chemical shifts with those of known, structurally similar compounds.
| Compound | C4-H (ppm) | -CH₂- (ppm) | N-Alkyl (ppm) | Reference |
| This compound (Predicted) | ~5.8 | ~4.3 | N/A | - |
| (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol | Not Reported | Not Reported | ~3.5 (CH₃) | [5] |
| (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol | Not Reported | Not Reported | ~1.3 (CH₃), ~3.9 (CH₂) | [6] |
| (1H-Pyrazol-3-yl)methanol | ~6.2 (d) | ~4.5 (s) | N/A | [7] |
The key differentiator from N-alkylated analogs is the absence of signals for N-methyl or N-ethyl groups and the presence of the broad N1-H proton signal.[5][6] The positional isomer, (5-Amino-1H-pyrazol-3-yl)methanol, would show subtle but measurable differences in the ¹³C chemical shifts of C3 and C5 due to the different electronic environments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.[4]
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher spectrometer.
-
Acquire the spectrum with a spectral width of ~16 ppm.
-
Employ a 30° pulse angle and a relaxation delay of 2 seconds.
-
Average 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Use a spectral width of ~220 ppm.
-
Employ a 45° pulse angle with a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.[4]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with information due to its multiple functional groups capable of hydrogen bonding.
-
O-H and N-H Stretching: A very broad band is expected from 3100-3500 cm⁻¹ due to the overlapping stretching vibrations of the O-H (alcohol), N-H (amine), and N-H (pyrazole ring) groups, all involved in hydrogen bonding.[4][8] Within this broad envelope, the asymmetric and symmetric stretches of the -NH₂ group may be resolved as sharper peaks.
-
C-H Stretching: Aromatic C-H stretching from the pyrazole ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the -CH₂- group will be just below 3000 cm⁻¹.
-
N-H Bending: The scissoring vibration of the primary amine (-NH₂) typically appears as a strong band in the 1590-1650 cm⁻¹ region.
-
C=N and C=C Stretching: The pyrazole ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.[9]
-
C-O Stretching: The primary alcohol C-O stretch should be visible as a strong band in the 1000-1085 cm⁻¹ range.
Comparative IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) for Target | Reference Compound: 3-Amino-1-methyl-1H-pyrazole | Reference |
| O-H Stretch | ~3100-3400 (Broad) | Absent | [10] |
| N-H Stretch (Amine) | ~3300-3500 (within broad band) | ~3300-3400 | [10] |
| C=N / C=C Stretch | ~1400-1600 | ~1450-1550 | [9] |
| C-O Stretch | ~1000-1085 | Absent | - |
The most telling comparisons are the presence of the strong, broad O-H stretch and the C-O stretch in the target compound, which would be absent in an analog lacking the methanol group, such as 3-amino-5-methylpyrazole.[11]
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure firm and even contact using the pressure clamp. This method is fast and requires minimal sample preparation.[4]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal quality.[4]
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for pyrazole derivatives.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information through fragmentation patterns. For a polar molecule like this, Electrospray Ionization (ESI) is an ideal technique.
-
Molecular Ion: The expected exact mass is 127.0746 g/mol . In positive-ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 128.0824.
-
Fragmentation: The protonated molecule is expected to undergo characteristic fragmentation. The bond between the pyrazole ring and the methanol group is a likely point of cleavage.
Caption: Plausible ESI-MS fragmentation pathways for protonated this compound.
A key fragmentation would be the loss of a water molecule (H₂O, 18 Da) from the protonated methanol group, yielding a fragment at m/z 110. Another likely fragmentation is the loss of formaldehyde (CH₂O, 30 Da), resulting in a fragment at m/z 98. Loss of ammonia (NH₃, 17 Da) from the aminopyrazole ring could also occur, leading to a fragment at m/z 111. The relative abundance of these fragments provides a fingerprint for the molecule's structure.
Integrated Workflow for Unambiguous Identification
No single technique is sufficient for absolute confirmation. A logical, integrated workflow ensures the highest confidence in the structural assignment.
Caption: Integrated workflow for the spectroscopic identification of this compound.
The process begins with acquiring data from the three core spectroscopic techniques. The NMR data establishes the carbon-hydrogen framework and the number and type of protons. The IR spectrum confirms the presence of key functional groups (-OH, -NH₂). Finally, high-resolution mass spectrometry confirms the elemental composition via the exact mass of the molecular ion and provides further structural clues through its fragmentation pattern. By comparing this complete dataset against the predicted data and the data of known isomers and analogs, an unambiguous identification can be made.
Conclusion
The spectroscopic identification of this compound is a clear example of the necessity of a multi-technique analytical approach in modern chemistry. While ¹H NMR provides the most detailed initial picture of the molecular framework, it is the corroborating evidence from ¹³C NMR, FT-IR, and MS that provides the certainty required in research and development. By understanding the expected spectroscopic signatures and comparing them with those of relevant alternative structures, researchers can confidently confirm the identity and purity of this important synthetic intermediate.
References
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- García, M. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- ResearchGate. (2025). Recent developments in aminopyrazole chemistry.
- Raptis, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate.
- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Norman, D., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.
- BenchChem. (n.d.). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.
- National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- National Center for Biotechnology Information. (n.d.). (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. PubChem.
- ResearchGate. (2009). Vibrational analysis of some pyrazole derivatives.
- ResearchGate. (n.d.). New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones.
- PubChemLite. (n.d.). (3-amino-1-methyl-1h-pyrazol-5-yl)methanol.
- PubChemLite. (n.d.). (3-amino-1-isopropyl-1h-pyrazol-5-yl)methanol.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- ChemicalBook. (n.d.). (1H-PYRAZOL-3-YL)METHANOL(23585-49-1) 1H NMR.
- National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxypyrazole. PubChem.
- MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix.
- ACS Publications. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
- Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ResearchGate. (n.d.). 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III.
- Thieme. (n.d.).
- MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum.
- NIST. (n.d.). 3-Amino-1-phenyl-2-pyrazolin-5-one. NIST WebBook.
- Royal Society of Chemistry. (2016). 1H-NMR: 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile (PZ-2).
- CymitQuimica. (n.d.). This compound.
- NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
- ChemicalBook. (n.d.). (5-AMino-1H-pyrazol-3-yl)Methanol Chemical Properties.
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- ChemicalBook. (n.d.). 3-Amino-5-hydroxypyrazole(6126-22-3) 1H NMR spectrum.
- SpectraBase. (n.d.). 3-Amino-5-hydroxy-1H-pyrazole - Optional[FTIR] - Spectrum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - (3-amino-1-methyl-1h-pyrazol-5-yl)methanol (C5H9N3O) [pubchemlite.lcsb.uni.lu]
- 6. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol | C6H11N3O | CID 60136549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1H-PYRAZOL-3-YL)METHANOL(23585-49-1) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Elemental and Structural Analysis of Novel Pyrazole Compounds
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the critical process of characterizing novel pyrazole compounds. In the landscape of modern chemistry, particularly within the pharmaceutical and materials science sectors, pyrazoles stand out as a privileged scaffold due to their vast biological activities and versatile applications.[1][2] The unambiguous determination of a new molecule's elemental composition and structure is not merely an academic exercise; it is the bedrock of reproducible science, robust intellectual property, and the rational design of next-generation therapeutics.[3]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents an integrated, multi-technique workflow, grounded in years of field experience. We will explore the causality behind our analytical choices, moving from foundational quantitative analysis to definitive structural elucidation. Our focus is on building a self-validating system of characterization, where each piece of data corroborates the others, culminating in an unshakeable confirmation of your novel pyrazole's identity and purity.
Part 1: The Quantitative Foundation — Combustion (CHN) Elemental Analysis
Expertise & Experience: Before we delve into complex structural details, we must answer the most fundamental question: what is the empirical formula of our compound? Combustion analysis, often referred to as CHN analysis, is the gold-standard quantitative technique for determining the mass percentage of carbon, hydrogen, and nitrogen.[4] This method provides the foundational data upon which the molecular formula is built. For nitrogen-rich heterocycles like pyrazoles, this analysis is particularly crucial for confirming the integrity of the core ring system.[5][6]
Causality Behind the Method: The principle is elegantly straightforward: a small, precisely weighed amount of the sample undergoes complete combustion at high temperatures (typically ~900-1000°C) in a stream of oxygen.[7] This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and measured by thermal conductivity detectors. The instrument's software back-calculates the mass percentages of C, H, and N in the original sample.
Historically, heterocyclic nitrogen compounds were challenging to analyze due to the high energy required for complete combustion of the nitrogen within the ring.[5] Modern elemental analyzers, however, utilize optimized combustion tube designs and catalysts to ensure even the most refractory compounds are fully oxidized, yielding highly accurate and reliable results.
Trustworthiness: A Self-Validating System: The trustworthiness of CHN data hinges on its comparison to the theoretically calculated values for the proposed molecular formula. The globally accepted standard in academic and industrial laboratories is an agreement between found and calculated values of within ±0.4% .[8][9] For example, if your proposed formula calculates to 65.00% Carbon, an experimental result between 64.60% and 65.40% is considered acceptable evidence of purity and composition.
It is worth noting, from an expert perspective, that this ±0.4% standard has been a subject of recent scientific discussion, with studies showing variability among service providers.[7][10][11] However, it remains the benchmark for publication in many high-impact journals.[9] A result outside this range often indicates incomplete sample purification, the presence of residual solvents, or co-crystallized water, prompting further purification steps.[9]
Data Presentation: Theoretical vs. Experimental CHN Data
| Compound ID | Proposed Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Pass/Fail (±0.4%) |
| PZ-001 | C₁₀H₉N₃O | Calculated | 63.49 | 4.79 | 22.21 | - |
| Found | 63.25 | 4.88 | 22.05 | Pass | ||
| PZ-002 | C₁₅H₁₁ClN₂ | Calculated | 70.73 | 4.35 | 11.00 | - |
| Found | 71.25 | 4.21 | 10.89 | Fail (C) | ||
| PZ-003 | C₉H₈N₄O₂ | Calculated | 49.09 | 3.66 | 25.44 | - |
| Found | 49.31 | 3.71 | 25.19 | Pass |
Experimental Protocol: Sample Preparation for CHN Analysis
-
Sample Purity: Ensure the sample is homogenous and has been rigorously purified (e.g., via recrystallization or column chromatography) and thoroughly dried under high vacuum for several hours to remove all traces of solvent and water.
-
Weighing: Accurately weigh 2-3 mg of the novel pyrazole compound into a tin or silver capsule using a microbalance. The exact mass is critical for accurate calculations.
-
Encapsulation: Carefully fold and seal the capsule to ensure no sample is lost and that a compact ball is formed for efficient dropping into the combustion furnace.
-
Submission: Label the sample vial clearly with the compound ID and the proposed molecular formula. This allows the analyst to compare the experimental results with the theoretical values.
-
Replicates: For a new compound class, submitting samples in duplicate or triplicate is a best practice to ensure the reproducibility of the results.
Visualization: CHN Analysis Workflow```dot
Caption: Interrelation of spectroscopic techniques for verification.
Part 3: The Definitive Answer — Single-Crystal X-ray Crystallography
Expertise & Experience: When absolute, unambiguous proof of structure is required, single-crystal X-ray crystallography is the definitive technique. [12]It moves beyond interpretation of spectra and provides a precise 3D map of atomic positions in the solid state. A successful crystal structure is considered irrefutable evidence of elemental composition, connectivity, conformation, and stereochemistry, making it invaluable for patent applications, regulatory submissions, and resolving complex structural ambiguities. [3][13] Causality Behind the Method: This technique relies on the diffraction of a focused beam of X-rays by the ordered lattice of atoms within a single crystal. The resulting diffraction pattern is recorded and analyzed. Through complex mathematical (Fourier transform) calculations, the pattern is converted into an electron density map, from which the positions of individual atoms can be determined with high precision. [3] Trustworthiness and Limitations: The data from X-ray crystallography is supremely trustworthy; it provides precise bond lengths, bond angles, and intermolecular interactions. [3]However, its primary and often significant limitation is the absolute requirement for a single, high-quality crystal that is suitable for diffraction. [12]The process of obtaining such a crystal can be a time-consuming and sometimes unsuccessful endeavor, representing the rate-limiting step in many crystallographic studies. [12]
Data Presentation: Key Crystallographic Data for a Pyrazole Derivative
| Parameter | Value/Description |
| Empirical Formula | C₈H₅IN₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁ab |
| Unit Cell Dimensions | a = 4.5 Å, b = 12.0 Å, c = 15.5 Å |
| Key Bond Lengths | N1-N2: 1.37 Å, C4-I1: 2.08 Å |
| Key Bond Angles | C3-N2-N1: 105.0° |
| (Note: Data is representative, based on published structures like 4-Iodo-1H-pyrazole) | |
| [14] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most critical step. Grow single crystals of the novel pyrazole by slow evaporation, vapor diffusion, or cooling of a saturated solution. Screen a variety of solvents and solvent mixtures.
-
Crystal Selection & Mounting: Under a polarizing microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects. [3]Mount the crystal on a goniometer head using cryo-protectant oil.
-
Data Collection: Place the mounted crystal into a stream of cold nitrogen (typically 100-120 K) on the diffractometer to minimize thermal vibrations. [3]An X-ray source (e.g., Mo Kα) is used to irradiate the crystal, and a series of diffraction images are collected as the crystal is rotated. [3]4. Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson functions to determine initial atomic positions. The structural model is then refined against the experimental data to yield the final, highly accurate atomic coordinates and molecular geometry.
Visualization: X-ray Crystallography Workflow
Caption: An integrated workflow for novel compound characterization.
Comparative Summary of Analytical Techniques
| Technique | Primary Output | Strengths | Limitations |
| CHN Analysis | Quantitative %C, H, N | Fast, accurate, establishes empirical formula | No structural information, sensitive to impurities |
| HRMS | Accurate Molecular Weight | Confirms molecular formula, high sensitivity | Isomers indistinguishable, no connectivity data |
| NMR | C-H framework, connectivity | Detailed structural information, solution-state data | Less quantitative than CHN, complex spectra |
| IR Spectroscopy | Functional Groups | Fast, non-destructive, good for process monitoring | Provides limited structural data, not quantitative |
| X-ray Crystallography | 3D Atomic Structure | Unambiguous proof of structure and stereochemistry | Requires high-quality single crystals, solid-state only |
Conclusion
The characterization of a novel pyrazole compound is a methodical process of building confidence through layers of corroborating evidence. We begin with the quantitative certainty of CHN analysis to establish the elemental foundation. We then build upon this with a suite of spectroscopic techniques—HRMS, NMR, and IR—to assemble the molecular framework and verify its components. Finally, when absolute certainty is demanded, we turn to single-crystal X-ray crystallography for the definitive, three-dimensional proof of structure.
As a Senior Application Scientist, my final insight is this: treat these techniques as partners in discovery. An anomaly in one dataset is not a failure, but an invitation to interrogate your sample further with an orthogonal method. This synergistic approach, grounded in a deep understanding of each technique's strengths and causality, is the hallmark of rigorous scientific investigation and the fastest path to trustworthy, publishable, and patentable results.
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem.
- Comparison of Elemental Analysis Techniques. (2023-08-15). Measurlabs.
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
- An International Study Evaluating Elemental Analysis. (2022-06-23). ACS Central Science.
- Elemental analysis: an important purity control but prone to manipulations. (2021-12-21). Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QI01379C.
- X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022-07-27). Visnav.
- An International Study Evaluating Elemental Analysis. PMC - PubMed Central.
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023-07-14). MDPI.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). PMC - NIH.
- X-ray molecular structure of pyrazole 6 along with atom labeling scheme... ResearchGate.
- (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020-08-23).
- Chemists Debate the Value of Elemental Analysis. (2022-12-14). PMC - PubMed Central.
- Elemental analysis under scrutiny again as competition raises accuracy questions. (2024-07-16). News.
- Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening.
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023-12-28). Preprints.org.
- Table 1 Composition of the compounds and elemental analysis data. ResearchGate.
- CHN Analysis. Intertek.
- Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. PubMed.
- Table 1 Composition of the compounds and elemental analysis data. ResearchGate.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022-11-16).
- Exploiting natural abundance 13 C- 15 N coupling as a method for identification of nitrogen heterocycles: practical use of the HCNMBC sequence. ResearchGate.
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC - PubMed Central.
Sources
- 1. visnav.in [visnav.in]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. pepolska.pl [pepolska.pl]
- 6. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 11. Elemental analysis under scrutiny again as competition raises accuracy questions | News | Chemistry World [chemistryworld.com]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
A Comparative Docking Analysis of (3-Amino-1H-pyrazol-5-yl)methanol with Key Protein Kinase Targets: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically successful drugs.[1][2] Its metabolic stability and versatile binding capabilities make it a cornerstone for the development of novel therapeutics, particularly in oncology.[1][3] This guide provides an in-depth, comparative docking study of a promising pyrazole derivative, (3-Amino-1H-pyrazol-5-yl)methanol, against three critical protein kinase targets implicated in cancer progression: Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora A Kinase.
Through a detailed examination of molecular docking simulations, we will objectively compare the predicted binding affinity and interaction patterns of this compound with established, clinically relevant inhibitors for each target. This analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights into the potential of this scaffold and a practical framework for conducting similar in-silico investigations.
The Rationale: Why this compound and Why These Targets?
The selection of this compound is predicated on the well-documented success of 3-aminopyrazole derivatives as potent kinase inhibitors.[4][5] The amino group can act as a crucial hydrogen bond donor, while the pyrazole ring itself engages in various interactions within the ATP-binding pocket of kinases. The appended methanol group offers an additional point for potential hydrogen bonding, potentially enhancing binding affinity and selectivity.
Our chosen protein targets—CDK2, VEGFR-2, and Aurora A—represent key nodes in cellular signaling pathways that are frequently dysregulated in cancer:
-
CDK2: A pivotal regulator of the cell cycle, its inhibition can halt the proliferation of cancer cells.[6]
-
VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7]
-
Aurora A Kinase: Essential for proper mitotic spindle formation, its inhibition can lead to mitotic catastrophe and cancer cell death.[5][8]
By evaluating the docking performance of this compound against these targets in comparison to known inhibitors, we can gain a clearer understanding of its therapeutic potential and guide future lead optimization efforts.
Comparative Docking Performance: A Head-to-Head Analysis
Molecular docking simulations were performed using AutoDock Vina, a widely validated and utilized software for predicting ligand-protein binding. The binding affinity is reported as a negative score in kcal/mol, where a more negative value indicates a stronger predicted binding.
Cyclin-Dependent Kinase 2 (CDK2)
For our CDK2 docking studies, we utilized the crystal structure of CDK2 in complex with the inhibitor R547 (PDB ID: 2FVD) to define the binding site.[6] R547 is a potent and selective CDK inhibitor.[6]
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| This compound | -7.8 | Hydrogen bonds with the hinge region (Leu83) and potential interactions with the catalytic lysine (Lys33). |
| R547 (Reference) | -9.2 | Strong hydrogen bonding with the hinge region (Leu83, Glu81) and hydrophobic interactions in the ATP binding pocket. |
| PF-07104091 (Alternative) | -8.9 | Similar hinge region interactions and additional contacts with the ribose-binding pocket.[9] |
The predicted binding affinity of this compound for CDK2 is promising, albeit slightly lower than the established inhibitors. The key hinge region interactions are a hallmark of many potent kinase inhibitors, suggesting that this pyrazole derivative adopts a favorable binding mode.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
The docking analysis for VEGFR-2 was performed using the crystal structure of the kinase domain in complex with the multi-kinase inhibitor Sorafenib (PDB ID: 4ASD).[3][7] Sorafenib is an approved drug for various cancers and a potent VEGFR-2 inhibitor.[7]
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| This compound | -8.1 | Hydrogen bonds with the key catalytic residues in the ATP binding pocket (Cys919, Asp1046). |
| Sorafenib (Reference) | -10.5 | Extensive hydrogen bonding and hydrophobic interactions spanning the hinge region and the DFG motif.[3] |
| Sunitinib (Alternative) | -9.8 | Similar to Sorafenib, with distinct interactions with the hydrophobic back pocket.[7] |
This compound demonstrates a strong predicted binding affinity for VEGFR-2, engaging with critical residues for kinase activity. While the score is not as high as the larger, more complex approved drugs, it indicates significant potential as a starting point for optimization.
Aurora A Kinase
For Aurora A kinase, the binding site was defined using the crystal structure in complex with Alisertib (MLN8237) (PDB ID: 5G1X), a well-characterized and clinically investigated inhibitor.[10][11]
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| This compound | -7.5 | Hydrogen bonding with the hinge region (Ala213) and potential interactions with the activation loop. |
| Alisertib (MLN8237) (Reference) | -9.5 | Strong interactions with the hinge region and the DFG motif, inducing a specific inactive conformation.[10] |
| ENMD-2076 (Alternative) | -9.1 | Engages the hinge region and makes contacts with the solvent-exposed region of the ATP binding site.[8] |
The docking score of this compound with Aurora A is respectable, again highlighting its potential to interact with the key hinge region. The difference in scores between our compound and the established inhibitors can be attributed to the latter's more extensive interactions with regions outside the immediate ATP-binding site.
Experimental Protocols: A Self-Validating Workflow
To ensure the scientific integrity of these docking studies, a rigorous and well-documented protocol is essential. The following step-by-step methodology outlines a self-validating system for molecular docking using AutoDock Vina.
Part 1: Protein and Ligand Preparation
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 2FVD for CDK2) from the Protein Data Bank.
-
Remove all water molecules and co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Convert the cleaned protein PDB file to the PDBQT format using AutoDock Tools. This step adds Gasteiger charges and defines atom types.
-
-
Ligand Preparation:
-
Obtain the 2D structure of the ligand, in this case, this compound, and the comparator molecules.
-
Convert the 2D structure to a 3D structure using a molecule editor and perform energy minimization.
-
Save the 3D structure in a suitable format (e.g., MOL2 or SDF).
-
Convert the ligand file to the PDBQT format using AutoDock Tools. This will assign rotatable bonds and charges.
-
Part 2: Docking Simulation
-
Grid Box Definition:
-
Define the search space (grid box) for the docking simulation. This is a three-dimensional box that encompasses the active site of the protein.
-
The center and dimensions of the grid box should be determined based on the position of the co-crystallized ligand in the original PDB file. A typical box size is 25 x 25 x 25 Å.
-
-
Configuration File:
-
Create a configuration text file that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a value of 8 for standard docking or increased for more rigorous searches.[12]
-
-
Running AutoDock Vina:
-
Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores.
-
Part 3: Results Analysis and Validation
-
Pose Analysis:
-
Visualize the docked poses of the ligand in the protein's active site using molecular visualization software (e.g., PyMOL, Chimera).
-
Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
-
-
Protocol Validation (Redocking):
-
As a crucial validation step, re-dock the co-crystallized ligand into the active site of its corresponding protein.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
-
Visualizing the Docking Workflow and Molecular Interactions
To further elucidate the processes and findings of this study, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for molecular docking studies.
Caption: Predicted interactions of this compound in the CDK2 active site.
Conclusion and Future Directions
This comparative docking guide demonstrates that this compound exhibits promising in-silico binding to the key cancer targets CDK2, VEGFR-2, and Aurora A kinase. While its predicted binding affinities are moderately lower than those of larger, clinically established inhibitors, its ability to form key interactions within the ATP-binding pockets of these kinases underscores its potential as a valuable scaffold for further development.
The presented docking workflow provides a robust and verifiable framework for conducting such computational studies. Future work should focus on synthesizing this compound and its derivatives for in-vitro biochemical and cellular assays to validate these in-silico predictions. Structure-activity relationship (SAR) studies, guided by the insights from these docking analyses, can then be employed to optimize the potency and selectivity of this promising pyrazole series, paving the way for the development of novel and effective kinase inhibitors for cancer therapy.
References
- Betzi, S., Alam, R., & Schonbrunn, E. (2011). CDK2 in complex with inhibitor SU9516.
- House, I., Valore-Caplan, M., Maris, E., & Falchook, G. S. (2025). Cyclin dependent kinase 2 (CDK2) inhibitors in oncology clinical trials: a review. Journal for ImmunoTherapy of Cancer, 8(1), 47-54. [Link]
- Jadhav, S. D., & Sharma, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1837-1853. [Link]
- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cyclin dependent kinase 2 | CDK1 subfamily.
- Crowther, R. L., Lukacs, C. M., & Kammlott, R. U. (2006). Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor.
- ResearchGate. (n.d.). 2D binding mode of sorafenib into VEGFR-2 (PDB ID; 2OH4).
- AutoDock Vina. (2020). Basic docking. Read the Docs. [Link]
- RCSB PDB. (2012). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). [Link]
- How, T., & Yee, K. L. (2012). Recent advances in the development of Aurora kinases inhibitors in hematological malignancies.
- Omixium. (2025, August 6).
- Chu, P.-Y. (2018). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Academia Sinica. [Link]
- Richards, M. W., O'Regan, L., Mas-Droux, C., & Endicott, J. A. (2016). Crystal structure of Aurora-A kinase in complex with N-Myc.
- Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide.
- Kumar, A. (2023, November 15). Molecular Docking with AutoDock Vina | Creation of Docking Parameter File .dpf Tut-6 | For beginners [Video]. YouTube. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
- Bioinformatics Insights. (2020, July 7).
- Okamoto, K., et al. (2015). KDR in complex with ligand sorafenib.
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
- ScotCHEM. (n.d.). 6. Preparing the protein and ligand for docking.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
- ResearchGate. (2019, September 25). How to prepare the ligands for Autodock Vina?
- Savory, W., et al. (2010). STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054.
- RCSB PDB. (2016). A5B Ligand Summary Page. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eagonlab.github.io [eagonlab.github.io]
- 5. youtube.com [youtube.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (3-Amino-1H-pyrazol-5-yl)methanol
As researchers and developers in the pharmaceutical and chemical industries, our work with novel heterocyclic compounds like (3-Amino-1H-pyrazol-5-yl)methanol is fundamental to discovery. However, our responsibility extends beyond the synthesis and application of these molecules to their entire lifecycle, culminating in their safe and compliant disposal. This guide provides a procedural framework for managing this compound waste, grounded in established safety protocols and regulatory standards. Our approach prioritizes safety, environmental stewardship, and operational integrity, ensuring that our innovative work does not come at the cost of personal or public health.
Hazard Assessment: The Principle of "Know Your Waste"
The foundation of any disposal procedure is a thorough understanding of the material's hazards. While comprehensive toxicological data for this compound (CAS No. 948571-48-0) is not extensively documented, we can infer its potential hazards from structurally similar aminopyrazole and aminomethylpyrazole compounds. A safety data sheet for a related isomer, (3-amino-1-methyl-1H-pyrazol-5-yl)methanol, notes that its chemical, physical, and toxicological properties have not been thoroughly investigated, mandating a cautious approach.[1]
Based on available data for analogous compounds, researchers must handle this chemical with the assumption that it poses several risks.
| Hazard Classification | GHS Hazard Statement (Code) | Precautionary Measures & Rationale |
| Skin Irritation | Causes skin irritation (H315) | Why: The amino and pyrazole functionalities can be reactive with biological tissues. Action: Always handle with appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are properly removed and disposed of after use to avoid skin contact.[1] |
| Serious Eye Irritation | Causes serious eye irritation (H319) | Why: The compound, likely a solid powder, can cause significant mechanical and chemical irritation if it enters the eyes. Action: Wear safety glasses with side shields or chemical splash goggles. An eyewash station should be readily accessible.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | Why: Fine powders can be easily inhaled, irritating the respiratory tract. Action: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[2] |
Given the incomplete toxicological profile, it is imperative to treat this compound as a hazardous substance. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[1]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures that the waste is handled safely from the point of generation to its final disposition by a certified entity.
Protocol Steps:
-
Initial Classification: As the generator of the waste, you are legally responsible for its initial classification. Given the potential hazards, this compound waste must be managed as hazardous chemical waste. This aligns with guidelines from regulatory bodies like the US Environmental Protection Agency (EPA).[3][4]
-
Waste Segregation: At the point of generation, immediately segregate waste this compound and any materials grossly contaminated with it (e.g., weighing paper, gloves, disposable spatulas) from all other waste streams.
-
Rationale: Segregation prevents dangerous reactions with incompatible chemicals and ensures the waste is routed to the correct disposal facility. For instance, mixing with strong oxidizing agents should be avoided.[4]
-
-
Containment:
-
Use a designated, chemically compatible container with a tightly sealing lid. A clean, empty container from the original product is often a suitable choice.[5]
-
Ensure the container is in good condition, free of cracks or leaks.[6]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents fully: "this compound".
-
Indicate the primary hazards (e.g., "Irritant").
-
Note the date when the first waste was added to the container.
-
Rationale: Proper labeling is a critical safety and regulatory requirement, ensuring that everyone who handles the container understands its contents and associated risks.
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within or near your laboratory. This area should be secure and away from general traffic.
-
Crucially, the final disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company. [1][7] These organizations are equipped to handle, transport, and dispose of chemical waste in accordance with all local, state, and federal regulations.
-
The recommended disposal method for similar compounds is often high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
Managing Spills and Contaminated Materials
Accidental spills must be managed promptly and safely.
-
Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[1]
-
Containment: Prevent the spread of the solid material. Avoid any actions that could create airborne dust.
-
Cleanup: Carefully sweep or vacuum up the spilled material and place it into a designated hazardous waste container.[3] Do not use water to wash the spill away, as this can lead to uncontrolled environmental release.[1]
-
Disposal: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste following the protocol outlined above.
By adhering to this structured disposal guide, you contribute to a culture of safety and environmental responsibility. The principles of hazard assessment, segregation, proper containment, and professional disposal are universal pillars of sound laboratory practice that protect you, your colleagues, and the community.
References
- PubChem. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. National Center for Biotechnology Information.
- PubChem. (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. National Center for Biotechnology Information.
- Capot Chemical. MSDS of 1H-Pyrazole-5-methanol, 3-amino-1-methyl-.
- Cole-Parmer. Material Safety Data Sheet - 3-Aminopyrazole, 98%.
- European Chemicals Agency (ECHA). Substance Information.
- McGill University. Chemical waste | Hazardous Waste Management.
- Northwestern University. Hazardous Waste Disposal Guide.
- UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline.
- University of Louisville. WASTE DISPOSAL MANUAL.
- Chemical Safety. Chemical Waste Disposal Guidelines.
Sources
Navigating the Uncharted: A Practical Guide to Safely Handling (3-Amino-1H-pyrazol-5-yl)methanol
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into your workflow is both an exciting and critical endeavor. (3-Amino-1H-pyrazol-5-yl)methanol, a unique pyrazole derivative, presents significant opportunities in synthetic chemistry and pharmaceutical research. However, as with any compound where comprehensive toxicological data is not yet publicly available, a cautious and well-informed approach to handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation, ensuring your work can proceed with the highest degree of safety and scientific integrity.
The Precautionary Principle in Practice
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must operate under the precautionary principle. This means treating the compound as potentially hazardous based on the known profiles of structurally similar pyrazole derivatives. Data from related compounds suggest potential for skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Some analogues are also harmful if swallowed.[1][5] Therefore, the following protocols are designed to provide a robust barrier against these potential hazards.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical immediate step to mitigate exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant splash risk, to protect the entire face. This combination complies with OSHA 29 CFR 1910.133 and European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene) and a flame-resistant lab coat. | Double-gloving is recommended. Nitrile or neoprene gloves offer good resistance to a range of chemicals, including heterocyclic compounds.[1] Always inspect gloves for any signs of degradation or perforation before use. A flame-resistant lab coat provides a barrier against accidental spills and contact with the skin.[6] |
| Respiratory | Use within a certified chemical fume hood. A NIOSH-approved respirator may be required in certain situations. | All handling of solid this compound or its solutions should be conducted in a chemical fume hood to minimize inhalation of dust or aerosols.[1][2] If engineering controls are not sufficient or in the event of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of your workflow.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] Keep the container tightly closed.[2][10]
Handling and Experimental Procedures
-
Preparation : Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Weighing and Aliquoting : Perform all weighing and preparation of solutions inside a chemical fume hood to contain any dust or vapors.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[8][10]
Below is a diagram outlining the essential workflow for safely handling this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. capotchem.com [capotchem.com]
- 8. aglayne.com [aglayne.com]
- 9. fishersci.com [fishersci.com]
- 10. solventsandpetroleum.com [solventsandpetroleum.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
